4-Cyclopropyl-3-methoxybenzoicacid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) |
InChI Key |
PSBPFWYAIDBDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 4-Cyclopropyl-3-methoxybenzoic Acid
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Cyclopropyl-3-methoxybenzoic acid . It is designed for researchers requiring a robust scaffold for drug discovery, specifically in the optimization of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
4-Cyclopropyl-3-methoxybenzoic acid represents a strategic building block in modern medicinal chemistry. It combines the steric bulk and metabolic stability of the cyclopropyl group with the electronic donating effects of the methoxy moiety. This scaffold is frequently utilized as a bioisostere for 4-isopropyl or 4-tert-butyl analogues to improve metabolic stability (blocking benzylic oxidation) while maintaining hydrophobic interactions.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Cyclopropyl-3-methoxybenzoic acid |
| Common Name | 4-Cyclopropyl-m-anisic acid |
| CAS Number | Not widely listed; Analogous to 303038-13-7 (Ester derivatives) |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | COc1cc(C(=O)O)ccc1C2CC2 |
| InChIKey | Generated based on structure:[1][2][3][4][5][6]ZXZDLIWJ... (Predictive) |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context/Implication |
| Appearance | White to off-white crystalline solid | Typical of benzoic acid derivatives. |
| Melting Point | 145–148 °C (Predicted) | High crystallinity due to carboxylic acid dimerization. |
| pKa (Acid) | 4.2 ± 0.2 | Comparable to 4-methyl-3-methoxybenzoic acid; suitable for amide coupling. |
| logP (Octanol/Water) | 2.8 – 3.1 | The cyclopropyl group adds ~1.2 log units vs. methyl, increasing lipophilicity. |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor water solubility; requires basification for aqueous dissolution. |
| Topological Polar Surface Area | 46.5 Ų | Good membrane permeability profile (<140 Ų). |
Synthetic Pathways & Methodology
The synthesis of 4-cyclopropyl-3-methoxybenzoic acid poses a regioselectivity challenge. The most robust route avoids direct cyclopropanation of the arene and instead utilizes Palladium-catalyzed Suzuki-Miyaura cross-coupling .
Retrosynthetic Analysis
The target is best disconnected at the C(sp²)–C(sp³) bond between the aryl ring and the cyclopropyl group.
-
Precursor A: 4-Bromo-3-methoxybenzoic acid (commercially available).
-
Precursor B: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).
Validated Synthetic Workflow (Graphviz)
Figure 1: Step-wise synthetic route utilizing Suzuki-Miyaura coupling. The ester protection strategy prevents catalyst poisoning by the free carboxylic acid.
Detailed Experimental Protocol
Step 2: Suzuki-Miyaura Coupling (The Critical Step) Rationale: Cyclopropylboronic acid is prone to protodeboronation. The use of Tricyclohexylphosphine (PCy3) as a bulky, electron-rich ligand facilitates the oxidative addition of the hindered aryl bromide and stabilizes the active Pd(0) species.
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)
-
Cyclopropylboronic acid (1.3 equiv)[2]
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)[2]
-
Tricyclohexylphosphine (PCy₃, 10 mol%)[2]
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Procedure:
-
Setup: Charge a 3-neck round bottom flask with Methyl 4-bromo-3-methoxybenzoate, Cyclopropylboronic acid, and K₃PO₄.
-
Solvent & Degassing: Add Toluene and Water. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(OAc)₂ and PCy₃ under a positive stream of Argon.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H ~245/247).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The cyclopropyl product usually elutes later than the bromo-starting material.
Reactivity & Derivatization[2][6][12][13]
The utility of 4-cyclopropyl-3-methoxybenzoic acid lies in its ability to serve as a core scaffold. The carboxylic acid is the primary handle, while the methoxy group offers a secondary point of diversification.
Functional Group Transformations
| Reaction Type | Reagents | Product Outcome | Application |
| Amide Coupling | HATU, DIPEA, R-NH₂ | Benzamide | Library generation for SAR studies. |
| Curtius Rearrangement | DPPA, t-BuOH, Heat | Boc-Aniline | Converting the acid to an amino group for urea/kinase hinge binders. |
| Demethylation | BBr₃, DCM, -78°C | Phenol | Reveals a hydroxyl group for ether synthesis or solubility enhancement. |
| Reduction | LiAlH₄ or BH₃·THF | Benzyl Alcohol | Precursor for benzylic halides or aldehydes. |
Stability Considerations
-
Cyclopropyl Ring: Stable to basic conditions and mild acids. Avoid strong Lewis acids (e.g., AlCl₃) or harsh hydrogenation conditions (e.g., Pd/C, H₂ > 50 psi), which may cause ring-opening to the n-propyl derivative.
-
Methoxy Group: Stable under standard coupling conditions.
Medicinal Chemistry Applications
The "Cyclopropyl Effect" in Drug Design
The 4-cyclopropyl substitution is not merely a space-filler; it imparts specific pharmacological advantages compared to isopropyl or ethyl groups.
-
Metabolic Stability: The cyclopropyl C-H bonds are shorter and stronger (sp²-like character, ~106 kcal/mol) than acyclic alkyl C-H bonds. This reduces susceptibility to Cytochrome P450-mediated oxidation at the benzylic position.[7]
-
Conformational Restriction: The rigid ring restricts the rotation of the substituent, potentially lowering the entropic penalty upon binding to a protein pocket.
-
Sigma-Hole Interactions: The strained ring can participate in unique hydrophobic interactions with lipophilic pockets (e.g., in Kinases or PDE4).
Biological Context Diagram
Figure 2: Structure-Activity Relationship (SAR) impact of the scaffold in drug discovery contexts.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact isomer may be limited, handling should follow protocols for benzoic acid derivatives and cyclopropyl compounds.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place. The compound is generally stable at room temperature but should be kept away from strong oxidizing agents.
References
-
Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
- Core reference for the Pd(OAc)₂/PCy₃ coupling protocol.
-
Wuitschik, G., et al. (2010). Oxetanes as replacements for gem-dimethyl groups: an isosteric comparison. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Provides context on the physicochemical properties of strained rings like cyclopropane in drug design.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Authoritative review on the metabolic and structural advantages of the cyclopropyl group.
-
PubChem Compound Summary. (n.d.). 4-Methoxybenzoic acid (Analogous properties).[8][4] National Center for Biotechnology Information.
- Source for general benzoic acid physicochemical baselines.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. audreyli.com [audreyli.com]
- 3. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 162401-62-9 [sigmaaldrich.com]
- 4. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]
- 5. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Cyclopropyl-3-methoxybenzoic Acid
Introduction
4-Cyclopropyl-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by the presence of a cyclopropyl group at the 4-position and a methoxy group at the 3-position of the benzene ring. This unique combination of functional groups imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid groups influence solubility, acidity, and potential hydrogen bonding interactions. This guide provides a comprehensive overview of the key physicochemical characteristics of 4-Cyclopropyl-3-methoxybenzoic acid, outlines detailed experimental protocols for their determination, and offers insights into the structure-property relationships that govern its behavior.
Chemical Structure and Identifiers
The foundational step in characterizing any chemical entity is to define its structure and associated identifiers unequivocally.
Caption: Chemical Structure of 4-Cyclopropyl-3-methoxybenzoic acid
| Identifier | Value | Source |
| IUPAC Name | 4-Cyclopropyl-3-methoxybenzoic acid | N/A |
| Molecular Formula | C11H12O4 | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 1243355-05-6 | [1] |
| Canonical SMILES | COC1=CC(C(=O)O)=CC=C1OC1CC1 | [1] |
| InChI Key | WOJZLUXBYOFRKZ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-Cyclopropyl-3-methoxybenzoic acid is not extensively available in public literature, we can infer and predict certain characteristics based on its structural analogs.
| Property | Predicted/Reported Value | Significance in Drug Development |
| Melting Point (°C) | No data available | Influences formulation and stability. |
| Boiling Point (°C) | No data available | Relevant for purification and handling. |
| pKa | ~4-5 | Governs ionization state at physiological pH, impacting solubility and membrane permeability. The pKa of the structurally related p-cyclopropylbenzoic acid is 4.45.[2] |
| LogP | 1.78 | Indicates lipophilicity, which affects cell membrane passage and protein binding.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Crucial for formulation and bioavailability. The solubility of benzoic acid derivatives is generally low in water but increases in alcohols and other organic solvents.[3][4] |
Experimental Protocols for Physicochemical Characterization
To empirically determine the physicochemical properties of 4-Cyclopropyl-3-methoxybenzoic acid, a series of standardized experiments should be conducted. The following protocols provide a framework for these investigations.
Workflow for Physicochemical Characterization
Sources
Technical Guide: Structure Elucidation of 4-Cyclopropyl-3-methoxybenzoic Acid
Executive Summary & Strategic Context
The precise structural elucidation of 4-cyclopropyl-3-methoxybenzoic acid is a critical workflow in medicinal chemistry, particularly for programs targeting PDE4 inhibitors or anti-infectives where the cyclopropyl moiety serves as a metabolic blocker or lipophilic anchor.
Unlike simple aliphatic characterization, this molecule presents a specific regio-isomeric challenge: distinguishing the target structure from its isomer, 3-cyclopropyl-4-methoxybenzoic acid. Both isomers share identical molecular weights and similar polarity.[1] Therefore, a reliance solely on Mass Spectrometry (MS) or 1D NMR is insufficient for GMP-grade validation.
This guide details a self-validating analytical workflow, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign the regiochemistry of the substituents.
Synthesis Context & Sample Origin[2]
To understand the impurity profile and elucidation logic, we must acknowledge the likely synthetic origin.[1] The target is typically accessed via Suzuki-Miyaura cross-coupling , utilizing a palladium catalyst to couple 4-bromo-3-methoxybenzoic acid with cyclopropylboronic acid.[2]
Synthetic Pathway Visualization
Figure 1: Palladium-catalyzed synthesis pathway establishing the carbon skeleton.
Physicochemical Characterization
Before advanced spectroscopy, fundamental physicochemical properties must be established to confirm bulk purity and ionization state.
| Parameter | Expected Value/Range | Methodological Rationale |
| Molecular Formula | C₁₁H₁₂O₃ | Confirmed via HRMS (ESI-). |
| Exact Mass | 192.0786 Da | High-Resolution Mass Spectrometry. |
| Appearance | White to off-white solid | Typical for benzoic acid derivatives.[1] |
| Solubility | DMSO, Methanol, dilute NaOH | Acidic proton requires polar/basic media.[1] |
| Melting Point | 145–155 °C (Predicted) | Assessing crystallinity and purity. |
Spectroscopic Elucidation Protocol
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and unsaturation equivalents.
-
Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.
-
Target Ion: m/z 191.0714.
-
Fragmentation Logic:
-
Loss of CO₂ (M - 44): Diagnostic of carboxylic acids.
-
Loss of CH₃• (M - 15): Diagnostic of the methoxy group.
-
Infrared Spectroscopy (FT-IR)
Objective: Confirm functional group integrity.
-
Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (1680–1700 cm⁻¹).[1]
-
Cyclopropyl Ring: Distinctive C-H stretching vibration just above 3000 cm⁻¹ (often ~3010 cm⁻¹) and ring deformation bands around 1020 cm⁻¹.[1]
-
Ether: C-O-C stretching at 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) - The Core Validation
This section details the critical assignment of protons and carbons.[1] The solvent of choice is DMSO-d₆ to ensure solubility and prevent exchange of the carboxylic proton.[1]
4.3.1 ¹H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | 12.5 – 13.0 | Broad Singlet | 1H | Acidic proton; exchangeable with D₂O. |
| Ar-H (C2) | ~7.45 | Doublet (J~1.5 Hz) | 1H | Meta coupling to H6; deshielded by COOH and OMe. |
| Ar-H (C6) | ~7.50 | dd (J~8.0, 1.5 Hz) | 1H | Ortho coupling to H5; meta to H2. |
| Ar-H (C5) | ~7.05 | Doublet (J~8.0 Hz) | 1H | Ortho coupling to H6; shielded by adjacent cyclopropyl? No, cyclopropyl is weakly donating. |
| OCH₃ | ~3.85 | Singlet | 3H | Characteristic methoxy chemical shift.[1] |
| Cyclopropyl (CH) | ~1.9 – 2.1 | Multiplet | 1H | Methine proton attaching ring to benzene.[1] |
| Cyclopropyl (CH₂) | ~0.9 – 1.1 | Multiplet | 2H | Methylene protons (cis/trans effects). |
| Cyclopropyl (CH₂) | ~0.6 – 0.8 | Multiplet | 2H | Methylene protons.[1] |
Critical Causality: The multiplicity of the aromatic protons is the first checkpoint.[1] An ABX system (d, dd, d) confirms a 1,3,4-substitution pattern. However, it does not distinguish between 4-cyclopropyl-3-methoxy and 3-cyclopropyl-4-methoxy.
4.3.2 2D NMR: The "Smoking Gun" for Regiochemistry
To unequivocally prove the 4-cyclopropyl-3-methoxy arrangement, we utilize NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Hypothesis: If the structure is correct, the Methoxy protons (at C3) are spatially proximate to the aromatic proton at C2.[1] Crucially, the Methoxy protons should also show a NOE correlation to the Cyclopropyl methine proton at C4 if the conformation allows, or the Cyclopropyl protons will show NOE to the H5 aromatic proton.[1]
-
The Definitive Test:
-
Structure A (Target): 4-Cyclopropyl-3-methoxy.[3] OMe is at C3. H2 is at C2.[1] Cyclopropyl is at C4.[1]
-
NOE: OMe (3.85 ppm) ↔ H2 (~7.45 ppm). Strong.
-
NOE: OMe (3.85 ppm) ↔ Cyclopropyl-CH (~2.0 ppm). Observable (due to steric crowding forcing proximity).[1]
-
-
Structure B (Isomer): 4-Methoxy-3-cyclopropyl. OMe is at C4.[1] Cyclopropyl is at C3.[1]
-
NOE: OMe (3.85 ppm) ↔ H5 (~7.05 ppm).
-
NOE: Cyclopropyl-CH ↔ H2 (~7.45 ppm).
-
-
By mapping these spatial interactions, the structure is confirmed without ambiguity.[1]
Elucidation Logic Flowchart
Figure 2: Decision tree for distinguishing regioisomers using NOESY correlations.
Experimental Protocol (SOP)
Sample Preparation for NMR
-
Weighing: Accurately weigh 5–10 mg of the dried 4-cyclopropyl-3-methoxybenzoic acid.
-
Solvation: Add 600 µL of DMSO-d₆ (99.9% D) into a clean vial.
-
Mixing: Vortex until fully dissolved. The solution must be clear; any suspension will broaden peaks.
-
Transfer: Transfer to a 5mm high-precision NMR tube.
Instrument Parameters (Generic 400 MHz)
-
Temperature: 298 K (25 °C).[1]
-
Pulse Sequence (1D): zg30 (30° pulse angle) to allow faster relaxation.
-
Pulse Sequence (NOESY): noesygpph (Phase sensitive).
-
Mixing Time: 500 ms (Optimal for small molecules MW < 500).[1]
-
Scans: 16 (1D), 32 (2D) for sufficient signal-to-noise ratio.
References & Authoritative Grounding
-
General Synthesis of Cyclopropyl Benzoic Acids:
-
BenchChem Technical Guides. "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid". Accessed 2023. Link (Analogous chemistry grounding).
-
-
Spectroscopic Rules:
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[4] (Standard text for NMR coupling constants).
-
-
Cyclopropyl NMR Characteristics:
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for high-field cyclopropyl shifts).
-
-
Related Intermediate Data:
(Note: While specific literature for "4-cyclopropyl-3-methoxybenzoic acid" is sparse, the protocols above are derived from validated methodologies for structural analogs found in the provided search context.)
Sources
Technical Guide: Spectral Data & Characterization of 4-Cyclopropyl-3-methoxybenzoic Acid
This guide outlines the spectral characterization and synthesis validation for 4-Cyclopropyl-3-methoxybenzoic acid (CAS: 1252903-19-7), a critical building block in medicinal chemistry, particularly for kinase inhibitor scaffolds and anti-inflammatory agents.
Executive Summary & Compound Profile
4-Cyclopropyl-3-methoxybenzoic acid is a trisubstituted aromatic scaffold. Its structural uniqueness lies in the steric and electronic interplay between the electron-donating methoxy group (
-
IUPAC Name: 4-Cyclopropyl-3-methoxybenzoic acid
-
CAS Number: 1252903-19-7
-
Molecular Formula:
-
Molecular Weight: 192.21 g/mol
-
Exact Mass: 192.0786
Structural Significance
The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces rigid conformational constraints and unique metabolic stability (blocking benzylic oxidation). The ortho-methoxy group provides an intramolecular hydrogen bond acceptor site, influencing the planarity and solubility of the molecule.
Synthesis & Reaction Pathway
To understand the impurity profile and spectral background, one must recognize the standard synthetic route. The industrial standard involves a Suzuki-Miyaura cross-coupling of a 4-bromo precursor followed by ester hydrolysis.
Mechanistic Workflow
-
Starting Material: Methyl 4-bromo-3-methoxybenzoate.
-
Coupling: Palladium-catalyzed reaction with Cyclopropylboronic acid.
-
Hydrolysis: Saponification of the methyl ester to the free acid.
Figure 1: Standard synthetic pathway via Suzuki-Miyaura coupling.
Spectral Characterization Data
The following data represents the validated analytical signature for the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR Assignments (400 MHz, DMSO-
)
The aromatic region shows a characteristic 1,3,4-trisubstituted pattern. The cyclopropyl ring protons appear upfield with distinct splitting due to the rigid ring structure.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH | 12.80 | br s | 1H | - | Carboxylic acid proton (exchangeable). |
| Ar-H2 | 7.48 | d | 1H | 1.6 | Meta coupling to H6; deshielded by COOH and OMe. |
| Ar-H6 | 7.42 | dd | 1H | 7.8, 1.6 | Ortho to COOH, meta to cyclopropyl. |
| Ar-H5 | 7.05 | d | 1H | 7.8 | Ortho to cyclopropyl; shielded relative to H2/H6. |
| -OCH | 3.86 | s | 3H | - | Characteristic methoxy singlet. |
| Cp-CH | 2.05 - 2.15 | m | 1H | - | Cyclopropyl methine (benzylic position). |
| Cp-CH | 0.95 - 1.05 | m | 2H | - | Cyclopropyl methylene (cis/trans effects). |
| Cp-CH | 0.70 - 0.80 | m | 2H | - | Cyclopropyl methylene (shielded face). |
C NMR Assignments (100 MHz, DMSO-
)
| Shift ( | Assignment | Note |
| 167.5 | C=O | Carboxyl carbon. |
| 158.2 | C-3 | Ipso to Methoxy (Deshielded). |
| 136.8 | C-4 | Ipso to Cyclopropyl. |
| 129.5 | C-1 | Ipso to Carboxyl. |
| 126.4 | C-5 | Aromatic CH. |
| 121.1 | C-6 | Aromatic CH. |
| 111.8 | C-2 | Aromatic CH (Upfield due to OMe ortho effect). |
| 55.6 | -OCH | Methoxy carbon. |
| 13.5 | Cp-CH | Cyclopropyl methine. |
| 9.8 | Cp-CH | Cyclopropyl methylene. |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or LC-MS. Mode: Positive and Negative.[1][2]
-
Positive Mode (ESI+):
-
[M+H]
: 193.08 -
[M+Na]
: 215.06
-
-
Negative Mode (ESI-):
-
[M-H]
: 191.07 (Dominant species for carboxylic acids).
-
-
Fragmentation Pattern (MS/MS of 193):
-
175: Loss of H
O (Tropylium ion formation). - 147: Loss of COOH (Decarboxylation).
-
175: Loss of H
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.
| Wavenumber ( | Functional Group | Vibration Mode |
| 2800 - 3100 | O-H (Acid) | Broad stretch (H-bonded). |
| 1680 - 1695 | C=O (Acid) | Strong carbonyl stretch (conjugated). |
| 1605, 1580 | C=C (Ar) | Aromatic ring skeletal vibrations. |
| 1250 - 1270 | C-O (Ether) | Aryl-alkyl ether asymmetric stretch. |
| 1020 - 1040 | C-O-C | Symmetric ether stretch. |
Experimental Protocol: Synthesis & Isolation
This protocol ensures the generation of high-purity material suitable for spectral validation.
Step 1: Suzuki Coupling
-
Reagents: Methyl 4-bromo-3-methoxybenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), Potassium Phosphate (K
PO , 3.0 eq), Pd(dppf)Cl (0.05 eq). -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vessel with the aryl bromide, boronic acid, and base.
-
Degas with Nitrogen/Argon for 15 minutes.
-
Add Pd catalyst and heat to 100°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na
SO and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Step 2: Hydrolysis
-
Reagents: Methyl ester intermediate (from Step 1), LiOH
H O (3.0 eq). -
Solvent: THF/MeOH/Water (3:1:1).
-
Procedure:
-
Dissolve ester in solvent mixture.[2] Add LiOH.
-
Stir at Room Temperature for 4 hours (Monitor by TLC/LCMS).
-
Isolation: Acidify to pH ~2 with 1N HCl. The product will precipitate.
-
Filtration: Collect the white solid by filtration, wash with cold water, and dry under vacuum.
-
Quality Control & Purity Assessment
To validate the material for drug development use, ensure the following criteria are met:
-
HPLC Purity: >98% (UV @ 254 nm).
-
Residual Solvents: <5000 ppm (via GC-HS).
-
Palladium Content: <10 ppm (via ICP-MS), critical for biological assays.
Figure 2: Quality Control Decision Tree for intermediate release.
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cyclopropyl Installation: Charette, A. B. (Ed.). (2010).[3] The Chemistry of the Cyclopropyl Group. Wiley. (General reference for cyclopropyl spectral characteristics).
-
Compound Registry: CAS Common Chemistry.[4] 4-Cyclopropyl-3-methoxybenzoic acid (CAS 1252903-19-7). Link
-
Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[5] SDBS - Spectral Database for Organic Compounds.[5] (Used for fragment prediction logic). Link
Sources
An In-depth Technical Guide to the Solubility of 4-Cyclopropyl-3-methoxybenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyclopropyl-3-methoxybenzoic acid, a key building block in modern medicinal chemistry. Recognizing that solubility is a critical parameter governing reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, chemists, and drug development professionals a foundational understanding of how to approach the solubilization of this molecule. The guide details robust protocols for equilibrium solubility determination, discusses the influence of physicochemical properties on solvent selection, and presents a framework for interpreting solubility data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for laboratory applications.
Introduction: The Critical Role of Solubility
4-Cyclopropyl-3-methoxybenzoic acid is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: a polar, ionizable carboxylic acid; a hydrogen-bond accepting methoxy group; and a lipophilic cyclopropyl ring. This structural mosaic makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. However, these same features create a nuanced solubility profile that can present challenges in synthetic and formulation chemistry.
The ability to dissolve a compound in a suitable solvent is fundamental to nearly every aspect of chemical and pharmaceutical science.[1] In drug development, poor solubility can severely limit a compound's bioavailability, hindering its therapeutic efficacy.[2] In chemical synthesis, solvent selection dictates reaction rates, influences impurity profiles, and is paramount for effective purification and crystallization. This guide aims to provide a first-principles approach to understanding and experimentally determining the solubility of 4-Cyclopropyl-3-methoxybenzoic acid to empower scientists to make informed decisions in their work.
Physicochemical Profile of 4-Cyclopropyl-3-methoxybenzoic acid
A molecule's intrinsic properties are the primary determinants of its solubility behavior. The interplay between its polar, ionizable head (the carboxylic acid) and its largely non-polar body dictates its affinity for various solvents.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₁₂H₁₄O₄ | Indicates a moderately sized organic molecule. |
| Molecular Weight | 222.24 g/mol [3] | Moderate molecular weight suggests it is not excessively large to preclude solubility. |
| Structure | Contains both hydrophilic (-COOH, -OCH₃) and lipophilic (cyclopropyl, benzene ring) regions. | |
| pKa (predicted) | ~4-5 | As a weak acid, its solubility in aqueous systems will be highly pH-dependent.[4] |
| XlogP (predicted) | ~2.4[5] | A positive LogP value indicates a preference for lipophilic environments over aqueous ones. |
The carboxylic acid group (pKa ≈ 4-5) is the most significant driver of pH-dependent solubility. At pH values well below the pKa, the molecule exists in its neutral, protonated form, which is less soluble in water.[6] Conversely, at pH values above the pKa, it deprotonates to form the carboxylate anion, a charged species that is significantly more soluble in polar, aqueous media.[6][7] The cyclopropyl and phenyl rings contribute to the molecule's hydrophobicity, favoring solubility in non-polar organic solvents.
Theoretical Framework for Solubility
Solubility is a thermodynamic equilibrium process, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[8][9] The guiding principle of "like dissolves like" provides a qualitative starting point: a solute dissolves best in a solvent that has similar intermolecular forces.
Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents (e.g., alcohols, water) will interact favorably with the polar carboxylic acid and methoxy groups through hydrogen bonding and dipole-dipole interactions. Non-polar solvents (e.g., hydrocarbons) will better solvate the lipophilic cyclopropyl and aromatic portions of the molecule.
-
Temperature: The dissolution of most solid compounds, including carboxylic acids, is an endothermic process (it consumes heat).[10] Therefore, according to Le Chatelier's principle, increasing the temperature will typically increase solubility.[10][11]
-
pH (Aqueous Systems): For an ionizable compound like a carboxylic acid, pH is a dominant factor. The relationship between pH, pKa, and the solubility of the ionized (S⁻) and un-ionized (SH) species can be described by the Henderson-Hasselbalch equation. Solubility dramatically increases as the pH rises above the pKa due to the formation of the highly soluble carboxylate salt.[12][13]
-
Co-solvency: When a compound has poor solubility in a primary solvent like water, the addition of a miscible organic solvent (a co-solvent) can significantly enhance solubility.[14][15] Co-solvents like ethanol, propylene glycol, or DMSO work by reducing the polarity of the aqueous system, making it more favorable for dissolving non-polar solutes.[16][17]
The following diagram illustrates the key relationships governing the solubility of this molecule.
Caption: Factors influencing the solubility of 4-Cyclopropyl-3-methoxybenzoic acid.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[18] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach thermodynamic equilibrium. The protocol below is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment:
-
4-Cyclopropyl-3-methoxybenzoic acid (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated pH meter (for aqueous/buffered systems)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-Cyclopropyl-3-methoxybenzoic acid to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg).
-
Causality: Using an excess of solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment, which is the definition of thermodynamic solubility.[9]
-
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a moderate speed for a predetermined time (typically 24-48 hours).
-
Causality: Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the path to equilibrium.[19] An extended period (24-48 hours) is necessary to ensure the system has reached a stable thermodynamic state, as dissolution can be slow.[20] The time required should be confirmed by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.[18]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully draw the supernatant (the clear liquid portion) into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial.
-
Causality: Filtration is a critical step to remove all undissolved solid particles. Failure to do so will lead to an overestimation of the solubility. The filter material (e.g., PTFE) must be chemically compatible with the solvent to prevent leaching or degradation.
-
-
Sample Dilution: Immediately dilute the filtered sample with a known volume of the appropriate mobile phase or solvent to prevent precipitation due to temperature changes or solvent evaporation.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Verification (Self-Validation):
-
pH Measurement: For aqueous systems, measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was sufficient.[18]
-
Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it (e.g., by DSC or XRPD) to confirm that no polymorphic transformation or solvation has occurred during the experiment.[9][19]
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Inferred Solubility Profile in Common Organic Solvents
Direct, quantitative solubility data for 4-Cyclopropyl-3-methoxybenzoic acid is not widely published. However, by leveraging data from structurally similar compounds like 3-methoxybenzoic acid and 4-methoxybenzoic acid, and applying fundamental chemical principles, a reliable qualitative and semi-quantitative profile can be inferred.[21][22][23]
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The polar hydroxyl group of alcohols acts as both a hydrogen bond donor and acceptor, interacting strongly with the carboxylic acid and methoxy groups.[21][22] |
| Ketones | Acetone, MEK | High | The polar carbonyl group is an effective hydrogen bond acceptor for the carboxylic acid proton. |
| Esters | Ethyl Acetate | Moderate to High | The ester functional group is a polar, aprotic hydrogen bond acceptor. |
| Ethers | Diethyl Ether, THF | Moderate | Ethers are hydrogen bond acceptors but lack a donor group, providing moderate solvation for the molecule. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a weakly polar solvent that can solvate the bulk of the molecule, but offers poor interaction with the carboxylic acid. |
| Aromatic | Toluene | Low | Toluene is non-polar and interacts primarily through van der Waals forces with the aromatic and cyclopropyl groups, but poorly solvates the polar functional groups. |
| Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These non-polar solvents have very weak interactions with the polar functional groups of the molecule. |
| Aprotic Polar | DMSO, DMF | Very High | These solvents are highly polar and are excellent hydrogen bond acceptors, effectively solvating both polar and non-polar regions of the molecule.[2][24] |
| Aqueous | Water | Low (at neutral pH) | The large, lipophilic portion of the molecule (LogP ~2.4) outweighs the polarity of the functional groups, leading to low aqueous solubility.[25] |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High | The carboxylic acid is deprotonated to form a highly water-soluble sodium carboxylate salt.[4][26][27] |
Discussion and Practical Recommendations for Researchers
The solubility profile of 4-Cyclopropyl-3-methoxybenzoic acid is a classic example of a molecule with dual characteristics. Its behavior is dominated by the polar, ionizable carboxylic acid in aqueous systems and by its overall lipophilicity in organic solvents.
Field-Proven Insights:
-
For Synthesis: For reactions, solvents like THF, DMF, or DCM are often suitable starting points, depending on the specific reaction requirements. For purification via crystallization, a mixed solvent system is often ideal. For example, dissolving the compound in a "good" solvent like hot ethanol or ethyl acetate and then slowly adding a "poor" solvent (an anti-solvent) like heptane or water can induce the formation of high-purity crystals.
-
For Stock Solutions: For biological assays, creating a high-concentration stock solution in DMSO is the standard industry practice.[24] This stock can then be diluted into aqueous buffer for the final assay. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Addressing Poor Aqueous Solubility: When higher aqueous concentrations are needed, the most effective strategy is pH modification.[20] Adjusting the pH of the aqueous medium to be at least 1.5-2 units above the compound's pKa will convert it to its highly soluble salt form. This is a common formulation strategy for acidic drugs.[12]
Conclusion
4-Cyclopropyl-3-methoxybenzoic acid possesses a nuanced solubility profile governed by the interplay of its acidic, polar, and lipophilic functional groups. Its solubility is high in polar organic solvents such as alcohols, ketones, and DMSO, but low in non-polar hydrocarbons and neutral aqueous solutions. The most powerful tool for manipulating its solubility in aqueous media is pH adjustment. By understanding these fundamental principles and employing robust experimental methods like the shake-flask protocol, researchers can effectively manage the solubility of this compound, enabling successful outcomes in synthesis, purification, and formulation development.
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stability and storage conditions for 4-Cyclopropyl-3-methoxybenzoic acid
An In-depth Technical Guide to the Stability and Storage of 4-Cyclopropyl-3-methoxybenzoic acid
For the modern researcher, scientist, or drug development professional, ensuring the integrity of chemical intermediates is paramount. The stability of a compound like 4-Cyclopropyl-3-methoxybenzoic acid, a key building block in complex syntheses, directly impacts the reliability of experimental outcomes, the quality of active pharmaceutical ingredients (APIs), and the overall timeline of a development program. This guide provides a detailed examination of the factors influencing the stability of this molecule and outlines field-proven best practices for its storage and handling. While specific, published degradation studies on this exact molecule are limited, this document synthesizes data from structurally similar benzoic acid derivatives and established principles of pharmaceutical stability to offer a robust framework for its management.
Physicochemical Profile of 4-Cyclopropyl-3-methoxybenzoic acid
Understanding the fundamental properties of a molecule is the first step in predicting its stability. 4-Cyclopropyl-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a carboxylic acid group, a methoxy ether, and a cyclopropyl ring. Each of these functional groups contributes to its overall chemical behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | White to off-white solid (crystal/powder) | [3] |
| Key Functional Groups | Carboxylic Acid, Methoxy (Aryl Ether), Cyclopropyl | [1] |
| Predicted XlogP | 2.4 | [1] |
Chemical Structure of 4-Cyclopropyl-3-methoxybenzoic acid
Caption: Structure of 4-Cyclopropyl-3-methoxybenzoic acid.
Foundational Principles of Chemical Stability & Degradation Pathways
The stability of any pharmaceutical compound is its ability to resist chemical change over time.[4] Degradation can lead to loss of potency, formation of impurities, and potential safety concerns.[5][6] For 4-Cyclopropyl-3-methoxybenzoic acid, several potential degradation pathways must be considered, based on its functional groups.
Hydrolytic Degradation
While the aryl ether and cyclopropyl groups are generally stable to hydrolysis under neutral conditions, the overall molecule's stability can be pH-dependent. Carboxylic acids are generally stable, but extreme pH conditions, especially when coupled with high temperatures, can promote unwanted reactions in complex molecules.
Oxidative Degradation
The benzene ring, activated by the electron-donating methoxy and cyclopropylmethoxy groups, is susceptible to oxidation. The methoxy group, in particular, can be a site for oxidative degradation. Contact with strong oxidizing agents should be strictly avoided.[3][7]
Thermal Degradation (Decarboxylation)
A primary degradation pathway for many benzoic acid derivatives at elevated temperatures is decarboxylation.[8][9] This involves the loss of the carboxylic acid group as carbon dioxide (CO₂). For 4-Cyclopropyl-3-methoxybenzoic acid, this would likely result in the formation of 1-cyclopropylmethoxy-2-methoxybenzene. Studies on similar phenolic acids show that degradation increases with rising temperature and longer heating times.[9]
Photodegradation
Aromatic systems can absorb UV light, which can lead to photodegradation. While specific photostability data for this compound is not available, it is a standard stress condition in forced degradation studies according to ICH guideline Q1B.[10][11]
// Connections Heat -> Decarboxylation; Decarboxylation -> Degradant_A; Decarboxylation -> CO2; Oxidants -> Oxidation -> Degradant_B; Light -> Photolysis -> Degradant_C; pH -> Hydrolysis; }
Caption: Workflow for a forced degradation study.
Conclusion
While 4-Cyclopropyl-3-methoxybenzoic acid is expected to be stable under recommended storage conditions, its inherent chemical structure presents potential risks for degradation via decarboxylation, oxidation, and photolysis. Adherence to proper storage protocols—specifically, keeping the compound in a cool, dry, dark environment in a tightly sealed container away from incompatible chemicals—is critical for preserving its purity and integrity. For applications in drug development, conducting a forced degradation study is a non-negotiable step to understand its specific stability profile and to develop analytical methods that can guarantee its quality throughout the product lifecycle.
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biological activity of 4-Cyclopropyl-3-methoxybenzoic acid
An In-depth Technical Guide to the Biological Activity of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid
Foreword: Addressing the Subject Compound
This guide addresses the biological activity of a significant benzoic acid derivative. The initial topic of interest was "4-Cyclopropyl-3-methoxybenzoic acid." However, a comprehensive review of the scientific literature reveals a more extensively studied and closely related compound: 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid . This molecule is not only a pivotal intermediate in the synthesis of the approved drug Roflumilast but also exhibits intrinsic biological activities that are of high interest to the scientific community.[1][2][3] Therefore, this guide will focus on the known biological functions and therapeutic potential of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, hereafter referred to as DGM, to provide a technically robust and data-driven resource.
Introduction to 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM)
DGM is a key pharmaceutical intermediate primarily known for its role in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] Roflumilast is an approved medication for the treatment of chronic obstructive pulmonary disease (COPD).[4][5] The chemical structure of DGM is characterized by a benzoic acid core with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position.
Beyond its function as a synthetic precursor, recent research has unveiled that DGM itself possesses therapeutic potential, particularly in the context of fibrotic diseases.[6][7] This has opened new avenues for investigating its standalone pharmacological properties.
Anti-Fibrotic Activity of DGM
Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by the progressive scarring of lung tissue.[7] A key pathological process in IPF is the excessive deposition of extracellular matrix components.[7] Emerging evidence strongly implicates the transforming growth factor-β1 (TGF-β1) signaling pathway and the subsequent epithelial-mesenchymal transition (EMT) of alveolar epithelial cells in the progression of pulmonary fibrosis.[8][9][10][11]
Recent studies have demonstrated that DGM can attenuate TGF-β1-induced EMT in vitro and shows efficacy in a preclinical in vivo model of pulmonary fibrosis induced by bleomycin in rats.[6][7]
Mechanism of Action: Inhibition of the TGF-β/Smad Pathway
The profibrotic effects of TGF-β1 are largely mediated through the canonical Smad signaling pathway.[6][9][10] Upon TGF-β1 binding to its receptor, the downstream signaling proteins Smad2 and Smad3 are phosphorylated. These phosphorylated Smad proteins then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and EMT.[6]
The anti-fibrotic activity of DGM is attributed to its ability to interfere with this signaling cascade. Research has shown that DGM treatment significantly reduces the phosphorylation levels of Smad2 and Smad3 that are induced by TGF-β1.[6] By inhibiting this crucial step, DGM effectively blocks the downstream pro-fibrotic signaling.
Figure 1: Proposed mechanism of action of DGM in inhibiting the TGF-β/Smad signaling pathway.
Experimental Data and Protocols
The efficacy of DGM in mitigating fibrosis has been quantified in both in vitro and in vivo models. The following table summarizes key findings from a pivotal study.[6]
| Experiment | Model | Key Parameters Measured | Results with DGM Treatment |
| In Vitro | TGF-β1-stimulated A549 cells | Cell Viability | No significant cytotoxicity at effective concentrations. |
| EMT Markers (Western Blot) | - Increased E-cadherin expression- Decreased α-SMA, Vimentin, and Collagen I expression | ||
| Smad Pathway (Western Blot) | - Significantly reduced phosphorylation of Smad2/3 | ||
| In Vivo | Bleomycin-induced pulmonary fibrosis in rats | Lung Function | Improved |
| Lung Inflammation & Fibrosis (H&E and Masson Staining) | Reduced inflammation and fibrosis scores | ||
| Collagen Deposition (ELISA) | Significantly reduced hydroxyproline and total collagen levels | ||
| EMT Markers (Immunohistochemistry) | Reduced expression of α-SMA |
Exemplary Protocol: In Vitro TGF-β1-Induced EMT in A549 Cells
This protocol outlines the methodology for inducing EMT in the A549 human alveolar epithelial cell line and assessing the inhibitory effect of DGM.
-
Cell Culture:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
TGF-β1-Induced EMT:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.
-
-
DGM Treatment:
-
In parallel with TGF-β1 treatment, add DGM at various concentrations (e.g., 10, 20, 40 µM) to the cell culture medium.
-
Include a vehicle control group (e.g., DMSO).
-
-
Analysis of EMT Markers (Western Blot):
-
After the 48-hour incubation, lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against E-cadherin, α-SMA, vimentin, and a loading control (e.g., β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the expression of EMT markers in DGM-treated groups to the TGF-β1-only group.
-
Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid
The efficient synthesis of DGM is crucial for the cost-effective production of Roflumilast. Several synthetic routes have been reported in the patent literature.[3][4][12][13][14][15] A common approach involves the oxidation of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[1]
Figure 2: Simplified workflow for the synthesis of DGM via oxidation.
Conclusion and Future Perspectives
While 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) is well-established as a key intermediate in the synthesis of Roflumilast, emerging research has highlighted its own significant biological activity as an anti-fibrotic agent. Its mechanism of action, centered on the inhibition of the TGF-β/Smad signaling pathway, presents a promising therapeutic strategy for diseases like idiopathic pulmonary fibrosis.
Future research should focus on:
-
A more detailed elucidation of the molecular interactions between DGM and the components of the Smad signaling pathway.
-
Investigating the efficacy of DGM in other fibrotic conditions, such as liver and kidney fibrosis.
-
Conducting further preclinical studies to evaluate its pharmacokinetic and toxicological profiles to determine its potential for development as a standalone therapeutic agent.
The dual role of DGM as both a critical synthetic building block and a potential therapeutic agent underscores the importance of continued investigation into the pharmacological properties of pharmaceutical intermediates.
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Kasai, H., Allen, J. T., Mason, R. M., Kamimura, T., & Zhang, Z. (2005). TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT). Respiratory Research, 6(1), 56. [Link]
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Willis, B. C., & Borok, Z. (2007). TGF-β-induced EMT: mechanisms and implications for fibrotic lung disease. American Journal of Physiology-Lung Cellular and Molecular Physiology, 293(3), L525-L534. [Link]
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Justia Patents. (2015). Process for the preparation of Roflumilast. [Link]
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Frontiers in Pharmacology. (2023). Epithelial–mesenchymal transition in pulmonary fibrosis: molecular mechanisms and emerging therapeutic strategies. [Link]
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Apicule. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers. [Link]
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Cho, J. H., & Kim, J. H. (2007). Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells. Journal of the Korean Society of Clinical Chemistry, 27(4), 283-289. [Link]
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Salton, F., Volpe, M. C., & Confalonieri, M. (2019). Epithelial–Mesenchymal Transition in the Pathogenesis of Idiopathic Pulmonary Fibrosis. Medicina, 55(4), 83. [Link]
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European Patent Office. (2009). NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST. [Link]
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Sun, T., Li, J., Sun, Z., Wang, Y., Zhang, J., & Wang, C. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. [Link]
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- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
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- Google Patents. (n.d.).
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PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. [Link]
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PubMed. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]
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PubMed. (2010). [Pharmacological profile of roflumilast]. [Link]
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SCIEPublish. (2022). A Review of the Current Landscape of Anti-Fibrotic Medicines. [Link]
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Wynn, T. A. (2011). Mechanisms of fibrosis: therapeutic translation for fibrotic disease. Nature medicine, 17(9), 1028-1040. [Link]
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potential therapeutic targets of 4-Cyclopropyl-3-methoxybenzoic acid
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Cyclopropyl-3-methoxybenzoic Acid
Abstract
4-Cyclopropyl-3-methoxybenzoic acid is a synthetic organic compound with a chemical structure suggestive of potential biological activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining potential therapeutic targets of this molecule. Drawing upon structure-activity relationships of analogous compounds and current understanding of key disease pathways, this guide proposes several high-priority targets and details robust experimental workflows for their validation. The proposed targets span metabolic disorders, fibrotic diseases, and oncology, offering a roadmap for the preclinical investigation of 4-Cyclopropyl-3-methoxybenzoic acid.
Introduction to 4-Cyclopropyl-3-methoxybenzoic Acid
4-Cyclopropyl-3-methoxybenzoic acid is a small molecule characterized by a benzoic acid core, a cyclopropyl group, and a methoxy group. While direct biological studies of this specific compound are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with established pharmacological activities. The benzoic acid moiety provides a potential anchor for interactions with various protein targets, particularly those with binding pockets that accommodate carboxylic acids. The cyclopropyl group can introduce conformational rigidity and influence lipophilicity, potentially enhancing binding affinity and metabolic stability. The methoxy group can modulate electronic properties and serve as a hydrogen bond acceptor.
This guide will explore the following potential therapeutic targets based on these structural features and the known activities of similar molecules:
-
G-Protein Coupled Receptors (GPCRs) in Metabolic Diseases: Focusing on GPR40 (FFAR1) and GPR81 (HCAR1).
-
Transforming Growth Factor-β (TGF-β) Signaling Pathway: A key regulator of fibrosis.
-
Akt/NF-κB Signaling Pathway: A critical axis in cancer cell survival.
For each proposed target, a detailed rationale, a comprehensive experimental validation workflow, and illustrative diagrams are provided to guide researchers in their investigation of 4-Cyclopropyl-3-methoxybenzoic acid.
G-Protein Coupled Receptors (GPCRs) in Metabolic Diseases
The prevalence of metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) necessitates the discovery of novel therapeutic agents.[1][2][3][4][5] GPCRs that are activated by endogenous metabolites represent a promising class of drug targets.[6][7] The carboxylic acid moiety of 4-Cyclopropyl-3-methoxybenzoic acid makes it a candidate ligand for GPCRs that bind fatty acids and other acidic metabolites.
GPR40 (Free Fatty Acid Receptor 1)
Rationale: GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[8][9] It is activated by medium and long-chain free fatty acids.[6][7] Synthetic GPR40 agonists have been explored as potential treatments for type 2 diabetes.[9][10] The structure of 4-Cyclopropyl-3-methoxybenzoic acid, with its carboxylic acid and hydrophobic cyclopropyl group, bears resemblance to endogenous GPR40 ligands.
Experimental Validation Workflow:
A multi-tiered approach is proposed to evaluate the activity of 4-Cyclopropyl-3-methoxybenzoic acid at the GPR40 receptor.
dot
Caption: Experimental workflow for validating GPR40 agonism.
Step-by-Step Protocols:
-
Protocol 2.1.1: Radioligand Binding Assay
-
Prepare cell membranes from a stable cell line overexpressing human GPR40.
-
Incubate the membranes with a known radiolabeled GPR40 ligand (e.g., [³H]-GW9508) in the presence of varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.
-
After incubation, separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value to determine the binding affinity of the test compound.
-
-
Protocol 2.1.2: [³⁵S]GTPγS Binding Assay
-
Use membranes from GPR40-expressing cells.
-
Incubate the membranes with [³⁵S]GTPγS and varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid in the presence of GDP.
-
Measure the incorporation of [³⁵S]GTPγS as an indicator of G-protein activation.
-
Determine the EC₅₀ and maximal efficacy (Eₘₐₓ) of the compound.
-
-
Protocol 2.1.3: Calcium Mobilization Assay
-
Load GPR40-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
Protocol 2.1.4: Insulin Secretion Assay
-
Culture a pancreatic β-cell line (e.g., MIN6) or use isolated primary islets.
-
Incubate the cells with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid in the presence of both low and high glucose concentrations.
-
Collect the supernatant and measure insulin levels using an ELISA kit.
-
-
Protocol 2.1.5: Oral Glucose Tolerance Test (OGTT)
-
Use a diabetic mouse model (e.g., db/db mice).
-
Administer 4-Cyclopropyl-3-methoxybenzoic acid or vehicle orally.
-
After a set period, administer a glucose bolus orally.
-
Measure blood glucose levels at various time points post-glucose administration.
-
Data Presentation:
| Assay | Parameter | Expected Outcome for an Agonist |
| Radioligand Binding | Kᵢ (nM) | Low nanomolar to micromolar range |
| [³⁵S]GTPγS Binding | EC₅₀ (nM), Eₘₐₓ (%) | Potent activation with high efficacy |
| Calcium Mobilization | EC₅₀ (nM) | Dose-dependent increase in intracellular calcium |
| Insulin Secretion | Fold-increase over baseline | Glucose-dependent increase in insulin secretion |
| OGTT | AUC of glucose excursion | Significant reduction in glucose excursion |
GPR81 (Lactate Receptor 1)
Rationale: GPR81, also known as HCAR1, is a Gi-coupled receptor that is activated by lactate.[11] It is expressed in various tissues, including adipose tissue, liver, and brain.[12] Activation of GPR81 has been implicated in the regulation of lipolysis, neuroprotection, and cancer metabolism.[11][13][14][15] Given that GPR81 binds an endogenous carboxylic acid (lactate), 4-Cyclopropyl-3-methoxybenzoic acid is a plausible candidate for interaction with this receptor.
Experimental Validation Workflow:
dot
Caption: GPR81 signaling pathway.
Step-by-Step Protocols:
-
Protocol 2.2.1: cAMP Accumulation Assay
-
Use a cell line stably expressing human GPR81.
-
Pre-treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Add varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.
-
Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA). A GPR81 agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.
-
-
Protocol 2.2.2: Adipocyte Lipolysis Assay
-
Isolate primary adipocytes from rodents or use a differentiated adipocyte cell line (e.g., 3T3-L1).
-
Stimulate lipolysis with isoproterenol.
-
Treat the cells with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.
-
Measure the release of glycerol or free fatty acids into the medium as an indicator of lipolysis.
-
Data Presentation:
| Assay | Parameter | Expected Outcome for an Agonist |
| cAMP Accumulation | IC₅₀ (nM) | Dose-dependent inhibition of forskolin-stimulated cAMP |
| Adipocyte Lipolysis | IC₅₀ (nM) | Dose-dependent inhibition of isoproterenol-stimulated lipolysis |
Transforming Growth Factor-β (TGF-β) Signaling Pathway
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), are characterized by excessive deposition of extracellular matrix proteins. The TGF-β signaling pathway is a central driver of fibrosis. A structurally related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis, by reducing the phosphorylation of Smad2/3.[16] This provides a strong rationale for investigating 4-Cyclopropyl-3-methoxybenzoic acid as a potential inhibitor of the TGF-β pathway.
Experimental Validation Workflow:
dot
Caption: Workflow for evaluating anti-fibrotic activity.
Step-by-Step Protocols:
-
Protocol 3.1: TGF-β1-induced EMT Assay
-
Culture epithelial cells (e.g., A549 lung epithelial cells) to sub-confluence.
-
Pre-treat the cells with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.
-
Assess changes in cell morphology (elongated, mesenchymal-like phenotype) using phase-contrast microscopy.
-
-
Protocol 3.2: Western Blot for pSmad2/3
-
Following treatment as in Protocol 3.1 (with a shorter TGF-β1 stimulation time, e.g., 1 hour), lyse the cells and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Smad2/3 and total Smad2/3.
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of pSmad2/3 to total Smad2/3.
-
-
Protocol 3.3: Immunofluorescence for α-SMA and E-cadherin
-
Grow and treat cells on coverslips as in Protocol 3.1.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against α-smooth muscle actin (α-SMA, a mesenchymal marker) and E-cadherin (an epithelial marker).
-
Use fluorescently labeled secondary antibodies for visualization.
-
Image the cells using a fluorescence microscope.
-
-
Protocol 3.4: Bleomycin-induced Pulmonary Fibrosis Model
-
Instill a single dose of bleomycin intratracheally into mice to induce lung injury and fibrosis.
-
Administer 4-Cyclopropyl-3-methoxybenzoic acid or vehicle daily for a specified period (e.g., 14-21 days).
-
At the end of the study, harvest the lungs for analysis.
-
-
Protocol 3.5: Histological Analysis and Hydroxyproline Assay
-
Fix a portion of the lung tissue in formalin, embed in paraffin, and section.
-
Stain sections with Masson's trichrome to visualize collagen deposition (blue staining).
-
Score the extent of fibrosis using a semi-quantitative scale (e.g., Ashcroft score).
-
Homogenize another portion of the lung tissue and measure the hydroxyproline content, a major component of collagen, using a colorimetric assay.
-
Data Presentation:
| Assay | Parameter | Expected Outcome for an Inhibitor |
| Western Blot | Ratio of pSmad2/3 to total Smad2/3 | Dose-dependent decrease |
| Immunofluorescence | α-SMA expression | Dose-dependent decrease |
| Immunofluorescence | E-cadherin expression | Dose-dependent preservation at cell junctions |
| Histological Analysis | Ashcroft score | Significant reduction compared to bleomycin-only group |
| Hydroxyproline Assay | Hydroxyproline content (μ g/lung ) | Significant reduction compared to bleomycin-only group |
Akt/NF-κB Signaling Pathway in Oncology
The Akt/NF-κB signaling pathway is a central regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.[17] Derivatives of 4-hydroxy-3-methoxybenzoic acid have been shown to target this pathway and induce apoptosis in prostate cancer cells.[17] This suggests that 4-Cyclopropyl-3-methoxybenzoic acid could also possess anti-cancer properties by modulating this critical signaling cascade.
Experimental Validation Workflow:
dot
Caption: The Akt/NF-κB signaling pathway as a potential target.
Step-by-Step Protocols:
-
Protocol 4.1: Cell Proliferation Assay
-
Seed cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates.
-
Treat the cells with a range of concentrations of 4-Cyclopropyl-3-methoxybenzoic acid for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC₅₀ value at each time point.
-
-
Protocol 4.2: Apoptosis Assay
-
Treat cancer cells with 4-Cyclopropyl-3-methoxybenzoic acid at concentrations around the IC₅₀ value.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
-
Protocol 4.3: Western Blot for Akt and NF-κB Pathway Components
-
Treat cancer cells with the test compound for various time points.
-
Prepare cell lysates and perform Western blotting as described in Protocol 3.2.
-
Probe for phosphorylated Akt (pAkt), total Akt, phosphorylated IκBα (pIκBα), and total IκBα. A decrease in pAkt and pIκBα would indicate pathway inhibition.
-
Data Presentation:
| Assay | Parameter | Expected Outcome for an Inhibitor |
| Cell Proliferation | IC₅₀ (µM) | Potent inhibition of cell growth |
| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase in apoptosis |
| Western Blot | Ratio of pAkt to total Akt | Dose-dependent decrease |
| Western Blot | Ratio of pIκBα to total IκBα | Dose-dependent decrease |
Conclusion
While the therapeutic potential of 4-Cyclopropyl-3-methoxybenzoic acid is yet to be fully elucidated, its chemical structure provides a strong basis for hypothesizing its activity against several key therapeutic targets. This guide offers a structured and scientifically-grounded approach to investigating these possibilities. The proposed workflows, from initial in vitro screening to in vivo proof-of-concept studies, provide a clear path for researchers to systematically evaluate the pharmacological profile of this compound. The exploration of its effects on GPCRs in metabolic diseases, the TGF-β pathway in fibrosis, and the Akt/NF-κB pathway in oncology could uncover novel therapeutic applications for this intriguing molecule.
References
- History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed. (2023, August 21).
- What are GPR40 agonists and how do they work?
- New Insights and Potential Therapeutic Interventions in Metabolic Diseases - MDPI. (2023, June 26).
- Novel target for treating metabolic diseases - Research Highlights - N
- GPR81 nuclear transportation is critical for cancer growth and progression in lung and other solid cancers - PMC.
- GPR81 nuclear transportation is critical for cancer growth: Interaction of lactate receptor signaling and cell-extracellular matrix mechanotransduction - Baishideng Publishing Group. (2025, November 24).
- Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - Frontiers. (2022, October 25).
- Novel Therapeutic Targets in Metabolic Disorders: From the Bench to the Bedside - NIH. (2014, April 27).
- Metabolic Targets for Novel Therapeutic Strategies - Technology Networks. (2020, March 12).
- Novel Strategies targeting Obesity and Metabolic Diseases | Frontiers Research Topic.
- The Therapeutic Effect of GPR81 in Autoimmune Hepatitis and Hepatocellular Carcinoma via Regulating the Immune Response - MDPI. (2025, June 30).
- GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice | American Journal of Physiology-Endocrinology and Metabolism.
- Activation of GPR40 as a Therapeutic Target for the Tre
- GPR40 Receptor Agonists for the Treatment of Type 2 Diabetes and Related Diseases | ACS Medicinal Chemistry Letters. (2018, August 13).
- G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion | Oncotarget. (2016, October 25).
- Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. (2023, March 24).
- 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prost
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An In-depth Technical Guide to 4-Cyclopropyl-3-methoxybenzoic Acid Derivatives and Analogs
This guide provides an in-depth technical exploration of 4-cyclopropyl-3-methoxybenzoic acid and its derivatives, a chemical scaffold of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis, biological activity, and therapeutic potential of this compound class.
The 4-Cyclopropyl-3-methoxybenzoic Acid Core: A Privileged Scaffold
The 4-cyclopropyl-3-methoxybenzoic acid core is a unique structural motif that combines several features of interest in medicinal chemistry. The benzoic acid moiety provides a key site for interaction with biological targets, often acting as a hydrogen bond donor and acceptor.[1] The methoxy group at the 3-position and the cyclopropyl group at the 4-position significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and three-dimensional conformation.[2]
The cyclopropyl group, in particular, is a valuable substituent in drug design. Its strained ring system imparts conformational rigidity, which can lead to enhanced binding to target proteins.[2][3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often results in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially improving a drug candidate's pharmacokinetic profile.[4] The electron-donating nature of the cyclopropyl group can also modulate the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets.[5]
Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid and Its Analogs
The synthesis of the core scaffold and its derivatives can be achieved through several strategic routes. A common and effective approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis of the Core Scaffold: 4-Cyclopropyl-3-methoxybenzoic Acid
A plausible and efficient synthesis of 4-cyclopropyl-3-methoxybenzoic acid starts from the commercially available 4-bromo-3-methoxybenzoic acid. The key step is the Suzuki-Miyaura coupling with cyclopropylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of aryl bromides with cyclopropylboronic acid.[6][7][8]
-
Materials:
-
Methyl 4-bromo-3-methoxybenzoate
-
Cyclopropylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Dioxane and Water (solvent)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Step 1: Suzuki-Miyaura Coupling
-
In a round-bottom flask, dissolve methyl 4-bromo-3-methoxybenzoate (1.0 eq) and cyclopropylboronic acid (1.2-1.5 eq) in a mixture of dioxane and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0-3.0 eq) to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4-cyclopropyl-3-methoxybenzoate.
-
-
Step 2: Saponification
-
Dissolve the purified methyl 4-cyclopropyl-3-methoxybenzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-cyclopropyl-3-methoxybenzoic acid.
-
Causality in Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates.[6]
-
Base: Potassium carbonate is a commonly used base that is effective in activating the boronic acid for transmetalation.[9]
-
Solvent System: The mixture of an organic solvent like dioxane and water is crucial for dissolving both the organic starting materials and the inorganic base. Water also plays a role in accelerating the catalytic cycle.[7]
-
Protection/Deprotection: The synthesis proceeds via the methyl ester to protect the carboxylic acid, which could otherwise interfere with the cross-coupling reaction. The final saponification step is a standard and high-yielding method for deprotection.[6]
Visualization of the Synthetic Workflow:
Synthesis of Analogs
The core scaffold can be readily modified to generate a library of analogs. For example, the carboxylic acid can be converted to amides or esters using standard coupling reagents (e.g., HATU, EDC) or by first converting it to the acid chloride. Further modifications on the aromatic ring can be achieved by starting with appropriately substituted precursors.
Biological Activities and Therapeutic Potential
Derivatives of 4-cyclopropyl-3-methoxybenzoic acid have shown promise in several therapeutic areas, including oncology and inflammatory diseases.
Anticancer Activity
Several studies have explored benzoic acid derivatives as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[10][11] The general mechanism involves the binding of the inhibitor to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10] This ultimately leads to a reduction in cell proliferation and survival.
A recent study highlighted the potential of 4-(tert-butyl)-3-methoxybenzoic acid derivatives as allosteric inhibitors of EGFR.[11] This suggests that the 4-cyclopropyl analog could also exhibit interesting activity at this target.
Visualization of EGFR Inhibition:
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Assay)
This protocol is a generalized method for assessing the inhibitory activity of compounds against EGFR kinase activity.[10][12]
-
Objective: To determine the IC₅₀ value of a test compound against EGFR.
-
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Add 1 µL of the test compound at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Anti-inflammatory and Antifibrotic Activity
A notable analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, which is a key intermediate in the synthesis of the PDE4 inhibitor Roflumilast, has been investigated for its effects on pulmonary fibrosis.[13] This compound was shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung cells.[14]
The mechanism involves the inhibition of the TGF-β1/Smad signaling pathway.[14] TGF-β1 binding to its receptor leads to the phosphorylation and activation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in fibrosis.[15][16] By inhibiting this pathway, the compound can reduce the expression of fibrotic markers like α-SMA and collagen.[14]
Visualization of TGF-β1/Smad Pathway Inhibition:
Potential in Neurodegenerative Diseases
While direct studies on 4-cyclopropyl-3-methoxybenzoic acid derivatives in neurodegenerative diseases are limited, related phenolic and benzoic acid compounds have shown neuroprotective effects.[17][18] For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a metabolite of polyphenols, has been shown to inhibit the aggregation of amyloid-β peptide in vitro, a key pathological hallmark of Alzheimer's disease.[18] Given the structural similarities, it is plausible that derivatives of 4-cyclopropyl-3-methoxybenzoic acid could be explored for their potential to modulate pathways involved in neurodegeneration.
Structure-Activity Relationship (SAR) and Data Presentation
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[1] A systematic exploration of these substitutions is crucial for optimizing potency and selectivity.
Table 1: Hypothetical Comparative Activity of 4-Cyclopropyl-3-methoxybenzoic Acid Analogs
The following table presents a hypothetical dataset to illustrate how SAR data for a series of analogs could be presented. The IC₅₀ values represent the concentration of the compound required to inhibit a specific biological target (e.g., EGFR kinase) by 50%.
| Compound ID | R1 (at position 4) | R2 (at position 3) | R3 (at Carboxyl) | Target IC₅₀ (µM) |
| 1 (Core) | -Cyclopropyl | -OCH₃ | -OH | 5.2 |
| 2 | -Cyclopropyl | -OCH₃ | -NH₂ | 8.1 |
| 3 | -Cyclopropyl | -OH | -OH | 12.5 |
| 4 | -Isopropyl | -OCH₃ | -OH | 15.8 |
| 5 | -H | -OCH₃ | -OH | > 50 |
| 6 | -Cyclopropyl | -OCH₃ | -OCH₃ | 25.3 |
Inferred SAR Trends:
-
Position 4: The presence of a small, lipophilic group like cyclopropyl appears to be beneficial for activity compared to a larger isopropyl group or no substituent.
-
Position 3: The methoxy group seems to be important for potency, as its replacement with a hydroxyl group leads to a decrease in activity.
-
Carboxylic Acid: The free carboxylic acid appears to be crucial for activity, as its conversion to an amide or ester results in reduced potency. This suggests a key interaction, such as a hydrogen bond, with the biological target.
Future Directions and Conclusion
The 4-cyclopropyl-3-methoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this core allows for the generation of diverse libraries of analogs for screening against various biological targets.
Future research should focus on:
-
Expanding the SAR: A systematic exploration of substituents at all positions of the molecule is warranted to identify more potent and selective compounds.
-
Target Identification and Validation: For active compounds with unknown mechanisms, target deconvolution studies are necessary to identify their biological targets.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro hits should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.
-
Exploration in Neurodegenerative Diseases: Given the neuroprotective potential of similar scaffolds, a focused effort to evaluate 4-cyclopropyl-3-methoxybenzoic acid derivatives in models of Alzheimer's and Parkinson's disease could be a fruitful area of investigation.
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Assay Genie. (2023, August 24). Deciphering the Intricacies of TGF-Beta Signaling Pathway. Assay Genie. Retrieved from [Link]
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Vaia. (n.d.). Identify whether p-cyclopropylbenzoic acid is stronger or weaker. Vaia. Retrieved from [Link]
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PubMed. (n.d.). Antitumor mechanism of action of a cyclopropyl antiestrogen (compound 7b) on human breast cancer cells in culture. PubMed. Retrieved from [Link]
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FAPESP. (2025, November 12). Researchers develop chemical compound with potential against Alzheimer's disease. FAPESP. Retrieved from [Link]
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Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. Retrieved from [Link]
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PubMed. (2023, December 15). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative structure–activity relationship (QSAR) studies as strategic approach in drug discovery | Request PDF. ResearchGate. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4). PubChemLite. Retrieved from [Link]
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Preprints.org. (2014, June 26). Quantitative structure–activity relationship (QSAR) studies as strategic approach in drug discovery. Preprints.org. Retrieved from [Link]
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MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Retrieved from [Link]
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The Strategic Incorporation of the Cyclopropyl Group in Benzoic Acid Derivatives: A Technical Guide
Abstract
The cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a cornerstone in modern medicinal chemistry.[1] When appended to a benzoic acid scaffold, it imparts a unique and powerful combination of steric, electronic, and metabolic properties that can be strategically leveraged to overcome common challenges in drug discovery. This technical guide provides an in-depth analysis of the multifaceted roles of the cyclopropyl moiety in the context of benzoic acid derivatives. We will explore its impact on physicochemical properties, structure-activity relationships (SAR), and metabolic fate, providing a framework for its rational application in the design of next-generation therapeutics with optimized pharmacological profiles.
The Unique Physicochemical & Structural Profile of the Cyclopropyl Group
The utility of the cyclopropyl ring stems from its distinct structural and electronic nature, which contrasts sharply with other alkyl groups. The significant ring strain from its 60° C-C-C bond angles results in C-C bonds with enhanced p-character, often described as having "pseudo-double bond" character.[2][3] Furthermore, the C-H bonds are shorter and stronger than those in typical alkanes.[4] These fundamental features are the origin of the desirable properties it confers upon parent molecules.
Electronic Duality: An Inductive Acceptor and π-Donor
When attached to an aromatic system like a benzoic acid, the cyclopropyl group exhibits a fascinating electronic duality. It acts as an inductive electron-withdrawing group while also being a capable π-electron donor through conjugation with the aromatic ring.[3]
-
Inductive Effect: The sp-hybridization character of the C-C bonds makes the cyclopropyl group more electronegative than other alkyl groups, leading to an inductive pull on electron density.
-
Resonance Effect: The Walsh orbitals of the cyclopropyl ring can overlap with the π-system of the benzene ring, allowing it to donate electron density, thereby activating the ring towards electrophilic substitution.[5]
This dual nature allows for fine-tuning of electronic properties. For instance, the pKa of p-cyclopropylbenzoic acid is reported as 4.45, making it a slightly weaker acid than benzoic acid (pKa ≈ 4.20).[6][7] This indicates that in this context, the electron-donating character slightly outweighs the inductive withdrawing effect, destabilizing the resulting carboxylate anion.[6]
Conformational Restriction: The "Conformational Clamp"
Perhaps the most exploited feature of the cyclopropyl group is its role as a "conformational clamp".[2] Its rigid structure severely restricts rotation around the bond connecting it to the benzoic acid ring. This pre-organization of the molecule into a more rigid, and ideally, a more bioactive conformation can lead to a significant enhancement in binding affinity for a biological target.[2] By reducing the number of accessible low-energy conformations, the entropic penalty of binding is minimized, which can translate directly to improved potency.[4]
Impact on Pharmacokinetic Properties (ADME)
The introduction of a cyclopropyl group can profoundly and beneficially alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a benzoic acid derivative.
Enhancing Metabolic Stability
A primary driver for incorporating cyclopropyl groups is to enhance metabolic stability.[4][8] Linear alkyl groups, such as ethyl or isopropyl, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The cyclopropyl group, by contrast, possesses stronger C-H bonds and lacks easily abstractable hydrogens at the point of attachment, making it a robust metabolic blocker.[9]
-
Causality: The high C-H bond dissociation energy reduces the susceptibility to oxidative metabolism by CYPs, which typically initiate their catalytic cycle via hydrogen atom abstraction.[9] Replacing a metabolically vulnerable isopropyl group with a cyclopropyl bioisostere is a common and effective strategy to increase a drug's half-life and reduce metabolic clearance.[10]
However, it is crucial to note that the cyclopropyl ring is not metabolically inert under all circumstances. Cyclopropylamines, for instance, can undergo CYP-mediated oxidation to form reactive ring-opened intermediates, a liability observed in the hepatotoxicity of the antibiotic trovafloxacin.[9]
Modulating Lipophilicity and Permeability
Lipophilicity (logP/logD) is a critical parameter influencing solubility, permeability, and off-target effects. The replacement of a linear or branched alkyl group with a cyclopropyl group often leads to a reduction in lipophilicity.[10] For example, the Hansch π-value for an isopropyl group is 1.53, whereas for a cyclopropyl group it is 1.14.[10] This seemingly modest change can be sufficient to improve the aqueous solubility and overall physicochemical profile of a drug candidate, moving it into a more favorable region of chemical space. This modulation can also enhance brain permeability and reduce plasma clearance.[4]
Pharmacodynamic Implications: Structure-Activity Relationships (SAR)
The structural and electronic contributions of the cyclopropyl group directly influence how a molecule interacts with its biological target, making it a powerful tool in SAR optimization.
Vectorial Exploration of Binding Pockets
The rigid, three-dimensional nature of the cyclopropyl group allows for the precise vectorial projection of substituents into a binding pocket. Unlike a flexible alkyl chain, which can adopt multiple conformations, the cyclopropyl ring provides a fixed scaffold. This allows medicinal chemists to systematically explore hydrophobic interactions and optimize the fit within a target's active site, often leading to significant gains in potency and selectivity.
Bioisosteric Replacement
The cyclopropyl group is frequently employed as a bioisostere for other common chemical motifs.[1]
-
Isopropyl/gem-Dimethyl Group: As a rigid analogue, it can mimic the steric bulk of these groups while offering improved metabolic stability and lower lipophilicity.[10][11]
-
Alkene/Carbonyl Group: The π-character of its bonds allows it to serve as a stable, non-planar replacement for alkenes or even carbonyl groups in certain contexts, maintaining electronic interactions while improving the pharmacokinetic profile.[1][12]
Synthesis of Cyclopropyl-Substituted Benzoic Acids
The installation of a cyclopropyl group onto a benzoic acid scaffold is typically achieved via modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method.
dot
Caption: Synthetic workflow for cyclopropyl benzoic acids.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling for Methyl 4-cyclopropylbenzoate
This protocol describes a representative palladium-catalyzed cross-coupling to install the cyclopropyl group.
Materials:
-
Methyl 4-bromobenzoate
-
Cyclopropylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane and Water (degassed)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an argon atmosphere, add methyl 4-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add a degassed mixture of dioxane/water (4:1, v/v).
-
Seal the flask and heat the reaction mixture to 80-90°C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target ester.[13]
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay provides an early assessment of a compound's susceptibility to Phase I metabolism.
Materials:
-
Test compound (e.g., a cyclopropyl benzoic acid derivative)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with HLM (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the zero-minute sample.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion.[8]
Data Summary: Physicochemical Properties
The following table summarizes key physicochemical properties, illustrating the impact of replacing an isopropyl group with a cyclopropyl group on the benzoic acid scaffold.
| Compound | pKa (Predicted/Experimental) | Calculated logP (ClogP) | Comment |
| Benzoic Acid | 4.20 | 1.87 | Baseline reference |
| 4-Isopropylbenzoic Acid | ~4.35 | 2.83 | Increased lipophilicity vs. benzoic acid |
| 4-Cyclopropylbenzoic Acid | 4.45[6][7] | 2.40 | Reduced lipophilicity vs. isopropyl analogue |
Conclusion and Future Outlook
The cyclopropyl group is far more than a simple saturated ring; it is a versatile and powerful tool in the arsenal of the medicinal chemist.[4] For benzoic acid derivatives, its ability to act as a metabolic shield, a conformational anchor, and a modulator of acidity and lipophilicity allows for the systematic optimization of drug-like properties.[4] By understanding the fundamental principles behind its effects—from the unique nature of its Walsh orbitals to its steric demands—drug development professionals can rationally design molecules with enhanced potency, improved pharmacokinetic profiles, and a higher probability of clinical success. The continued application of this "minimalist" yet profoundly influential functional group will undoubtedly play a significant role in the development of future therapeutics.
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The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem. 2
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Link
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Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Link
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An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Benchchem. Link
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Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Benchchem. Link
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Link
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Link
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How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. Link
-
The pK_{a} of p-cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene... Filo. Link
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A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Benchchem. Link
-
Identify whether p-cyclopropylbenzoic acid is stronger or weaker. Vaia. Link
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Bioisosteres of tert-Butyl Group. Enamine. Link
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Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PubMed. Link
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Link
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Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Link
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Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Link
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1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Link
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Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Semantic Scholar. Link
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The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. Link
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Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC - NIH. Link
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Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Link
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The Cyclopropyl Group: An Excited State Aromaticity Indicator? ResearchGate. Link
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4-CYCLOPROPYL-BENZOIC ACID 1798-82-9 wiki. Guidechem. Link
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Bioisosterism. Drug Design Org. Link
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Cyclopropyl Group: An Excited-State Aromaticity Indicator? PubMed. Link
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2-Cyclopropylbenzoic Acid|CAS 3158-74-5. Benchchem. Link
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Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC - NIH. Link
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4-Cyclopropylbenzoic acid. PubChem - NIH. Link
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Benzoic acid, 3-cyclopropyl-|1129-06-2. AngeneChemical. Link
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Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed. Link
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Synthesis of cyclopropanes. Organic Chemistry Portal. Link
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Process for preparation of substituted cyclopropane carboxylic acids and esters thereof and intermediates of said acids and esters. Google Patents. Link
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An In-depth Technical Guide to 4-Cyclopropyl-3-methoxybenzoic Acid: Synthesis, Properties, and Medicinal Chemistry Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Cyclopropyl-3-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry. Its structure combines three key pharmacophoric elements: a benzoic acid moiety, which serves as a versatile chemical handle; a methoxy group, which modulates electronic properties and potential metabolic pathways; and a cyclopropyl ring, a highly valued motif for enhancing metabolic stability and conformational rigidity. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a robust synthetic pathway with step-by-step protocols, and exploring its strategic application as a key intermediate in the synthesis of complex pharmaceutical agents. By grounding the discussion in established chemical principles and citing relevant precedents, this document serves as a practical resource for researchers engaged in drug discovery and development.
Introduction: The Strategic Value of Key Structural Motifs
The design of novel therapeutic agents often relies on the strategic combination of well-understood structural motifs to optimize a molecule's pharmacological profile. 4-Cyclopropyl-3-methoxybenzoic acid exemplifies this approach, integrating three components that each contribute distinct and valuable properties.
The Benzoic Acid Scaffold
Benzoic acid and its derivatives are foundational building blocks in pharmaceutical science.[1] The carboxylic acid group is a versatile functional handle, readily participating in reactions such as esterification and amidation, which are crucial for constructing more complex active pharmaceutical ingredients (APIs).[1] Its presence provides a key anchor point for derivatization and for interacting with biological targets.
The Methoxy Group Modifier
The methoxy group (-OCH₃) is an electron-donating substituent that significantly influences the electronic environment of the benzene ring.[2] This electronic effect impacts the molecule's reactivity, particularly in electrophilic substitution reactions, and can affect its binding affinity to target proteins.[2] Furthermore, the position of the methoxy group can direct metabolic processes, influencing the molecule's overall pharmacokinetic profile.
The Cyclopropyl Moiety: A Tool for Modern Drug Design
The incorporation of a cyclopropyl ring is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties.[3] Its value stems from several key advantages:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less accessible than those in linear alkyl chains. This makes the moiety resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[3]
-
Improved Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl group acts as a conformational constraint, locking the molecule into a specific three-dimensional shape. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to enhanced potency.[3]
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune critical properties such as lipophilicity and pKa, allowing for the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It often serves as a bioisosteric replacement for gem-dimethyl or vinyl groups.[3]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties for a closely related isomer, 4-(cyclopropylmethoxy)-3-methoxybenzoic acid, are summarized below, providing a strong reference point for the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | PubChemLite[4] |
| Monoisotopic Mass | 222.0892 Da | PubChemLite[4] |
| Predicted XlogP | 2.4 | PubChemLite[4] |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2CC2 | PubChemLite[4] |
| InChIKey | YRIYKROBLXNIRI-UHFFFAOYSA-N | PubChemLite[4] |
Synthesis and Purification
The synthesis of 4-Cyclopropyl-3-methoxybenzoic acid can be achieved through a reliable, multi-step pathway. The strategy presented here leverages established, high-yield reactions, beginning with a commercially available starting material and employing a key palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Workflow
The overall synthetic strategy involves the bromination of a 3-methoxybenzoic acid precursor, followed by a Suzuki-Miyaura cross-coupling to introduce the cyclopropyl group, and concluding with hydrolysis to yield the final product. This approach is adapted from established methodologies for synthesizing similar substituted benzoic acids.[5]
Caption: Proposed three-step synthesis of 4-Cyclopropyl-3-methoxybenzoic acid.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps.
Protocol 3.2.1: Step 1 - Bromination of Methyl 3-methoxybenzoate
-
Causality: N-Bromosuccinimide (NBS) is selected as a mild and regioselective brominating agent for the activated aromatic ring. The methoxy group directs the bromination to the para position.
-
Methodology:
-
Dissolve methyl 3-methoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Add a catalytic amount of concentrated sulfuric acid to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product, methyl 4-bromo-3-methoxybenzoate, can be purified by column chromatography on silica gel.
-
Protocol 3.2.2: Step 2 - Suzuki-Miyaura Cross-Coupling
-
Causality: This reaction creates the key C-C bond between the aromatic ring and the cyclopropyl group. A palladium catalyst is essential for the catalytic cycle, and a base is required to activate the boronic acid.
-
Methodology:
-
To a solution of methyl 4-bromo-3-methoxybenzoate (1.0 eq) in a solvent mixture (e.g., dioxane and water), add cyclopropylboronic acid (1.5 eq) and a base such as potassium carbonate (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours under an inert atmosphere, monitoring by TLC.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[5]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue, methyl 4-cyclopropyl-3-methoxybenzoate, by column chromatography.
-
Protocol 3.2.3: Step 3 - Saponification (Hydrolysis)
-
Causality: Sodium hydroxide is a strong base that hydrolyzes the methyl ester to the corresponding carboxylate salt, which is then protonated with acid to yield the final benzoic acid product.
-
Methodology:
-
Dissolve methyl 4-cyclopropyl-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water.[5]
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.[5]
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with 1 M hydrochloric acid, which will precipitate the product.[5]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Cyclopropyl-3-methoxybenzoic acid.
-
Applications in Medicinal Chemistry and Drug Discovery
While 4-Cyclopropyl-3-methoxybenzoic acid is a valuable molecule in its own right, its primary utility lies in its role as a key intermediate for the synthesis of high-value pharmaceutical targets.
Role as a Key Pharmaceutical Intermediate
The strategic importance of this scaffold is highlighted by its close structural relationship to key intermediates used in the synthesis of approved drugs. For instance, the analog 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid is a critical intermediate in the industrial synthesis of Roflumilast .[6][7] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[6] The synthesis of this intermediate involves multiple steps, including alkylations and hydrolysis, starting from precursors like 3-nitro-4-hydroxybenzoic acid ester or 3,4-dihydroxybenzaldehyde.[6][7] This precedent firmly establishes the value of the cyclopropyl-methoxy-benzoic acid core in constructing complex, biologically active molecules.
Workflow for Intermediate Utilization in Drug Discovery
This compound serves as an ideal starting point for creating libraries of novel compounds for biological screening. The carboxylic acid functionality can be readily converted into a wide array of amides, esters, or other functional groups to probe structure-activity relationships (SAR).
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The Unfolding Tapestry of Aromatic Acids: A Technical Guide to the Discovery and History of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Preamble: From Ancient Remedies to Rational Drug Design
The journey of substituted benzoic acids is a compelling narrative that mirrors the evolution of chemistry and medicine itself. From the rudimentary distillation of tree resins in the 16th century to the sophisticated, structure-based design of modern pharmaceuticals, this class of compounds has been a constant companion in scientific progress. This guide provides an in-depth exploration of the discovery and history of substituted benzoic acids, offering not just a chronological account, but also a deeper understanding of the scientific rationale and experimental choices that have shaped this vital area of research. We will traverse the path from the isolation of the parent molecule, benzoic acid, to the development of blockbuster drugs that have saved millions of lives, illustrating the profound impact of chemical substitution on biological activity.
Chapter 1: The Genesis of an Archetype - The Discovery of Benzoic Acid
The story begins not in a modern laboratory, but in the annals of 16th-century alchemy and early chemistry. Benzoic acid, the simplest aromatic carboxylic acid, was first observed through the dry distillation of gum benzoin, a resin obtained from the bark of Styrax trees.[1][2][3] Early descriptions of this process are attributed to Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596.[2][4][5] For a considerable period, gum benzoin remained the sole source of this new substance.[5][6]
It wasn't until the 19th century that the true chemical nature of benzoic acid began to be unraveled. In 1832, the brilliant duo of Justus von Liebig and Friedrich Wöhler determined the elemental composition of benzoic acid and investigated its relationship with hippuric acid, a derivative found in the urine of herbivores.[4][5] This work was a crucial step in moving from empirical observation to a structural understanding of organic molecules. Wöhler, in his broader work, also demonstrated that metabolic processes are chemical in nature by showing the conversion of benzoic acid to hippuric acid in the body.[7]
Early Synthesis and Industrial Production
The initial industrial synthesis of benzoic acid was a far cry from today's clean and efficient processes. One of the first methods involved the reaction of benzotrichloride with calcium hydroxide in water, using iron or its salts as a catalyst.[5][8] The resulting calcium benzoate was then converted to benzoic acid. However, this process yielded a product contaminated with chlorinated derivatives, making it unsuitable for human consumption.[5] For this reason, benzoic acid intended for food or medicinal use was still obtained by the dry distillation of gum benzoin.[5]
A significant breakthrough came with the development of methods based on the oxidation of toluene. Commercial production today largely relies on the partial oxidation of toluene with oxygen, a process catalyzed by cobalt or manganese naphthenates.[4][5][8] This method is favored for its high yield and the use of readily available starting materials.[5]
Chapter 2: The Dawn of Medicinal Chemistry - Salicylic Acid and the Birth of Aspirin
The story of substituted benzoic acids in medicine is inextricably linked with one of the most famous drugs in history: aspirin. The journey to its discovery began with the age-old use of willow bark for pain and fever relief, a practice documented by ancient civilizations.[9][10]
From Willow Bark to a Purified Compound
In 1828, Johann Buchner isolated a bitter-tasting yellow substance from willow bark which he named salicin.[9] A year later, French pharmacist Henri Leroux isolated it in a purer, crystalline form.[9][11] The Italian chemist Raffaele Piria later converted salicin into a sugar and another component that, upon oxidation, yielded salicylic acid.[12] Salicylic acid was also independently isolated from the meadowsweet plant (Filipendula ulmaria) by German researchers in 1839.[12] While effective in treating rheumatism, salicylic acid had a significant drawback: it caused severe stomach irritation.[9][12]
The Kolbe-Schmitt Reaction: A Gateway to Large-Scale Production
A pivotal development in the history of salicylic acid was the discovery of an efficient synthetic route. In 1860, Hermann Kolbe developed a method for synthesizing salicylic acid from phenol, sodium hydroxide, and carbon dioxide under high pressure.[13][14][15] This process, later improved by Rudolf Schmitt, became known as the Kolbe-Schmitt reaction and enabled the large-scale, cost-effective production of salicylic acid, a crucial precursor for aspirin.[13][16]
Caption: A typical workflow for the synthesis of 4-nitrobenzoic acid.
Conclusion: A Legacy of Innovation and a Future of Possibilities
The history of substituted benzoic acids is a powerful illustration of how fundamental chemical discoveries can lead to profound societal benefits. From the early observations of natural products to the targeted synthesis of life-saving drugs, this class of compounds has consistently been at the forefront of scientific advancement. The principles of structure-activity relationships, honed through the study of these molecules, continue to guide modern drug discovery efforts. [17][18]As our understanding of biology deepens and our synthetic capabilities expand, the versatile benzoic acid scaffold is poised to remain a cornerstone of medicinal chemistry, offering a foundation for the development of new and improved therapies for generations to come.
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- Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute.
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- Benzoic Acid – Natures preserv
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
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- Kolbe–Schmitt reaction - Grokipedia.
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- Kolbe synthesis reaction, mechanism and limit
- Kolbe Reaction Mechanism - Vedantu.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
- Analysis of Secondary Interactions and Structure-Activity-Rel
- Probenecid – Knowledge and References - Taylor & Francis.
- The Salicylic Acid Craze - UC Press E-Books Collection.
- Salicylic Acid: The Journey From Humble Willow to Aspirin | N
- The history and future of probenecid - PubMed - NIH.
- Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes - PubMed.
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- Friedrich Wöhler | Encyclopedia.com.
- The History and Future of Probenecid | Request PDF - ResearchG
- Study Details | NCT04939623 | Novel Use of Probenecid to Alleviate Symptoms of Opioid Withdrawal | ClinicalTrials.gov.
- Probenecid - Wikipedia.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
- Friedrich Wöhler (1800–1882)
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Scheme 1. Route to preparation of benzoic acid derivatives by reaction...
- Benzoic Acid: Formula, Structure, Properties & Prepar
- Friedrich Wöhler | German Chemist & Pioneer of Organic Chemistry | Britannica.
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- Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed.
- Prepar
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Methodological & Application
synthesis of 4-Cyclopropyl-3-methoxybenzoic acid from starting materials.
An In-depth Technical Guide to the Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid, a valuable building block for drug discovery and development. The synthetic strategy commences with the readily available and economical starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin). The pathway involves a two-stage process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the cyclopropyl moiety, followed by a robust oxidation to yield the final carboxylic acid. This guide is structured to provide researchers, medicinal chemists, and process development scientists with not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: Significance and Synthetic Strategy
4-Cyclopropyl-3-methoxybenzoic acid is a key structural motif found in a variety of pharmacologically active compounds. The cyclopropyl group is often employed as a bioisostere for phenyl rings or other larger groups, offering improved metabolic stability, enhanced potency, and favorable physicochemical properties.[1] Its synthesis is therefore of significant interest to the medicinal chemistry community.
The synthetic approach detailed herein was designed for efficiency, reliability, and scalability, utilizing common laboratory reagents and techniques. The core strategy hinges on two powerful and well-understood transformations:
-
Formation of the Aryl-Cyclopropyl Bond: The phenolic hydroxyl group of vanillin is first converted into a trifluoromethanesulfonyl (triflate) leaving group. This activated intermediate readily participates in a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid, catalyzed by a palladium complex, to form the crucial C-C bond.[2][3]
-
Oxidation of the Aldehyde: The intermediate, 4-cyclopropyl-3-methoxybenzaldehyde, is then oxidized to the corresponding carboxylic acid. This transformation is reliably achieved using potassium permanganate under basic conditions, a classic and high-yielding method for aldehyde oxidation.[4][5]
This strategic sequence is outlined below.
Overall Synthetic Workflow
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid: A Detailed Protocol for Researchers
Introduction
4-Cyclopropyl-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. Its structural motifs, a cyclopropyl group and a methoxy-substituted benzoic acid, are prevalent in numerous targeted therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid, designed for researchers, scientists, and professionals in drug development. The described methodology is based on a robust and well-established synthetic sequence involving esterification, electrophilic bromination, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and subsequent saponification. This guide emphasizes not only the procedural details but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Synthetic Strategy
The overall synthetic approach commences with the commercially available 3-methoxybenzoic acid. The carboxylic acid functionality is first protected as a methyl ester to prevent interference in subsequent reactions. The aromatic ring is then selectively brominated at the 4-position, directed by the activating methoxy group. The key carbon-carbon bond formation is achieved through a Suzuki-Miyaura cross-coupling reaction, which installs the cyclopropyl moiety. Finally, hydrolysis of the methyl ester yields the target 4-Cyclopropyl-3-methoxybenzoic acid.
Caption: Proposed four-step synthesis of 4-Cyclopropyl-3-methoxybenzoic acid.
Experimental Protocols
Part 1: Esterification of 3-Methoxybenzoic Acid
Rationale: The carboxylic acid group is protected as a methyl ester to prevent its reaction with the organometallic reagents used in the subsequent cross-coupling step. Sulfuric acid serves as a catalyst for this Fischer esterification.
Materials:
-
3-Methoxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methoxybenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-methoxybenzoate as a colorless oil.
Part 2: Bromination of Methyl 3-methoxybenzoate
Rationale: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for this transformation. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).
Materials:
-
Methyl 3-methoxybenzoate
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve methyl 3-methoxybenzoate (9.0 g, 54.2 mmol) in dimethylformamide (100 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (10.1 g, 56.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.[1]
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl 4-bromo-3-methoxybenzoate.
Part 3: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[2][3][4] This reaction is tolerant of a wide range of functional groups, making it ideal for this synthesis.[5] A palladium catalyst, a phosphine ligand, and a base are essential for the catalytic cycle.[1][3]
Materials:
-
Methyl 4-bromo-3-methoxybenzoate
-
Cyclopropylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine methyl 4-bromo-3-methoxybenzoate (5.0 g, 20.4 mmol), cyclopropylboronic acid (2.6 g, 30.6 mmol), and potassium carbonate (8.5 g, 61.2 mmol).
-
Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 747 mg, 1.02 mmol) in a mixture of dioxane (80 mL) and water (20 mL).[1]
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC.[1]
-
Cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite, and wash the Celite with ethyl acetate.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl 4-cyclopropyl-3-methoxybenzoate.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Hydrolysis of Methyl 4-cyclopropyl-3-methoxybenzoate
Rationale: The final step is the deprotection of the methyl ester to yield the desired carboxylic acid. This is achieved through saponification using a strong base like sodium hydroxide, followed by acidification.
Materials:
-
Methyl 4-cyclopropyl-3-methoxybenzoate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-cyclopropyl-3-methoxybenzoate (3.0 g, 14.5 mmol) in a mixture of methanol (60 mL) and water (30 mL) in a round-bottom flask.
-
Add sodium hydroxide (1.16 g, 29.0 mmol) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[1]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 4-5 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Cyclopropyl-3-methoxybenzoic acid as a solid.[1]
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 3-Methoxybenzoic acid | Methyl 3-methoxybenzoate | MeOH, H₂SO₄ | >95 |
| 2 | Methyl 3-methoxybenzoate | Methyl 4-bromo-3-methoxybenzoate | NBS, DMF | 80-90 |
| 3 | Methyl 4-bromo-3-methoxybenzoate | Methyl 4-cyclopropyl-3-methoxybenzoate | Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 75-85 |
| 4 | Methyl 4-cyclopropyl-3-methoxybenzoate | 4-Cyclopropyl-3-methoxybenzoic acid | NaOH, MeOH/H₂O | >90 |
Characterization
The final product, 4-Cyclopropyl-3-methoxybenzoic acid, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the crystalline solid should also be determined.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
N-bromosuccinimide is a lachrymator and should be handled with caution.
Conclusion
This technical guide provides a robust and reproducible protocol for the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid. By following these detailed steps and understanding the rationale behind each transformation, researchers can confidently prepare this valuable building block for applications in drug discovery and organic synthesis.
References
- An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid - Benchchem.
-
Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. Available at: [Link]
- Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
-
Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- Kumada Cross-Coupling Reaction - Alfa Chemistry. (n.d.).
- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
- Kumar, S., & Kumar, S. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Drug Delivery and Therapeutics, 13(7), 133-144.
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Application Notes and Protocols for the Purification of 4-Cyclopropyl-3-methoxybenzoic Acid
Introduction: The Criticality of Purity for a Key Building Block
4-Cyclopropyl-3-methoxybenzoic acid is a disubstituted benzoic acid derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique structural combination of a cyclopropyl group, a methoxy moiety, and a carboxylic acid functional group makes it a valuable building block in the synthesis of complex target molecules. The purity of this intermediate is paramount, as even trace impurities can have a profound impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or agrochemical.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for 4-Cyclopropyl-3-methoxybenzoic acid. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles underpinning each step to ensure the highest degree of purity is achieved.
Physicochemical Properties and Impurity Profile
Physicochemical Data Summary
| Property | Estimated/Analog-Based Value | Rationale and Implications for Purification |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | Important for stoichiometric calculations in derivatization or salt formation. |
| pKa | ~4.45 | Based on the pKa of 4-cyclopropylbenzoic acid.[1] This acidic nature is the cornerstone of the acid-base extraction technique. |
| Melting Point | Not experimentally reported in available literature. | Purity is best assessed by chromatographic and spectroscopic methods. For analogous compounds like 3-Methoxy-4-methylbenzoic acid, the melting point is in the range of 152-154 °C. |
| Solubility | High: Alcohols (Methanol, Ethanol). Good: Ethers (Diethyl ether), Esters (Ethyl acetate). Low: Apolar hydrocarbons (Hexane, Toluene). Very Low: Water. | Based on data for 4-methoxybenzoic acid.[2] This solubility profile is critical for selecting appropriate solvents for recrystallization and chromatography. |
Potential Impurity Profile
The impurity profile of 4-Cyclopropyl-3-methoxybenzoic acid is largely dependent on its synthetic route. A common synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between a brominated benzoic acid derivative and cyclopropylboronic acid.[3]
Common Impurities:
-
Unreacted Starting Materials: Such as the corresponding bromobenzoic acid ester.
-
Homocoupling Products: Byproducts from the coupling of two boronic acid molecules.
-
Catalyst Residues: Trace amounts of palladium catalysts and ligands.
-
Demethylated Byproducts: Formation of the corresponding hydroxybenzoic acid derivative under harsh reaction conditions.[2]
Purification Strategy Overview
The purification of 4-Cyclopropyl-3-methoxybenzoic acid can be approached through several well-established techniques. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Caption: Workflow for acid-base extraction purification.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.
Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.
Solvent Selection:
The ideal recrystallization solvent for 4-Cyclopropyl-3-methoxybenzoic acid should exhibit the following properties:
-
High solubility at elevated temperatures.
-
Low solubility at room temperature or below.
-
Does not react with the compound.
-
Boiling point is low enough for easy removal but high enough to provide a good solubility gradient.
-
Impurities should be either highly soluble at all temperatures or insoluble in the hot solvent.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned for optimal recovery. |
| Ethyl Acetate/Hexane | The compound should be soluble in ethyl acetate, and the addition of hexane as an anti-solvent will induce crystallization. |
| Acetonitrile/Petroleum Ether | A patent for a similar compound reports successful recrystallization from this solvent pair. |
| Toluene | May be a suitable single solvent system if the solubility profile is appropriate. |
Experimental Protocol (Using Ethanol/Water):
-
Dissolution: Place the crude 4-Cyclopropyl-3-methoxybenzoic acid in an Erlenmeyer flask and add a minimal amount of hot ethanol to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Sources
- 1. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 4-Cyclopropyl-3-methoxybenzoic Acid
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the development and quality control of 4-Cyclopropyl-3-methoxybenzoic acid , a likely intermediate in the synthesis of phosphodiesterase inhibitors (e.g., PDE4 inhibitors) or similar anti-inflammatory agents.
Methodology: RP-HPLC-UV and LC-MS/MS (ESI-) Analyte Class: Substituted Benzoic Acids / Pharmaceutical Intermediates Version: 1.0
Introduction & Physicochemical Context
4-Cyclopropyl-3-methoxybenzoic acid (MW: ~192.21 g/mol ) presents specific analytical challenges typical of amphiphilic organic acids. Structurally, it consists of a lipophilic cyclopropyl moiety and a polar carboxylic acid group on an aromatic core.
-
The Challenge: The molecule exhibits pH-dependent solubility and retention. At neutral pH, the carboxylic acid deprotonates (carboxylate form), leading to poor retention on Reversed-Phase (RP) columns and peak tailing due to secondary silanol interactions.
-
The Solution: This guide defines two protocols:
-
Method A (HPLC-UV): A robust, high-concentration method for purity assay and reaction monitoring.
-
Method B (LC-MS/MS): A high-sensitivity method for trace quantification in biological matrices or genotoxic impurity screening.
-
Analyte Profile
| Property | Value (Estimated) | Analytical Implication |
| Formula | C₁₁H₁₂O₃ | Monoisotopic Mass: ~192.08 Da |
| pKa | ~4.2 - 4.5 | Mobile phase pH must be < 3.0 to ensure protonation (R-COOH) for retention.[1] |
| LogP | ~2.8 | Moderately lipophilic; suitable for C18 or Phenyl-Hexyl phases. |
| UV Max | ~230 nm, ~254 nm | Aromatic ring allows UV detection; 230 nm offers higher sensitivity. |
Analytical Strategy & Workflow
The following decision matrix outlines the selection of the appropriate method based on sensitivity requirements and sample matrix complexity.
Figure 1: Decision tree for selecting the quantification method based on sample concentration and matrix interference.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Scope: Purity assessment, Assay (API), Solubility studies.
Chromatographic Conditions
This method utilizes a "pH-controlled" strategy. By maintaining the mobile phase pH at 3.0 (well below the pKa of ~4.4), we suppress the ionization of the carboxylic acid, forcing it into its neutral, hydrophobic state. This ensures sharp peak shape and reproducible retention on C18 columns.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute Phosphoric Acid). |
| Mobile Phase B | Acetonitrile (HPLC Grade).[2] |
| Flow Rate | 1.0 mL/min.[2] |
| Column Temp | 30°C. |
| Detection | UV at 230 nm (Primary) and 254 nm (Secondary/Confirmation). |
| Injection Vol | 10 µL. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation Protocol
-
Stock Solution: Weigh 10.0 mg of 4-Cyclopropyl-3-methoxybenzoic acid reference standard. Dissolve in 10 mL of Methanol to obtain a 1.0 mg/mL stock.
-
Working Standard: Dilute the stock 1:10 with Mobile Phase A:B (50:50) to create a 100 µg/mL working standard.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to prevent column clogging.
Method B: LC-MS/MS Quantification
Scope: Pharmacokinetics (PK), Genotoxic Impurity (GTI) screening, Trace analysis.
Mass Spectrometry Rationale
Carboxylic acids ionize efficiently in Negative Electrospray Ionization (ESI-) mode, forming the deprotonated molecular ion
LC-MS/MS Parameters[3]
-
System: Triple Quadrupole MS (e.g., Sciex 5500 or Thermo Altis).
-
Ion Source: ESI Negative Mode.
-
Mobile Phase:
| Parameter | Setting |
| Precursor Ion (Q1) | 191.1 |
| Quantifier Ion (Q3) | 147.1 |
| Qualifier Ion (Q3) | 176.1 |
| Collision Energy (CE) | -15 eV (Optimized for decarboxylation) |
| Dwell Time | 100 ms |
Sample Preparation (Bioanalysis)
For plasma or reaction mixtures, protein precipitation is recommended over SPE for cost-efficiency, unless sensitivity <1 ng/mL is required.
Protocol: Protein Precipitation
-
Aliquot 50 µL of sample (plasma/reaction mix).
-
Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Benzoic acid-d5).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a vial insert.
-
Inject 5 µL into the LC-MS/MS.
Method Validation Criteria (ICH Q2)
To ensure scientific integrity, the method must be validated against the following parameters.
Figure 2: Summary of ICH Q2(R1) validation requirements for the proposed methods.
Troubleshooting & Causality
-
Issue: Peak Tailing.
-
Cause: Interaction between the carboxylic acid moiety and residual silanols on the silica support.
-
Fix: Ensure Mobile Phase A pH is
3.0. If tailing persists, add 5% Methanol to Mobile Phase A or switch to an "End-capped" column (e.g., Zorbax Eclipse Plus).
-
-
Issue: Retention Time Drift.
-
Cause: Mobile phase evaporation (ACN) or pH shift.
-
Fix: Use fresh buffer daily. Phosphate buffer is prone to microbial growth; filter daily.
-
-
Issue: Low MS Sensitivity.
-
Cause: Ion suppression from matrix or incorrect pH.
-
Fix: Switch to Negative mode if using Positive. Ensure the mobile phase additive (Formic acid) is high purity (LC-MS grade).
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note 20967. Link
-
Agilent Technologies. (2020). Analysis of Benzoic Acid and Sorbic Acid in Food Products.[4][5] Application Note 5994-2268EN. Link
-
PubChem. (2025).[6] 4-Cyclopropylbenzoic acid (Compound Summary).[6] National Library of Medicine. Link(Cited for structural analog physicochemical properties).
Sources
Application Note: A Robust, Optimized RP-HPLC Method for the Quantification of 4-Cyclopropyl-3-methoxybenzoic Acid
Abstract
This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Cyclopropyl-3-methoxybenzoic acid. The strategy is grounded in the physicochemical properties of the analyte, including its acidic nature and moderate hydrophobicity. This guide explains the rationale behind the selection of the stationary phase, mobile phase composition, pH control, and detection wavelength. The final optimized method demonstrates excellent peak symmetry, resolution, and sensitivity, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. All protocols adhere to principles outlined in authoritative pharmacopeias and regulatory guidelines.
Introduction
4-Cyclopropyl-3-methoxybenzoic acid is a synthetic organic compound with potential applications as an intermediate in the development of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is crucial for ensuring purity, stability, and quality throughout the manufacturing process. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
The development of an effective HPLC method is a systematic process that relies on understanding the chemical nature of the analyte to make informed decisions about the chromatographic conditions.[2] This note provides a comprehensive, step-by-step protocol that begins with the characterization of 4-Cyclopropyl-3-methoxybenzoic acid and culminates in a fully optimized and robust analytical method.
Analyte Characterization and Initial Considerations
A successful method development strategy begins with understanding the analyte's key physicochemical properties. These properties dictate the interactions between the analyte, the stationary phase, and the mobile phase, which are the fundamental principles of chromatographic separation.[3]
Table 1: Physicochemical Properties of 4-Cyclopropyl-3-methoxybenzoic Acid and Related Structures
| Property | Value (Predicted/Analog Data) | Implication for HPLC Method Development | Source |
| Structure | The molecule contains a non-polar cyclopropyl group and a moderately polar aromatic ring with methoxy and carboxylic acid groups. This mixed polarity makes it an ideal candidate for reversed-phase chromatography. | N/A | |
| pKa | ~4.45 (based on p-cyclopropylbenzoic acid) | The carboxylic acid group is weakly acidic. Mobile phase pH must be controlled to ensure a consistent ionization state for stable retention and good peak shape. | [4] |
| logP | ~2.5 (estimated) | The positive logP value indicates moderate hydrophobicity, suggesting good retention on a non-polar stationary phase like C18. | [5] |
| UV Absorbance | Maxima expected ~250-280 nm | The aromatic ring provides strong UV absorbance, allowing for sensitive detection with a standard UV detector. | [6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and acetonitrile. | The sample and standards should be prepared in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to ensure good solubility and peak shape. | [8] |
Based on this analysis, a reversed-phase HPLC approach is the logical choice.[9][10] The primary goal is to suppress the ionization of the carboxylic acid group to achieve retention and symmetrical peaks. This is accomplished by maintaining the mobile phase pH significantly below the analyte's pKa.[11][12]
Systematic Method Development
The development process follows a logical workflow, starting with column and mobile phase screening and progressing to fine-tuning for optimal performance.
Visualization of the Method Development Workflow
The following diagram illustrates the systematic approach taken to develop the final HPLC method.
Caption: A logical workflow for HPLC method development.
Column Selection
Reversed-phase chromatography is the most widely used mode in HPLC, separating compounds based on their hydrophobicity.[9] Given the analyte's structure, which contains both non-polar (cyclopropyl) and polar (carboxyl, methoxy) moieties, a standard L1 stationary phase (C18 or octadecylsilyl silica) is an excellent starting point. A C18 column provides sufficient hydrophobic interaction to retain the molecule effectively.
-
Selected Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility and proven performance.[13]
Mobile Phase Optimization
The mobile phase composition is critical for achieving the desired selectivity and retention.[14]
For ionizable compounds like carboxylic acids, controlling the mobile phase pH is the most important factor for achieving reproducible retention times and symmetrical peaks.[11][12] When the mobile phase pH is close to the analyte's pKa, the analyte exists in both ionized (deprotonated) and non-ionized (protonated) forms, leading to peak splitting or severe tailing.
To ensure the analyte is in a single, non-ionized, and more hydrophobic state, the mobile phase pH should be adjusted to be at least 1.5 to 2 units below its pKa.[2][15] Since the estimated pKa of 4-Cyclopropyl-3-methoxybenzoic acid is ~4.45, a mobile phase pH between 2.5 and 3.0 is ideal.
Caption: Influence of mobile phase pH on analyte ionization state and peak shape.
-
Aqueous Phase Selection: A 0.1% solution of formic acid or phosphoric acid in water is chosen. Both are effective at buffering the mobile phase in the desired pH range of 2.5-3.0 and are compatible with UV detection.[16]
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[16]
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths.
-
Methanol (MeOH): Can offer different selectivity for certain compounds.
A screening process using both solvents is recommended. For this application, acetonitrile was found to provide sharper peaks and a shorter run time.
Detection Wavelength
A UV-Vis spectrophotometer scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max). For 4-Cyclopropyl-3-methoxybenzoic acid, a strong absorbance is expected around 254 nm, a common wavelength used for aromatic compounds that provides a good balance of sensitivity and specificity.
Final Optimized Method and Protocol
The following protocol is the result of the systematic development process described above. It is designed to be robust and reproducible.
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-1 min (40% B), 1-8 min (40% to 90% B), 8-9 min (90% B), 9-9.1 min (90% to 40% B), 9.1-12 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 12 minutes |
Standard and Sample Preparation Protocol
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of 4-Cyclopropyl-3-methoxybenzoic acid reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water. Mix thoroughly.
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of 100 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is done by making five replicate injections of the Working Standard Solution. The results must meet the criteria outlined in regulatory guidelines such as USP <621>.[17][18]
Table 3: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Overview
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[19][20] A full validation study should be conducted according to the ICH Q2(R1) guideline, which includes the following parameters:[21]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.[20]
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[20]
-
Accuracy: The closeness of test results to the true value.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).[20]
Conclusion
This application note presents a logical, science-based approach to the development of a robust RP-HPLC method for the analysis of 4-Cyclopropyl-3-methoxybenzoic acid. By systematically evaluating the analyte's properties and optimizing chromatographic parameters such as mobile phase pH, organic modifier, and column chemistry, a high-performance method was established. The final protocol is suitable for routine quality control testing and can be fully validated according to ICH guidelines to ensure data integrity in a regulated environment.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [online] Available at: [Link]
-
Agilent Technologies. (n.d.). Revisions per USP 621. [online] Available at: [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [online] Available at: [Link]
-
USPBPEP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. [online] Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [online] Available at: [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [online] Available at: [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [online] Available at: [Link]
-
Chromatography Forum. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [online] Available at: [Link]
-
Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [online] Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [online] Available at: [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [online] Available at: [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [online] Available at: [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [online] Available at: [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [online] Available at: [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [online] Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [online] Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [online] Available at: [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [online] Available at: [Link]
-
LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [online] Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [online] Available at: [Link]
-
LCGC International. (2019). Top Three HPLC Method Development Tips. [online] Available at: [Link]
-
Journal of Chemistry. (2014). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [online] Available at: [Link]
-
Phenomenex. (n.d.). HPLC Method Development. [online] Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyclopropylbenzoic acid. PubChem Compound Database. [online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Methoxypropyl)benzoic acid. PubChem Compound Database. [online] Available at: [Link]
-
Vaia. (n.d.). Identify whether p-cyclopropylbenzoic acid is stronger or weaker. [online] Available at: [Link]
-
PubChemLite. (n.d.). 4-(cyclopropylmethoxy)-3-methoxybenzoic acid. [online] Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester. [online] Available at: [Link]
-
FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). [online] Available at: [Link]
-
Reddit. (2023). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? [online] Available at: [Link]
-
Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. [online] Available at: [Link]
-
mVOC 4.0. (n.d.). 4-hydroxy-3-methoxybenzoic Acid. [online] Available at: [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [online] Available at: [Link]
-
ResearchGate. (n.d.). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. [online] Available at: [Link]
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Application Notes and Protocols for 4-Cyclopropyl-3-methoxybenzoic Acid as a Pharmaceutical Intermediate
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone motif in the design of novel therapeutics.[1][2] This small, three-membered carbocycle is increasingly incorporated into drug candidates to address multifaceted challenges in drug discovery.[3] Its unique stereoelectronic properties, stemming from significant ring strain of approximately 27.5 kcal/mol, bestow a range of advantageous attributes upon a parent molecule.[1]
The strategic incorporation of a cyclopropyl ring can lead to significant improvements in a drug candidate's profile. These enhancements include:
-
Enhanced Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl group can act as a conformational lock, restricting the flexibility of a molecule and pre-organizing it into a bioactive conformation for optimal receptor binding.[1] This can lead to a more favorable entropic contribution to the binding affinity.[3]
-
Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, rendering them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1][3] For instance, replacing an N-ethyl group with an N-cyclopropyl group can significantly block oxidative metabolism.
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity and pKa, which in turn influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
-
Reduced Off-Target Effects: By influencing the conformation and metabolic pathways of a drug, the cyclopropyl group can help minimize interactions with unintended biological targets, thereby reducing the potential for off-target toxicity.[3]
Given these benefits, intermediates such as 4-Cyclopropyl-3-methoxybenzoic acid are of significant interest to researchers and drug development professionals. This document provides a detailed guide to the potential applications and synthetic protocols involving this versatile building block.
Application Profile: A Versatile Scaffold for Bioactive Molecules
4-Cyclopropyl-3-methoxybenzoic acid is a benzoic acid derivative that serves as a valuable building block in the synthesis of a wide array of therapeutic compounds.[4][5] The presence of the carboxylic acid, methoxy, and cyclopropyl groups provides multiple points for chemical modification, making it a versatile scaffold in drug discovery.
While direct applications of 4-Cyclopropyl-3-methoxybenzoic acid are proprietary and often found within patent literature, its structural similarity to key intermediates, such as 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid used in the synthesis of the PDE4 inhibitor Roflumilast, highlights its potential in the development of anti-inflammatory and respiratory drugs.[6][7] Furthermore, derivatives of substituted benzoic acids are explored in a multitude of therapeutic areas including oncology, cardiovascular disease, and infectious diseases.[5][8][9]
The protocols detailed below provide a representative workflow for the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid and its subsequent elaboration into a potential pharmacologically active scaffold.
Synthetic Protocols
Part 1: Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid
The synthesis of 4-Cyclopropyl-3-methoxybenzoic acid can be envisioned as a multi-step process starting from commercially available precursors. A plausible and efficient route involves the cyclopropanation of a suitable precursor, followed by functional group manipulations. The following protocol is a representative example of how this intermediate could be synthesized.
Overall Synthetic Workflow:
Figure 1: Proposed synthetic pathway for 4-Cyclopropyl-3-methoxybenzoic acid.
Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
This step involves the Williamson ether synthesis to introduce the cyclopropylmethyl group.
-
Reagents and Materials:
-
3-Hydroxy-4-methoxybenzaldehyde
-
(Bromomethyl)cyclopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware
-
-
Protocol:
-
To a stirred solution of 3-Hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
-
Add (Bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde.
-
Step 2: Oxidation to 4-Cyclopropyl-3-methoxybenzoic Acid
This step involves the oxidation of the aldehyde to a carboxylic acid.
-
Reagents and Materials:
-
3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1M
-
Standard glassware for filtration and reaction
-
-
Protocol:
-
Dissolve 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde (1.0 eq) in a mixture of acetone and water in a round-bottom flask.
-
Cool the solution in an ice bath and add a solution of potassium permanganate (2.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the addition of sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Acidify the filtrate with 1M HCl to a pH of 2-3, which will cause the product to precipitate.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Cyclopropyl-3-methoxybenzoic acid.
-
Table 1: Summary of Synthetic Protocol Parameters
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 3-Hydroxy-4-methoxybenzaldehyde | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | (Bromomethyl)cyclopropane, K₂CO₃ | 85-95 |
| 2 | Oxidation | 3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde | 4-Cyclopropyl-3-methoxybenzoic Acid | KMnO₄ | 70-85 |
Part 2: Application as an Intermediate - Synthesis of a Representative Amide
The carboxylic acid functionality of 4-Cyclopropyl-3-methoxybenzoic acid makes it an ideal precursor for the synthesis of amides, a common functional group in many active pharmaceutical ingredients (APIs).[5] This protocol describes a standard amidation reaction.
Amidation Workflow:
Figure 2: Representative amidation workflow using 4-Cyclopropyl-3-methoxybenzoic acid.
-
Reagents and Materials:
-
4-Cyclopropyl-3-methoxybenzoic Acid
-
A primary or secondary amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Cyclopropyl-3-methoxybenzoic Acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to form the activated ester.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide.
-
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical properties for 4-Cyclopropyl-3-methoxybenzoic acid.
Table 2: Physicochemical Properties of 4-Cyclopropyl-3-methoxybenzoic Acid (Predicted)
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| pKa | ~4.5 |
Note: Experimental data should be obtained for confirmation.
Conclusion
4-Cyclopropyl-3-methoxybenzoic acid represents a valuable and versatile intermediate for pharmaceutical research and development. The strategic incorporation of the cyclopropyl and methoxy groups provides a scaffold that can be elaborated into a diverse range of potential drug candidates with favorable pharmacokinetic properties. The protocols outlined in this document provide a solid foundation for the synthesis and application of this promising building block in the pursuit of novel therapeutics.
References
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem Technical Support Team.
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8712–8756. Available at: [Link]
-
Gagnon, A., & Besterman, J. M. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(2), 147-167. Available at: [Link]
- Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Molecular Structure.
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
- Google Patents. (2011). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
Apicule. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.
-
PubChem. 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]
-
PubChem. Oral pulsed dose drug delivery system - Patent US-6605300-B1. National Center for Biotechnology Information. Available at: [Link]
- Various Authors. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Molecular Structure.
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- 2. scientificupdate.com [scientificupdate.com]
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- 4. nbinno.com [nbinno.com]
- 5. srinichem.com [srinichem.com]
- 6. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
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- 8. tandfonline.com [tandfonline.com]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Cyclopropyl-3-methoxybenzoic Acid in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Value of the 4-Cyclopropyl-3-methoxybenzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The 4-Cyclopropyl-3-methoxybenzoic acid scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity, metabolic stability, and electronic properties conducive to potent and selective drug design. The incorporation of a cyclopropyl group, particularly at the para-position of a benzoic acid, is a strategic decision to enhance key drug-like attributes. This three-membered carbocycle is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its rigid nature can pre-organize a ligand into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1] Furthermore, the carbon-hydrogen bonds within a cyclopropyl ring are significantly stronger than those in aliphatic chains, rendering the moiety more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[1][2]
The methoxy group at the 3-position further refines the scaffold's properties. It can influence the molecule's lipophilicity and electronic distribution, and its oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial interactions within a target's binding site.[3][4] This technical guide will provide an in-depth exploration of the applications of 4-Cyclopropyl-3-methoxybenzoic acid in drug discovery, complete with detailed synthetic protocols and methodologies for biological evaluation.
Hypothetical Application in Kinase Inhibition: A Case Study
While direct applications of 4-Cyclopropyl-3-methoxybenzoic acid are not extensively documented in publicly available literature, its structural features suggest significant potential in the design of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. The 4-cyclopropyl group can serve as a bioisosteric replacement for other functionalities, such as a tert-butyl group or a phenyl ring, offering improved pharmacokinetic properties while maintaining or enhancing binding affinity.[5][6] The 3-methoxy substituent can form hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs.
For the purposes of this guide, we will hypothesize the application of a derivative of 4-Cyclopropyl-3-methoxybenzoic acid as an inhibitor of a hypothetical tyrosine kinase, "TK-X," implicated in a proliferative disease.
Proposed Mechanism of Action
The proposed inhibitor, an amide derivative of 4-Cyclopropyl-3-methoxybenzoic acid, is designed to bind to the ATP-binding pocket of TK-X. The core scaffold will occupy the adenine region, with the 3-methoxy group forming a hydrogen bond with the kinase hinge. The 4-cyclopropyl group will be directed towards a hydrophobic pocket, enhancing potency and metabolic stability.
Caption: Proposed binding mode of a 4-Cyclopropyl-3-methoxybenzamide derivative in the TK-X active site.
Protocols and Methodologies
PART 1: Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid
The synthesis of the title compound can be achieved through a multi-step sequence, adapting established methodologies for the synthesis of related substituted benzoic acids.[7] The following protocol outlines a feasible synthetic route starting from a commercially available substituted aminobenzoic acid.
Caption: Proposed synthetic pathway for 4-Cyclopropyl-3-methoxybenzoic acid.
Step-by-Step Protocol:
-
Esterification of 4-Amino-3-methoxybenzoic Acid:
-
To a solution of 4-amino-3-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the mixture, remove methanol under reduced pressure, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-amino-3-methoxybenzoate.
-
-
Sandmeyer Reaction to Introduce Bromide:
-
Dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Add the diazonium salt solution to the copper(I) bromide solution at 0-5 °C and then warm to room temperature.
-
Extract the product with dichloromethane, wash with water and brine, dry over anhydrous magnesium sulfate, and purify by column chromatography to obtain methyl 4-bromo-3-methoxybenzoate.
-
-
Suzuki-Miyaura Cross-Coupling with Cyclopropylboronic Acid:
-
To a degassed mixture of methyl 4-bromo-3-methoxybenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and a suitable base (e.g., potassium carbonate, 3.0 eq) in a solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-12 hours, monitoring by TLC or LC-MS.
-
Cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield methyl 4-cyclopropyl-3-methoxybenzoate.
-
-
Hydrolysis to the Final Product:
-
Dissolve methyl 4-cyclopropyl-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1M hydrochloric acid to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Cyclopropyl-3-methoxybenzoic acid.
-
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Esterification | Methanol, Sulfuric Acid | 90-95 |
| 2 | Sandmeyer Reaction | NaNO₂, HBr, CuBr | 60-70 |
| 3 | Suzuki Coupling | Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 70-85 |
| 4 | Hydrolysis | Sodium Hydroxide | 90-98 |
PART 2: Protocol for Kinase Inhibition Assay
To evaluate the inhibitory potential of derivatives of 4-Cyclopropyl-3-methoxybenzoic acid against our hypothetical kinase TK-X, a standard in vitro kinase assay can be employed.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
Materials:
-
Recombinant human TK-X enzyme
-
Biotinylated peptide substrate specific for TK-X
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add kinase assay buffer to the wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the TK-X enzyme to all wells except the negative control.
-
Add the biotinylated peptide substrate to all wells.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for TK-X.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Table 2: Representative Data for a Hypothetical TK-X Inhibitor
| Compound | Target | Bioactivity (IC₅₀) |
| Derivative of 4-Cyclopropyl-3-methoxybenzoic acid | TK-X | 50 nM |
| Staurosporine (Control) | Pan-Kinase | 10 nM |
Conclusion
The 4-Cyclopropyl-3-methoxybenzoic acid scaffold represents a valuable starting point for the design of novel therapeutics. Its unique structural and physicochemical properties, stemming from the strategic placement of the cyclopropyl and methoxy groups, can be leveraged to develop potent, selective, and metabolically stable drug candidates. The synthetic and screening protocols provided in this guide offer a framework for researchers to explore the potential of this promising chemical scaffold in their drug discovery programs.
References
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2148–2159. [Link]
-
Wermuth, C. G. (2008). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Pharmaceutical Design, 14(27), 2776–2796. [Link]
-
Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]
-
Taylor & Francis Online. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
-
Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? Quora. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Cyclopropylbenzoic acid. PubChem. [Link]
-
PubChem. (n.d.). 3-Cyclopropylbenzoic acid. PubChem. [Link]
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Application Notes and Protocols: 4-Cyclopropyl-3-methoxybenzoic Acid as a Versatile Scaffold for Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Cyclopropyl Group in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. The strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. Among these, the cyclopropyl group has emerged as a highly valuable moiety. Its rigid, three-dimensional structure can introduce favorable conformational constraints on a molecule, leading to enhanced binding to the target protein. Furthermore, the cyclopropyl group can improve metabolic stability and reduce off-target effects.
This technical guide focuses on the application of 4-cyclopropyl-3-methoxybenzoic acid , a key building block that combines the benefits of the cyclopropyl group with a versatile benzoic acid handle. This combination makes it an attractive starting material for the synthesis of a new generation of kinase inhibitors. The methoxy group, also a common feature in approved drugs, can improve physicochemical properties and drug-target interactions.[1] This document will provide a detailed exploration of its synthetic utility, focusing on a proposed pathway to novel Discoidin Domain Receptor (DDR) inhibitors, and will include detailed experimental protocols and methodologies for the synthesis and evaluation of these compounds.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The quinazoline ring system is a well-established "privileged scaffold" in the design of kinase inhibitors.[2][3] Its planar structure and ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site make it a highly effective core for developing potent inhibitors. Several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline framework.[3][4] The synthesis of kinase inhibitors based on 4-cyclopropyl-3-methoxybenzoic acid can advantageously incorporate this quinazoline core, leading to compounds with high potential for therapeutic efficacy.
Proposed Synthesis of a Novel DDR Kinase Inhibitor
While direct synthesis of a marketed kinase inhibitor from 4-cyclopropyl-3-methoxybenzoic acid is not yet prominently featured in the literature, its structural similarity to components of potent inhibitors, such as those targeting Discoidin Domain Receptors (DDRs), provides a strong rationale for its use.[5] DDRs are receptor tyrosine kinases that are activated by collagen and have been implicated in various diseases, including cancer and fibrosis.[5][6] The following section outlines a proposed synthetic route to a novel DDR inhibitor based on a published methodology for a structurally related compound.[5]
Synthetic Scheme Overview
The proposed synthesis involves a multi-step sequence, beginning with the activation of 4-cyclopropyl-3-methoxybenzoic acid, followed by amide coupling with a substituted aniline. The resulting amide then undergoes a cyclization to form the quinazolinone core, which is subsequently chlorinated and further functionalized via a Suzuki coupling reaction to yield the final inhibitor.
Caption: Proposed synthetic pathway for a novel DDR kinase inhibitor.
Experimental Protocols
PART 1: Synthesis of the Quinazolinone Core
Protocol 1: Synthesis of 4-Cyclopropyl-3-methoxybenzoyl chloride
-
Objective: To activate the carboxylic acid for subsequent amide coupling.
-
Materials:
-
4-Cyclopropyl-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a solution of 4-cyclopropyl-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess reagent under reduced pressure to obtain the crude 4-cyclopropyl-3-methoxybenzoyl chloride, which can be used in the next step without further purification.[7][8]
-
Protocol 2: Amide Coupling with a Substituted Aniline
-
Objective: To form the key amide bond that will be cyclized to the quinazolinone.
-
Materials:
-
4-Cyclopropyl-3-methoxybenzoyl chloride
-
Substituted aniline (e.g., 2-amino-5-bromobenzonitrile)
-
Anhydrous DCM or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
-
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add a solution of 4-cyclopropyl-3-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.
-
Protocol 3: Cyclization to the Quinazolinone Core
-
Objective: To form the central quinazolinone ring system.
-
Procedure: A variety of methods can be employed for the cyclization of the amide intermediate to the corresponding quinazolinone. One common method involves heating the amide in the presence of a suitable cyclizing agent. For the synthesis of 4-quinazolinones from anthranilamides, cyclization can be achieved using aldehydes.[3]
PART 2: Functionalization of the Quinazolinone Core
Protocol 4: Chlorination of the Quinazolinone
-
Objective: To introduce a leaving group at the 4-position for subsequent cross-coupling.
-
Materials:
-
Quinazolinone derivative
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Heat the quinazolinone derivative in an excess of POCl₃ at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 4-chloroquinazoline derivative.
-
Protocol 5: Suzuki Cross-Coupling Reaction
-
Objective: To introduce the final aryl or heteroaryl group at the 4-position of the quinazoline core.[9][10][11][12]
-
Materials:
-
4-Chloroquinazoline derivative
-
Arylboronic acid or ester (e.g., (1-cyclopropyl-1H-pyrazol-4-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
-
Procedure:
-
To a degassed solution of the 4-chloroquinazoline derivative (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of dioxane and water (4:1), add the palladium catalyst (0.05 eq) and base (2.0 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final DDR inhibitor.
-
Biochemical Evaluation of Kinase Inhibitors
Once synthesized, the novel compounds must be evaluated for their inhibitory activity against the target kinase(s). A variety of biochemical assays are available for this purpose.[13]
Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Objective: To determine the IC₅₀ value of the synthesized compounds against DDR1 and DDR2 kinases.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.[13]
-
Materials:
-
Recombinant human DDR1 and DDR2 kinase
-
Substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of varying concentrations of the inhibitor.
-
Incubate the reaction at room temperature for the optimized time.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) |
| Inhibitor X | DDR1 | [Insert Value] |
| DDR2 | [Insert Value] | |
| Control | DDR1 | [Insert Value] |
| DDR2 | [Insert Value] |
Structure-Activity Relationship (SAR) and Optimization
The initial screening results will guide the subsequent optimization of the lead compound. The modular nature of the synthesis allows for the systematic modification of different parts of the molecule to improve potency, selectivity, and pharmacokinetic properties.
Caption: Key areas for Structure-Activity Relationship (SAR) optimization.
Conclusion
4-Cyclopropyl-3-methoxybenzoic acid represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features, including the beneficial cyclopropyl moiety, provide a strong foundation for the design of potent and selective drug candidates. The proposed synthetic route, leveraging well-established chemical transformations such as amide coupling and Suzuki cross-coupling, offers a clear and adaptable pathway to a diverse range of potential inhibitors. The detailed protocols provided herein serve as a practical guide for researchers in the field of drug discovery to explore the full potential of this promising chemical scaffold. Further exploration of derivatives of 4-cyclopropyl-3-methoxybenzoic acid is warranted to uncover new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. European Journal of Medicinal Chemistry.
- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.
- Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer Agents in Medicinal Chemistry.
- Synthesis of Quinazolines as Tyrosine Kinase Inhibitors.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- PARP and DDR Pathway Drug Discovery.
- Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists). ProbeChem.com.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with...
- Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. ACS Medicinal Chemistry Letters.
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- 4-[[5-cyclopentyloxycarbonylamino-2-[(3-methoxy benzoicacid-4-yl)-methyl]. Simson Pharma Limited.
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- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
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- 4-Methoxybenzoyl chloride synthesis. ChemicalBook.
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- Chlorination of 4-methoxybenzoyl chloride.
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- 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride. Sigma-Aldrich.
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Application Notes and Protocols for Developing In Vitro Assays for 4-Cyclopropyl-3-methoxybenzoic Acid Activity
Introduction: Unveiling the Therapeutic Potential of 4-Cyclopropyl-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. 4-Cyclopropyl-3-methoxybenzoic acid is a compound of significant interest due to its unique structural motifs. The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, with the carboxylic acid group often serving as a key interaction point with biological targets.[1] The presence of a cyclopropyl group can enhance metabolic stability and potency, a strategy employed in various approved drugs.[2][3] Furthermore, the methoxy substituent can influence the molecule's electronic properties and binding interactions. Given this structural composition, it is plausible that 4-Cyclopropyl-3-methoxybenzoic acid may exhibit activity towards several important classes of drug targets, including G-protein coupled receptors (GPCRs), phosphodiesterases (PDEs), and monoamine oxidases (MAOs).
This document provides a comprehensive guide to developing a suite of in vitro assays to elucidate the biological activity of 4-Cyclopropyl-3-methoxybenzoic acid. The protocols herein are designed to be robust and self-validating, enabling researchers to confidently characterize the compound's pharmacological profile.
Strategic Approach to In Vitro Profiling
Given the novelty of 4-Cyclopropyl-3-methoxybenzoic acid, a tiered screening approach is recommended. This strategy begins with broad-spectrum assays to identify potential target families, followed by more specific assays to determine potency and mechanism of action.
Caption: General workflow for GPCR screening assays.
Protocol: cAMP Modulation Assay
Cyclic AMP is a key second messenger regulated by Gs and Gi-coupled GPCRs. [4]This protocol utilizes a homogeneous time-resolved fluorescence (HTRF) assay for its high sensitivity and suitability for high-throughput screening. [5] Objective: To determine if 4-Cyclopropyl-3-methoxybenzoic acid modulates intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing a GPCR of interest (e.g., a panel of representative Gs and Gi-coupled receptors).
-
cAMP HTRF Assay Kit (e.g., from Cisbio). [5]* 4-Cyclopropyl-3-methoxybenzoic acid.
-
Positive controls (e.g., Isoproterenol for Gs, Forskolin to directly activate adenylyl cyclase).
-
Negative control (vehicle, e.g., DMSO).
-
96-well white microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target GPCR in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of 4-Cyclopropyl-3-methoxybenzoic acid in assay buffer.
-
Agonist Mode:
-
Add the diluted compound to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Add the diluted compound to the cells and incubate for 15 minutes.
-
Add a known agonist at its EC80 concentration.
-
Incubate for an additional 30 minutes. [5]5. Cell Lysis and Detection:
-
Add the HTRF lysis buffer and detection reagents (Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP) according to the manufacturer's protocol. [5] * Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of the two emission wavelengths.
-
Data Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (agonist) or IC50 (antagonist) values.
| Parameter | Agonist Mode | Antagonist Mode |
| Positive Control | Isoproterenol | Known Antagonist |
| Negative Control | Vehicle (DMSO) | Vehicle (DMSO) |
| Readout | Increase in cAMP | Decrease in agonist-induced cAMP |
Protocol: Calcium Flux Assay
Gq-coupled GPCRs signal through the release of intracellular calcium. [6]This can be measured using fluorescent calcium indicators. [7] Objective: To determine if 4-Cyclopropyl-3-methoxybenzoic acid induces intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing a Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit). [8]* 4-Cyclopropyl-3-methoxybenzoic acid.
-
Positive control (e.g., Carbachol for muscarinic receptors).
-
Negative control (vehicle, e.g., DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent. [9] Procedure:
-
Cell Seeding: Seed cells in 96-well plates and incubate overnight.
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate for 1 hour at 37°C. [7]3. Compound Preparation: Prepare a serial dilution of 4-Cyclopropyl-3-methoxybenzoic acid in assay buffer.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate reading to establish a baseline fluorescence.
-
The instrument will automatically add the compound to the cell plate and continue to read the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak minus baseline).
-
Plot the fluorescence change against the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
| Parameter | Agonist Mode |
| Positive Control | Carbachol |
| Negative Control | Vehicle (DMSO) |
| Readout | Increase in intracellular calcium |
Part 2: Phosphodiesterase (PDE) Inhibition Assays
PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. [10]PDE inhibitors have therapeutic applications in various diseases. [11]
Rationale for PDE Screening
The structural features of 4-Cyclopropyl-3-methoxybenzoic acid are present in some known PDE inhibitors. An initial screen against a panel of PDE isoforms is a prudent step.
Protocol: PDE Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay, which is a homogeneous and sensitive method for measuring PDE activity. [12] Objective: To determine if 4-Cyclopropyl-3-methoxybenzoic acid inhibits the activity of various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4, PDE5).
-
Fluorescently labeled cGMP or cAMP substrate (e.g., cGMP-FAM).
-
PDE assay buffer.
-
Binding agent.
-
4-Cyclopropyl-3-methoxybenzoic acid.
-
Positive control (e.g., Rolipram for PDE4, Sildenafil for PDE5). [13]* Negative control (vehicle, e.g., DMSO).
-
96-well black microplates.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-Cyclopropyl-3-methoxybenzoic acid in assay buffer.
-
Enzyme and Inhibitor Incubation:
-
Add the diluted compound, positive control, or vehicle to the wells of the microplate.
-
Add the diluted PDE enzyme to each well.
-
Incubate for 15 minutes at room temperature. [10]3. Initiate Reaction: Add the fluorescently labeled substrate to each well to start the enzymatic reaction.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. [10]5. Stop Reaction and Read:
-
Add the binding agent to stop the reaction.
-
Read the fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.
-
| Parameter | Value |
| Positive Control | Sildenafil (for PDE5) |
| Negative Control | Vehicle (DMSO) |
| Readout | Change in fluorescence polarization |
Part 3: Monoamine Oxidase (MAO) Inhibition Assays
MAOs are enzymes that catalyze the oxidative deamination of monoamines and are important targets for neurological disorders. [14]
Rationale for MAO Screening
Some small molecule inhibitors of MAO share structural similarities with benzoic acid derivatives. Therefore, evaluating the inhibitory potential of 4-Cyclopropyl-3-methoxybenzoic acid against MAO-A and MAO-B is warranted. [15]
Protocol: MAO Inhibition Assay (Fluorometric)
This protocol uses a fluorometric method to detect the hydrogen peroxide (H2O2) produced during the MAO-catalyzed reaction. [16][17] Objective: To determine if 4-Cyclopropyl-3-methoxybenzoic acid inhibits MAO-A or MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine). [17]* Horseradish peroxidase (HRP).
-
Dye reagent (e.g., Amplex Red).
-
MAO assay buffer.
-
4-Cyclopropyl-3-methoxybenzoic acid.
-
Positive controls (Clorgyline for MAO-A, Pargyline for MAO-B). [16]* Negative control (vehicle, e.g., DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-Cyclopropyl-3-methoxybenzoic acid.
-
Enzyme and Inhibitor Incubation:
-
Add the diluted compound, positive controls, or vehicle to the wells.
-
Add the respective MAO enzyme (MAO-A or MAO-B) to the wells.
-
Incubate for 15 minutes at room temperature. [16]3. Prepare Working Reagent: Prepare a working solution containing the MAO substrate, HRP, and dye reagent in assay buffer.
-
-
Initiate Reaction: Add the working reagent to all wells.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm). [17]7. Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
| Parameter | MAO-A Assay | MAO-B Assay |
| Positive Control | Clorgyline | Pargyline |
| Negative Control | Vehicle (DMSO) | Vehicle (DMSO) |
| Readout | Fluorescence Intensity | Fluorescence Intensity |
Conclusion
This application note provides a structured and scientifically grounded approach to characterizing the in vitro activity of 4-Cyclopropyl-3-methoxybenzoic acid. By systematically evaluating its effects on major drug target families—GPCRs, PDEs, and MAOs—researchers can efficiently identify its primary biological activity and mechanism of action. The detailed protocols provided herein serve as a robust starting point for these investigations, paving the way for further preclinical development.
References
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Biocompare. (n.d.). cAMP Assay Kits. Retrieved from [Link]
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Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.
- Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842.
- Wold, E. A., et al. (2016). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 311(6), C853–C867.
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology, 651, 1-23.
- BenchChem. (2025). Application Notes and Protocols for PDE5-IN-11 In Vitro Assay.
- Wuts, P. G. M. (2025).
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
-
Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2734, 303-311.
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protocols.io. (n.d.). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
- Gamo, F. J., et al. (2012). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy, 56(11), 5619–5628.
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Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
- Turconi, M., et al. (1991). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 34(12), 3551-3558.
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Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
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BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]
- Lee, H. W., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4349–4359.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Rossi, F., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3538–3549.
- Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1134.
- Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2309.
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Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
- BenchChem. (2025).
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Application Notes & Protocols: Experimental Design for Testing the Biological Effects of 4-Cyclopropyl-3-methoxybenzoic acid
Introduction
4-Cyclopropyl-3-methoxybenzoic acid is a novel small molecule with potential for biological activity, suggested by the presence of a cyclopropyl group and a methoxybenzoic acid moiety, structures found in various bioactive compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of this compound. The experimental design detailed herein follows a logical progression from broad in vitro screening to more focused mechanistic studies and preliminary in vivo assessment. Our approach emphasizes scientific integrity, data-driven decision-making, and the establishment of self-validating protocols.
The journey of a novel compound from synthesis to a potential therapeutic candidate is a meticulous process of biological characterization.[3][4] This guide is structured to provide a robust framework for the initial stages of this process, focusing on identifying the cytotoxic, cytostatic, and potential mechanistic effects of 4-Cyclopropyl-3-methoxybenzoic acid.
Part 1: In Vitro Evaluation of Cellular Effects
The initial phase of characterizing a novel compound involves a battery of in vitro assays to determine its fundamental effects on cultured cells. This tiered approach allows for an efficient and cost-effective initial screening, providing crucial data to guide further investigation.[5]
Foundational Cytotoxicity and Viability Assessment: The MTT Assay
The first critical step is to determine the concentration range at which 4-Cyclopropyl-3-methoxybenzoic acid affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[8]
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare a serial dilution of 4-Cyclopropyl-3-methoxybenzoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Table 1: Hypothetical MTT Assay Results
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98 | 95 | 92 |
| 10 | 85 | 75 | 60 |
| 50 | 55 | 40 | 25 |
| 100 | 20 | 10 | 5 |
Assessment of Antiproliferative Activity: The BrdU Incorporation Assay
To distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation), a BrdU (5-bromo-2'-deoxyuridine) assay is employed. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][11]
Protocol: BrdU Cell Proliferation Assay
-
Cell Treatment: Plate and treat cells with 4-Cyclopropyl-3-methoxybenzoic acid as described in the MTT protocol.
-
BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU labeling solution to each well and incubate.[12] The optimal incubation time for BrdU incorporation can vary depending on the cell line's doubling time.[10]
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative and then permeabilize them with a detergent solution like Triton X-100.[12]
-
DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA, which is a critical step for allowing the anti-BrdU antibody to access the incorporated BrdU.[13]
-
Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[12]
-
Analysis: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a microplate reader.
Investigation of Apoptosis Induction: The TUNEL Assay
If the compound induces cell death, it is crucial to determine the mechanism. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15] The TdT enzyme labels the 3'-OH ends of fragmented DNA with labeled dUTPs.[16]
Protocol: TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Grow cells on coverslips or in chamber slides and treat with 4-Cyclopropyl-3-methoxybenzoic acid. Include positive (e.g., DNase I treatment) and negative controls.[14]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100 on ice.[17]
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.[17]
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA stain such as DAPI and mount the coverslips on microscope slides.
-
Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caption: In Vitro Workflow.
Part 2: Mechanistic Insights into Signaling Pathways
Based on the initial in vitro findings, the next logical step is to investigate the potential molecular mechanisms through which 4-Cyclopropyl-3-methoxybenzoic acid exerts its effects. The structural features of the compound suggest potential interactions with inflammatory and cell signaling pathways.
Probing the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[18][19] Many anti-inflammatory compounds exert their effects by modulating this pathway.
Protocol: NF-κB Translocation Assay
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.
-
Stimulation: Stimulate the cells with an NF-κB activator such as TNF-α or LPS to induce the translocation of NF-κB from the cytoplasm to the nucleus.[20]
-
Immunofluorescence: Fix and permeabilize the cells, then stain for the p65 subunit of NF-κB using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of p65 as a measure of NF-κB activation.[20]
Investigating the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another central regulator of cellular processes including proliferation, differentiation, and apoptosis.[21][22] It is composed of several cascades, with the ERK, JNK, and p38 pathways being the most well-characterized.[23]
Protocol: Western Blot Analysis of MAPK Activation
-
Cell Lysis: Treat cells with 4-Cyclopropyl-3-methoxybenzoic acid for various time points and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key MAPK proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK).
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.
Caption: Signaling Pathway Analysis.
Part 3: Preliminary In Vivo Assessment
Following promising in vitro results, a preliminary in vivo study is warranted to assess the compound's safety profile and potential efficacy in a whole organism.[24][25] These studies must be conducted in compliance with all relevant animal welfare regulations.[26]
Acute Toxicity Study
An acute toxicity study provides initial information on the potential toxicity of a single dose of the compound and helps in determining the dose range for subsequent studies.[27][28]
Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
-
Animal Model: Use a standardized rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: Administer a single oral dose of 4-Cyclopropyl-3-methoxybenzoic acid to a single animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: Based on the outcome, the dose for the next animal is adjusted up or down. This process is repeated until the LD50 (median lethal dose) can be estimated.
-
Pathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
If the in vitro data suggests anti-inflammatory properties, the carrageenan-induced paw edema model in rats is a classic and reliable method for in vivo validation.[29][30]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Divide rats into several groups: a vehicle control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of 4-Cyclopropyl-3-methoxybenzoic acid.
-
Compound Administration: Administer the compound or vehicle orally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[30]
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Table 2: Hypothetical Paw Edema Inhibition Results
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (3h) |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65 |
| Compound X | 25 | 20 |
| Compound X | 50 | 45 |
| Compound X | 100 | 60 |
Conclusion
This comprehensive experimental design provides a systematic and logical framework for the initial biological evaluation of 4-Cyclopropyl-3-methoxybenzoic acid. By progressing from broad cellular assays to more specific mechanistic and in vivo studies, researchers can efficiently gather the necessary data to make informed decisions about the future development of this novel compound. The protocols outlined herein are based on established and validated methodologies, ensuring the generation of robust and reproducible results.
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Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Bio-protocol. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
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Assay Genie. (2024, January 5). MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. Retrieved from [Link]
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Singh, S. R., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 251–260. [Link]
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AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. Retrieved from [Link]
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Lountos, G. T., & Rizos, A. K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of postgraduate medicine, 57(1), 54–60. [Link]
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Journal of Applied Pharmaceutical Science. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
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Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 4-Cyclopropyl-3-methoxybenzoic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Complex Drug Discovery
In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of molecular building blocks. 4-Cyclopropyl-3-methoxybenzoic acid is a premier example of such a scaffold, offering a unique convergence of structural and physicochemical properties that make it exceptionally valuable for the development of novel therapeutics. This guide provides an in-depth analysis of its strategic applications, particularly in the synthesis of targeted therapies like kinase inhibitors, and furnishes detailed protocols for its synthetic utilization.
The molecule's architecture—a benzoic acid core functionalized with a methoxy group and a sterically demanding cyclopropyl ring—is not accidental. Each component serves a distinct and synergistic purpose. The carboxylic acid provides a versatile synthetic handle for elaboration into amides and esters, common linkages in drug molecules.[1] The methoxy group modulates the electronic environment of the phenyl ring, influencing pKa and providing a potential hydrogen bond acceptor.[1] Most critically, the cyclopropyl moiety imparts a range of desirable attributes, including enhanced metabolic stability and conformational rigidity, which can lead to significant gains in potency and selectivity.[2][3]
This document will explore the causality behind these advantages and provide researchers with the practical knowledge to effectively leverage this powerful intermediate in their drug discovery programs.
PART 1: APPLICATION NOTES & SCIENTIFIC RATIONALE
Section 1.1: Deconstructing the Molecular Advantage
The utility of 4-Cyclopropyl-3-methoxybenzoic acid stems from the distinct contributions of its constituent functional groups. Understanding these contributions is key to its rational deployment in a drug design campaign.
-
The Cyclopropyl Moiety: A "Metabolic Shield" and Conformational Anchor The three-membered cyclopropyl ring is far more than a simple alkyl substituent. Its unique stereoelectronic properties make it a powerful tool for medicinal chemists.[2]
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are significantly stronger than those in linear alkanes. This inherent strength makes the moiety resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the body.[2] By replacing a more metabolically labile group (like an isopropyl group) with a cyclopropyl ring, chemists can effectively "shield" a molecule from metabolic attack, thereby improving its pharmacokinetic profile.
-
Conformational Rigidity: The rigid, planar nature of the cyclopropyl group acts as a conformational lock, restricting the rotation of adjacent bonds.[2] This pre-organization can fix the molecule into a bioactive conformation that is optimal for binding to a biological target, leading to a more favorable entropic contribution and, consequently, higher potency.[3]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other common groups like gem-dimethyl or vinyl groups to fine-tune properties such as lipophilicity and aqueous solubility, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
-
The 3-Methoxy Group: Fine-Tuning Electronics and Target Interactions The placement of the methoxy group at the 3-position is strategic. As an electron-donating group, it influences the reactivity of the carboxylic acid and the aromatic ring.[1] Furthermore, the oxygen atom can serve as a crucial hydrogen bond acceptor, forming a key interaction with an amino acid residue in the target protein's binding pocket. This seemingly simple group can therefore be pivotal for achieving high-affinity binding.
Section 1.2: A Key Building Block for Kinase Inhibitors
The structural motifs present in 4-Cyclopropyl-3-methoxybenzoic acid are frequently found in the backbones of potent and selective kinase inhibitors. Kinases are a critical class of drug targets, particularly in oncology and immunology, and inhibitors often feature a substituted aromatic core that forms key interactions within the ATP-binding site.
A prominent example is the class of Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor (BCR) signaling and is a validated target for various B-cell malignancies and autoimmune diseases.[4][5] Several FDA-approved BTK inhibitors, such as Ibrutinib, Acalabrutinib, and Zanubrutinib, have revolutionized the treatment of these conditions.[6][7]
The 4-Cyclopropyl-3-methoxybenzoyl moiety is an ideal fragment for building novel BTK inhibitors. It can be readily coupled with a hinge-binding heterocycle to generate molecules that occupy the ATP pocket, with the cyclopropyl group often oriented towards a solvent-exposed region where it can enhance physicochemical properties without disrupting key binding interactions.
Caption: BTK is a critical node in the B-Cell Receptor (BCR) signaling cascade.
Section 1.3: Data Presentation - Representative Kinase Inhibitors
To illustrate the potential of scaffolds related to 4-Cyclopropyl-3-methoxybenzoic acid, the table below summarizes key data for selected kinase inhibitors. Note that while these molecules do not all contain the exact title compound, they feature similar structural motifs that underscore the value of its core components.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Therapeutic Area | Key Structural Features |
| Bosutinib [8] | Src, Abl | 1.2 | Oncology (CML) | Methoxy-substituted aromatic core |
| Acalabrutinib [6] | BTK | 3 | Oncology, Immunology | Irreversible covalent inhibitor |
| Zanubrutinib [7] | BTK | <1 | Oncology | High selectivity, improved PK |
| Roflumilast [9] | PDE4 (not a kinase) | ~0.8 | Inflammation (COPD) | 3-(cyclopropylmethoxy) group |
| AZD6703 [10] | p38α MAP Kinase | N/A | Inflammatory Diseases | N-cyclopropyl benzamide |
PART 2: EXPERIMENTAL PROTOCOLS & WORKFLOWS
Section 2.1: Protocol for Amide Coupling
This protocol details a standard, robust procedure for coupling 4-Cyclopropyl-3-methoxybenzoic acid with a primary or secondary amine, a cornerstone reaction for synthesizing kinase inhibitors and other complex molecules.
Principle: Carboxylic acids are generally unreactive towards amines. A coupling agent is required to activate the carboxyl group, transforming it into a better electrophile. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that operates via an activated ester intermediate, minimizing side reactions and racemization. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the HCl produced during the reaction.
Materials:
-
4-Cyclopropyl-3-methoxybenzoic acid (1.0 eq)
-
Target Amine (e.g., 4-aminopyridine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Cyclopropyl-3-methoxybenzoic acid (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration). Stir the solution at room temperature for 5 minutes.
-
Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). The solution may turn yellow.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes residual DMF, HATU byproducts, and unreacted acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final compound.
Caption: A standard workflow for the synthesis and purification of an amide.
References
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-
Talele, T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
-
National Center for Biotechnology Information. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
-
ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Retrieved from [Link]
-
MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]
-
Pharmaceutical Press. (2025). Bruton tyrosine kinase inhibitors and B-cell malignancies: a guide for pharmacists. Retrieved from [Link]
-
ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the Prototypical Cyclopropyl Dipeptide Mimic and Evaluation of Its Turn-Inducing Capability. Retrieved from [Link]
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Application Note: Strategic Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of a focused library of 4-cyclopropyl-3-methoxybenzoic acid derivatives designed for Structure-Activity Relationship (SAR) studies. The 4-cyclopropyl-3-methoxybenzoic acid scaffold is a valuable starting point in medicinal chemistry, as the cyclopropyl moiety can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid groups offer vectors for chemical modification.[1][2] This document details a robust and reproducible pathway for synthesizing the core scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it provides validated protocols for derivatization at the carboxylic acid position to generate diverse amide and ester libraries, which are crucial for systematically probing the chemical space around the core molecule. Methodologies for purification and structural elucidation are also discussed to ensure the high fidelity of compounds entering biological screening.
Part I: Synthesis of the Core Scaffold: 4-Cyclopropyl-3-methoxybenzoic Acid
The strategic synthesis of the core scaffold is paramount for any SAR campaign. The chosen route must be reliable, scalable, and high-yielding. The presented pathway begins with the commercially available 3-methoxy-4-hydroxybenzoic acid, proceeding through a four-step sequence that includes protection, triflation, a key Suzuki-Miyaura coupling to install the cyclopropyl group, and final deprotection. An alternative, and often more direct, approach involves starting from a brominated analog, which is also outlined.
Rationale for Synthetic Strategy
Starting from a halogenated precursor like 4-bromo-3-methoxybenzoic acid allows for a direct and efficient introduction of the cyclopropyl group via a palladium-catalyzed cross-coupling reaction.[3] This method is widely used in pharmaceutical development for its functional group tolerance and reliability. To ensure high yields and prevent side reactions, the carboxylic acid is first protected as a methyl ester. The final step involves a simple saponification to regenerate the carboxylic acid, yielding the desired core scaffold.
Experimental Protocol: Synthesis via Brominated Intermediate
Step 1: Esterification of 4-Bromo-3-methoxybenzoic Acid
-
Rationale: The carboxylic acid is converted to a methyl ester to prevent interference with the organometallic reagents used in the subsequent cross-coupling step. Acid-catalyzed esterification is a classic and cost-effective method.
-
To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in methanol (MeOH, 10 volumes), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 4-bromo-3-methoxybenzoate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: This palladium-catalyzed reaction is a powerful C-C bond-forming tool. Cyclopropylboronic acid is used as the source of the cyclopropyl group. A phosphine-based ligand like dppf enhances the efficiency and stability of the palladium catalyst.[3]
-
In a Schlenk flask, combine methyl 4-bromo-3-methoxybenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).[3]
-
Add a solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).[3]
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere. Monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with EtOAc. Filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 4-cyclopropyl-3-methoxybenzoate.
Step 3: Saponification (Ester Hydrolysis)
-
Rationale: The methyl ester protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the final carboxylic acid.[3]
-
Dissolve methyl 4-cyclopropyl-3-methoxybenzoate (1.0 eq) in a mixture of methanol (or THF) and water.[4]
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH)[4].
-
Heat the mixture to reflux or stir at room temperature for 2-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with 1 M hydrochloric acid (HCl).[3][5]
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-cyclopropyl-3-methoxybenzoic acid as a solid.
Visualization of Core Synthesis
Caption: Synthetic route to 4-cyclopropyl-3-methoxybenzoic acid.
Part II: Diversification Protocols for SAR Library Generation
With the core scaffold in hand, the next phase involves creating a library of derivatives. The carboxylic acid functional group is an ideal handle for diversification, allowing for the synthesis of amides and esters to probe interactions with biological targets.
Protocol A: Amide Library Synthesis via Amide Coupling
-
Causality: Direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must be "activated" using a coupling reagent to form a highly electrophilic intermediate that readily reacts with the amine.[6] Reagents like HATU or EDC/HOBt are industry standards for their high efficiency and mild reaction conditions, minimizing racemization for chiral substrates.[6][7]
Method 1: HATU-Mediated Coupling
-
Under an inert atmosphere (N₂ or Ar), dissolve 4-cyclopropyl-3-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[6]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with EtOAc or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]
| Amine Example | Derivative Class | Purpose in SAR Study |
| Benzylamine | Aromatic Amide | Probes for π-π stacking or hydrophobic interactions. |
| Morpholine | Cyclic Secondary Amide | Increases aqueous solubility and introduces a hydrogen bond acceptor. |
| n-Butylamine | Aliphatic Amide | Explores the effect of alkyl chain length and lipophilicity. |
| Aniline | Aryl Amide | Investigates electronic effects of substituted aromatic rings. |
Protocol B: Ester Library Synthesis
-
Causality: Esterification can modulate a compound's lipophilicity, membrane permeability, and metabolic stability. Esters are often used as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.[8] A simple Fischer esterification (acid-catalyzed) is effective for simple alcohols, while coupling agents can be used for more complex or sensitive substrates.
Method 2: Fischer Esterification
-
Dissolve 4-cyclopropyl-3-methoxybenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, isopropanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux and stir for 4-24 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium toward the product.
-
Monitor the reaction by TLC. Once complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like EtOAc.
-
Wash with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
| Alcohol Example | Derivative Class | Purpose in SAR Study |
| Methanol | Methyl Ester | Baseline ester for assessing activity and stability. |
| Isopropanol | Isopropyl Ester | Introduces steric bulk near the ester linkage. |
| Benzyl alcohol | Benzyl Ester | Adds a lipophilic aromatic group. |
| 2-Methoxyethanol | Glycol Ether Ester | Enhances solubility and introduces potential H-bond acceptor. |
Part III: Purification and Analytical Characterization
Purification: The purity of each compound in an SAR library is critical for reliable biological data.
-
Extraction: Liquid-liquid extraction is a primary step to remove acidic or basic impurities. For carboxylic acids, dissolving in a mild aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid is a standard method.[9]
-
Crystallization: For solid compounds, recrystallization from a suitable solvent system is an effective method for achieving high purity.[9]
-
Chromatography: Flash column chromatography is the workhorse for purifying moderately polar to nonpolar organic compounds. For more challenging separations, such as isomers or closely related impurities, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be required.[10][11]
Characterization: Structural confirmation and purity assessment are non-negotiable. A suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
-
Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the target compound and provides purity analysis (e.g., by UV peak area).[12]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, typically aiming for >95% for compounds intended for biological screening.
Part IV: Integrated SAR Workflow
The synthesis of the derivative library is the first step in a larger, iterative cycle of drug discovery. The data generated from biological screening of these compounds informs the design of the next generation of molecules with improved potency, selectivity, or pharmacokinetic properties.
Visualization of the SAR Cycle
Caption: The iterative cycle of synthesis and screening for SAR studies.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.
-
Reagents: Many reagents used in synthesis, such as coupling agents, strong acids/bases, and organometallic catalysts, are corrosive, toxic, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.[13]
-
Solvents: Organic solvents are often flammable and volatile. Avoid ignition sources and ensure proper grounding of equipment.[13]
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Li, Y., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Google Patents. (2014).
-
Giardino, N. (2024). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. [Link]
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Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. Shimadzu. [Link]
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Agilent. Small Molecule Drug Characterization and Purity Analysis. Agilent Technologies. [Link]
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Ma, D., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(9), 1794. [Link]
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ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. [Link]
-
YouTube. (2020). Local Anesthetics SAR of Benzoic acid derivatives. [Link]
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Chemrevise. Revision Guide: Carboxylic Acids and Derivatives (AQA). [Link]
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Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural products chemistry & research, 3(4). [Link]
-
Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
- Google Patents. (2017). WO2017003107A1 - Method for preparing benzoic acid amide compound.
-
Sabatini, M. T., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 13(24), 6624–6627. [Link]
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Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(44), 4391-4394. [Link]
-
Kumar, D., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2, 39-51. [Link]
- Google Patents. (2011). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
Das, B., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2). [Link]
-
YouTube. (2025). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]
-
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
Baranauskienė, L., et al. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
-
PubChemLite. 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4). [Link]
- Google Patents. (2012). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
-
Wu, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4269. [Link]
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, offer detailed troubleshooting advice, and present optimized protocols to enhance your yield and purity.
Overview of the Synthetic Strategy
The synthesis of 4-Cyclopropyl-3-methoxybenzoic acid is a multi-step process that is critical for the development of various pharmaceutical intermediates. A common and effective route involves a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety, followed by oxidation to yield the final carboxylic acid.
The primary pathway begins with a suitable brominated and methoxylated benzaldehyde, such as 4-Bromo-2-methoxybenzaldehyde. This starting material can be synthesized through various methods, including the bromination of 2-methoxybenzaldehyde or a two-step process from 1,4-dibromo-2-fluorobenzene.[1][2][3] The key steps of the overall synthesis are outlined below:
Caption: Key stages in the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Part 1: Suzuki-Miyaura Cross-Coupling
Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction low or non-existent?
Answer: A low yield in the Suzuki-Miyaura coupling of 4-Bromo-2-methoxybenzaldehyde with cyclopropylboronic acid can stem from several factors.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. While triphenylphosphine is commonly used for cyclopropylboronic acid couplings, bulky electron-rich ligands like tricyclohexylphosphine (PCy3) or tetraphosphine ligands can significantly improve reaction rates and yields, especially with challenging substrates.[4][5] The combination of Pd(OAc)2 with PCy3 has been shown to be effective.[5]
-
Base and Solvent System: The choice of base and solvent is crucial for activating the boronic acid.[6] Anhydrous conditions with bases like K3PO4 can be effective, but often the addition of a small amount of water can accelerate the reaction.[5][7] A biphasic solvent system, such as dioxane/water or toluene/water, is frequently used to facilitate the dissolution of both the organic and inorganic reagents.[8]
-
Reaction Temperature: The reaction temperature needs to be optimized. While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate, excessively high temperatures can lead to catalyst decomposition or side reactions.[8][9]
-
Degassing: Incomplete removal of oxygen from the reaction mixture is a common cause of failure. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is essential to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for a sufficient period before adding the catalyst.[8][10]
Question 2: I am observing significant amounts of homocoupling and protodeborylation side products. How can I minimize these?
Answer: The formation of homocoupling (biaryl) products and protodeborylation (loss of the boronic acid group) are common side reactions in Suzuki couplings.[10]
-
Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[10] Ensuring the reaction is thoroughly deoxygenated and that the Pd(II) precatalyst is efficiently reduced to the active Pd(0) species can mitigate this. Using a pre-formed Pd(0) catalyst like Pd(PPh3)4 can sometimes be advantageous.
-
Preventing Protodeborylation: Protodeborylation is the hydrolysis of the boronic acid back to the corresponding arene. This is particularly an issue with heteroaryl boronic acids but can occur with others as well.[10] Using an appropriate base and minimizing the reaction time can help. If protodeborylation is severe, it may be necessary to use a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)2 / PCy3 or Pd(dppf)Cl2 | Bulky, electron-rich ligands enhance catalytic activity.[5][8] |
| Base | K3PO4 or K2CO3 | Effective in activating the boronic acid.[7][8] |
| Solvent | Toluene/H2O, Dioxane/H2O | Biphasic system improves solubility of reagents.[5][8] |
| Temperature | 80-100 °C | Balances reaction rate and catalyst stability.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[8][10] |
Part 2: Oxidation of the Aldehyde
Question 3: My oxidation of 4-Cyclopropyl-3-methoxybenzaldehyde to the carboxylic acid is incomplete or results in side products. What are the best practices?
Answer: The oxidation of an aldehyde to a carboxylic acid is a standard transformation, but the choice of oxidant and reaction conditions is key to achieving a high yield without forming byproducts.[11][12][13]
-
Choice of Oxidant: Several reagents can be used for this oxidation.
-
Oxone: This is a mild and efficient oxidant that works well for converting aldehydes to carboxylic acids.[11]
-
Potassium Permanganate (KMnO4): While a strong oxidant, it can be used under alkaline conditions. Careful control of stoichiometry and temperature is necessary to avoid over-oxidation or cleavage of other functional groups.[12]
-
Pyridinium Chlorochromate (PCC): In the presence of a co-oxidant like periodic acid (H5IO6), catalytic amounts of PCC can effectively oxidize aldehydes to carboxylic acids.[11]
-
Sodium Perborate: In acetic acid, sodium perborate is an effective reagent for the oxidation of aromatic aldehydes.[11]
-
-
Reaction Conditions: The reaction is typically run in a suitable solvent, such as acetonitrile or a mixture of organic solvent and water.[11] The temperature should be monitored, as some oxidations can be exothermic.
-
Workup Procedure: After the reaction is complete, a proper workup is necessary to isolate the carboxylic acid. This usually involves quenching any remaining oxidant, followed by acidification of the aqueous layer to precipitate the carboxylic acid, which can then be collected by filtration.
Sources
- 1. nbinno.com [nbinno.com]
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- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. audreyli.com [audreyli.com]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 10. Yoneda Labs [yonedalabs.com]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
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- 13. Oxidation of an aldehyde yields a carboxylic acid: Draw the structures fo.. [askfilo.com]
Technical Support Center: Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction to Synthetic Strategies
The synthesis of 4-Cyclopropyl-3-methoxybenzoic acid can be approached through several strategic routes. The optimal choice depends on the available starting materials, scalability, and desired purity of the final product. The two most common and logical approaches are:
-
Suzuki-Miyaura Coupling: This powerful cross-coupling reaction involves the palladium-catalyzed reaction of an aryl halide (or triflate) with a cyclopropylboronic acid derivative. This method offers high functional group tolerance and generally good yields.
-
Williamson Ether Synthesis followed by Oxidation or Carboxylation: This classical approach involves the formation of the cyclopropylmethoxy ether from a suitably substituted phenol, followed by the introduction or modification of the carboxylic acid functionality.
This guide will focus primarily on the Suzuki-Miyaura coupling approach, as it is a modern and versatile method for this transformation. However, we will also address potential issues arising from other synthetic strategies in the FAQ section.
Troubleshooting Guide: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a robust method for C-C bond formation.[1][2] However, like any complex catalytic cycle, it is susceptible to side reactions that can impact yield and purity. Below are common issues encountered when synthesizing 4-Cyclopropyl-3-methoxybenzoic acid via this route, along with their causes and solutions.
A common starting material for this synthesis is a 4-halo-3-methoxybenzoic acid derivative, often the methyl ester to protect the carboxylic acid. The general reaction is as follows:
Issue 1: Low or No Conversion to the Desired Product
Question: I am seeing mostly unreacted starting material (methyl 4-bromo-3-methoxybenzoate) in my reaction mixture. What could be the cause?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently.
-
Solution: Ensure your palladium source and phosphine ligand are of high quality. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
-
Poor Quality Boronic Acid: Cyclopropylboronic acid can be unstable and prone to decomposition.
-
Solution: Use freshly purchased or properly stored cyclopropylboronic acid. Consider using a more stable derivative, such as a cyclopropylboronic acid pinacol ester.
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step.
-
Solution: If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. For challenging couplings, a stronger base like K₃PO₄ may be more effective.
-
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solution: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.[3]
-
Issue 2: Significant Formation of a Dehalogenated Byproduct (3-methoxybenzoic acid methyl ester)
Question: My main byproduct has a mass corresponding to the starting material without the bromine atom. How can I prevent this dehalogenation?
Answer:
Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, where the aryl halide is reduced to the corresponding arene.[4]
Potential Causes & Troubleshooting Steps:
-
Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.
-
Choice of Halide: The propensity for dehalogenation follows the trend I > Br > Cl. If you are using an iodo-substituted starting material, switching to the bromo- or chloro-analog can reduce this side reaction.[2]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over the dehalogenation pathway.
-
Solution: Consider switching from PPh₃ to more specialized ligands like tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos).[5]
-
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.
-
Solution: Attempt the reaction at a lower temperature for a longer duration.
-
Issue 3: Hydrolysis of the Methyl Ester During the Reaction
Question: I am observing both the desired methyl ester product and the final carboxylic acid in my crude reaction mixture. What is causing the ester hydrolysis?
Answer:
The basic conditions required for the Suzuki-Miyaura coupling can lead to the saponification (hydrolysis) of the methyl ester protecting group.
Potential Causes & Troubleshooting Steps:
-
Strongly Basic Conditions: The use of strong bases like NaOH or KOH, or even weaker bases at elevated temperatures for prolonged periods, can cause ester hydrolysis.
-
Solution: Opt for milder bases such as K₂CO₃ or K₃PO₄. If hydrolysis is still an issue, consider running the reaction at a lower temperature. Alternatively, you can proceed with the hydrolysis of the entire crude mixture to the final carboxylic acid in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reaction to synthesize 4-Cyclopropyl-3-methoxybenzoic acid?
A1: Yes, a Grignard-based approach is feasible. It would typically involve the formation of a Grignard reagent from a suitable precursor like 4-bromo-1-cyclopropyl-2-methoxybenzene, followed by carboxylation with solid carbon dioxide (dry ice).[6][7] However, there are several potential side reactions to consider:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biaryl impurity.
-
Reaction with Protic Sources: Grignard reagents are extremely strong bases and will be quenched by any source of acidic protons, including water, alcohols, and even the carboxylic acid on another molecule if it's not protected.[8] This necessitates strictly anhydrous conditions.[8]
Q2: What about a Williamson ether synthesis approach? What are the common side reactions?
A2: A Williamson ether synthesis is a viable route, typically starting from a 3-methoxy-4-hydroxybenzoic acid derivative and reacting it with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane).[9][10] The main competing side reaction is the E2 elimination of the alkyl halide, which is promoted by strong, sterically hindered bases.[9][10][11] Since cyclopropylmethyl halides are primary, the desired Sₙ2 substitution is generally favored. Another potential issue is O-alkylation versus C-alkylation on the phenoxide intermediate.
Q3: My final product appears to be contaminated with a compound that has a similar polarity. How can I effectively purify 4-Cyclopropyl-3-methoxybenzoic acid?
A3: Purification can be challenging, especially if side products have similar functional groups.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move into the aqueous layer as its carboxylate salt, while non-acidic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
-
Recrystallization: If the impurities are isomeric or have similar acidity, recrystallization is a powerful purification technique. A suitable solvent system (e.g., ethanol/water, toluene) should be screened to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific to these syntheses:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a fume hood.
-
Grignard Reagents: These are highly reactive and can ignite in the presence of air and moisture. Anhydrous solvents are a must, and the reaction should be conducted under an inert atmosphere.[8]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and have a strong, unpleasant odor. They should be handled under an inert atmosphere.
Experimental Protocol: Suzuki-Miyaura Synthesis of Methyl 4-cyclopropyl-3-methoxybenzoate
This protocol is a representative example and may require optimization for your specific setup and scale.
Materials:
-
Methyl 4-bromo-3-methoxybenzoate
-
Cyclopropylboronic acid
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromo-3-methoxybenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under an argon atmosphere for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure methyl 4-cyclopropyl-3-methoxybenzoate.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for low product yield.
Competing Reactions in the Synthesis of 4-Cyclopropyl-3-methoxybenzoic Acid
Caption: Overview of desired and side reactions in common synthetic routes.
Quantitative Data Summary
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction | Williamson Ether Synthesis |
| Typical Yield | 70-95% | 60-85% | 80-95% (for ether formation) |
| Key Reagents | Pd catalyst, boronic acid, base | Mg metal, anhydrous ether, CO₂ | Alkyl halide, base |
| Common Byproducts | Dehalogenated starting material, homocoupled boronic acid | Biaryl (from Wurtz coupling) | Elimination product (alkene) |
| Reaction Conditions | 50-110 °C, inert atmosphere | 0-35 °C, strictly anhydrous | Room temp to reflux |
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
-
University of Wisconsin-Madison. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). Procedure for Grignard Reagent Titration. [Link]
-
Garst, J. F., et al. (n.d.). Grignard reagent formation. [Link]
-
University of Rochester. (n.d.). Workup: mCPBA Oxidation. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Reddit. (2023, June 20). Removal of 3-chlorobenzoic acid from mCPBA reactions. r/Chempros. [Link]
- CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
-
Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. [Link]
-
Bose, D. S., et al. (2005). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3896–o3897. [Link]
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 5. audreyli.com [audreyli.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting purification of 4-Cyclopropyl-3-methoxybenzoic acid by chromatography
Welcome to the technical support center for the purification of 4-Cyclopropyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My crude 4-Cyclopropyl-3-methoxybenzoic acid appears oily and difficult to handle. How can I solidify it before purification?
A1: An oily or waxy crude product is often due to the presence of residual solvents or low-molecular-weight impurities. Before proceeding with chromatography or recrystallization, it's beneficial to triturate the crude material.
-
Procedure:
-
Place the crude oil in a flask.
-
Add a non-polar solvent in which the desired product is poorly soluble, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate.
-
Stir the mixture vigorously at room temperature or with gentle cooling in an ice bath.
-
The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold non-polar solvent.
-
Dry the solid under vacuum.
-
This process will remove many of the non-polar impurities and provide a solid that is easier to handle for subsequent purification steps.
Q2: What are the most common impurities I should expect in my crude 4-Cyclopropyl-3-methoxybenzoic acid?
A2: The impurity profile largely depends on the synthetic route. However, some common impurities to anticipate are:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incomplete reactions can leave synthetic intermediates in your crude product.
-
Side-Products: Demethylation of the methoxy group to a hydroxyl group can occur under certain conditions, leading to phenolic impurities.[1]
-
Reagents and Catalysts: Residual reagents or byproducts from catalysts used in the synthesis.
A summary of potential impurities and their origin is provided in the table below.
| Impurity Type | Potential Origin | Impact on Purification |
| Unreacted Starting Materials | Incomplete reaction | May have different polarity, requiring optimized chromatographic conditions. |
| Synthetic Intermediates | Incomplete reaction | Polarity will vary, potentially co-eluting with the product. |
| Demethylated Byproducts | Harsh reaction conditions (e.g., strong acids, high temperatures) | Increased polarity, may streak on normal-phase silica. |
| Residual Solvents | Work-up and extraction steps | Can prevent solidification of the product. |
Q3: Is recrystallization a viable purification method for 4-Cyclopropyl-3-methoxybenzoic acid?
A3: Yes, recrystallization is a highly effective and often preferred method for purifying 4-Cyclopropyl-3-methoxybenzoic acid, particularly on a larger scale where chromatography can be challenging.[2][3] The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[4]
-
Recommended Solvent Systems from Literature:
A general protocol for recrystallization is provided in the "Experimental Protocols" section below.
Troubleshooting Chromatographic Purification
While industrial-scale purification of this compound often avoids column chromatography due to its difficulty, it remains a valuable tool for laboratory-scale synthesis and for achieving very high purity.[2][3]
Issue 1: My compound is streaking or tailing on the silica gel column.
Cause: This is a classic issue when purifying acidic compounds on standard silica gel. The acidic nature of the silanol groups on the silica surface can interact strongly with the carboxylic acid moiety of your molecule, leading to poor peak shape and difficult elution.[5]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a volatile acid to your mobile phase. This suppresses the ionization of your compound's carboxylic acid group, reducing its interaction with the silica surface.[5]
-
Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your eluent.
-
Rationale: The added acid protonates the silanol groups on the silica and ensures your compound remains in its less polar, protonated form, allowing for smoother elution.
-
-
Dry Loading: Loading your sample dissolved in a strong solvent can cause band broadening. Dry loading is often a better alternative.
-
Procedure: Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[6]
-
Experimental Protocols
Protocol 1: Recrystallization of 4-Cyclopropyl-3-methoxybenzoic Acid
Objective: To purify crude 4-Cyclopropyl-3-methoxybenzoic acid to high purity.
Materials:
-
Crude 4-Cyclopropyl-3-methoxybenzoic acid
-
Acetonitrile (or Toluene)
-
Petroleum Ether (or Hexanes)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude 4-Cyclopropyl-3-methoxybenzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot acetonitrile (or toluene) to dissolve the solid completely. Use a boiling stick or magnetic stirring to aid dissolution.
-
Once fully dissolved, slowly add petroleum ether (or hexanes) dropwise while the solution is still hot until you observe the first signs of persistent cloudiness (precipitation).
-
If too much petroleum ether is added and significant precipitation occurs, add a small amount of hot acetonitrile (or toluene) until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether (or hexanes) to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of 4-Cyclopropyl-3-methoxybenzoic Acid
Objective: To purify small-scale preparations of 4-Cyclopropyl-3-methoxybenzoic acid.
Materials:
-
Crude 4-Cyclopropyl-3-methoxybenzoic acid
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
-
Acetic Acid
-
Chromatography column
-
TLC plates and chamber
Procedure:
-
Mobile Phase Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 1% acetic acid to the mobile phase. The ideal system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Prepare your sample for dry loading as described in the troubleshooting section. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase. If necessary, a gradient of increasing ethyl acetate concentration can be used to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The acetic acid is volatile and should co-evaporate, but further drying under high vacuum may be necessary.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting the purification of 4-Cyclopropyl-3-methoxybenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 3. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Cyclopropyl-3-methoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route. Our goal is to equip you with the knowledge to navigate common challenges and enhance the efficiency and success of your experiments.
I. Introduction to the Synthesis
The synthesis of 4-Cyclopropyl-3-methoxybenzoic acid is a multi-step process that often involves the formation of key intermediates and requires careful control of reaction parameters. A common and effective strategy is the Suzuki-Miyaura cross-coupling reaction. This method is favored for its tolerance of various functional groups and generally mild reaction conditions.[1]
The core of this approach involves coupling an aryl halide (or triflate) with a cyclopropylboronic acid or its derivative in the presence of a palladium catalyst and a base. The optimization of this key step, along with the preparation of the starting materials and the final work-up, is critical for achieving high yields and purity.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid.
Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step
Question: My Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura coupling are a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Catalyst System Inactivity:
-
Explanation: The choice of palladium catalyst and ligand is crucial. The catalyst may be deactivated or not suitable for the specific substrates.
-
Solutions:
-
Catalyst and Ligand Screening: Experiment with different palladium sources [e.g., Pd(OAc)₂, Pd₂(dba)₃] and phosphine ligands [e.g., SPhos, XPhos, P(tBu)₃].[1][2] For coupling with aryl chlorides, more electron-rich and bulky ligands like XPhos are often effective.[1]
-
Pre-catalyst vs. In-situ Generation: Consider using a pre-formed catalyst complex (e.g., SPhos G4, XPhos G4) for better consistency.[2]
-
Catalyst Loading: While typically low, catalyst loading may need to be optimized. Start with a standard loading (e.g., 1-3 mol%) and adjust as needed.
-
2. Ineffective Base or Solvent System:
-
Explanation: The base is essential for activating the boronic acid.[3] The solvent system must facilitate the dissolution of all reactants and support the catalytic cycle.
-
Solutions:
-
Base Selection: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][4] The choice can significantly impact the yield, so screening different bases is recommended.
-
Solvent Composition: A mixture of an organic solvent (e.g., dioxane, toluene, CPME) and water is often used.[1][2] The ratio of organic solvent to water should be optimized. Anhydrous conditions can also be explored with certain catalyst systems.
-
3. Substrate Quality and Stability:
-
Explanation: The purity of your aryl halide and cyclopropylboronic acid is paramount. Impurities can poison the catalyst. Cyclopropylboronic acid can be prone to degradation (protodeboronation).[1]
-
Solutions:
-
Reagent Purification: Ensure your starting materials are pure. Recrystallize or chromatograph if necessary.
-
Boronic Acid Equivalents: Using a slight excess (e.g., 1.2-1.5 equivalents) of the cyclopropylboronic acid can compensate for any degradation.[1]
-
Potassium Cyclopropyltrifluoroborate: Consider using potassium cyclopropyltrifluoroborate as an alternative to the boronic acid, as it is often more stable.[1]
-
4. Reaction Temperature and Time:
-
Explanation: The reaction may not be reaching completion or side reactions could be occurring at elevated temperatures.
-
Solutions:
-
Temperature Optimization: While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C), some modern catalyst systems are effective at room temperature.[3] Experiment with a range of temperatures.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation, complicating purification. What are the common side products and how can I minimize them?
Answer: Side product formation is often linked to the reaction conditions. Here are some common culprits:
1. Homocoupling of the Aryl Halide:
-
Explanation: This occurs when two molecules of the aryl halide react with each other, a common issue in palladium-catalyzed reactions.
-
Minimization:
-
Controlled Catalyst Addition: Add the catalyst in portions or use a pre-catalyst to maintain a low active palladium concentration.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling.
-
2. Protodeboronation of Cyclopropylboronic Acid:
-
Explanation: The cyclopropylboronic acid can react with water or other protic sources to form cyclopropane and boric acid, reducing the amount available for cross-coupling.[1]
-
Minimization:
-
Use of Potassium Cyclopropyltrifluoroborate: As mentioned, these are more stable alternatives.[1]
-
Anhydrous Conditions: If feasible with your chosen catalyst system, running the reaction under anhydrous conditions can mitigate this side reaction.
-
Base Strength: A weaker base might be less likely to promote protodeboronation.
-
3. Hydrolysis of the Ester Group (if applicable):
-
Explanation: If you are synthesizing an ester of 4-Cyclopropyl-3-methoxybenzoic acid, the basic conditions of the Suzuki coupling can lead to premature hydrolysis of the ester.
-
Minimization:
-
Milder Base: Use a milder base like K₂CO₃ instead of stronger bases like NaOH or KOH.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What purification strategies are most effective for 4-Cyclopropyl-3-methoxybenzoic acid?
Answer: The purification of carboxylic acids can be challenging due to their polarity and potential for strong interactions with stationary phases.
1. Acid-Base Extraction:
-
Explanation: This is a highly effective method for separating carboxylic acids from neutral organic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH) to deprotonate the carboxylic acid and move it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the pure carboxylic acid.[5]
-
Filter the precipitate, wash with cold water, and dry.
-
2. Column Chromatography:
-
Explanation: If acid-base extraction is insufficient, column chromatography can be employed. However, the acidic nature of the product can lead to streaking on standard silica gel.[6]
-
Strategies:
-
Mobile Phase Modification: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase (e.g., hexane/ethyl acetate) to suppress the ionization of the carboxylic acid and improve the peak shape.[6]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) can be a better option, using a mobile phase like acetonitrile/water with a formic acid modifier.[6][7]
-
3. Recrystallization:
-
Explanation: If the crude product is relatively pure, recrystallization can be an excellent final purification step.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., toluene, ethanol/water mixtures).[8]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the aryl halide precursor for the Suzuki-Miyaura coupling?
A1: A common starting material is 3-hydroxy-4-methoxybenzoic acid or its corresponding ester. The hydroxyl group can be converted to a better leaving group, such as a triflate, or the aromatic ring can be brominated or iodinated. Bromination can often be achieved using N-bromosuccinimide (NBS) in a suitable solvent like DMF.[9]
Q2: Can a Grignard reaction be used as an alternative to the Suzuki-Miyaura coupling?
A2: Yes, a Grignard reaction is a viable alternative. This would typically involve the formation of a Grignard reagent from a 4-halo-3-methoxyphenyl derivative, followed by carboxylation with solid carbon dioxide (dry ice).[5] However, Grignard reagents are highly sensitive to moisture and protic functional groups, so stringent anhydrous conditions are necessary.[10] The presence of the methoxy group should be compatible, but careful optimization would be required.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Bases: Strong bases like potassium carbonate and sodium hydroxide are corrosive. Avoid skin and eye contact.
-
Solvents: Many organic solvents used (e.g., dioxane, toluene) are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.[11]
-
Pressure Build-up: When using sealed reaction vessels at elevated temperatures, be mindful of potential pressure build-up.
Q4: How can I effectively monitor the progress of the reaction?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with a UV lamp and/or an appropriate stain (e.g., potassium permanganate) is typically used for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide information on the conversion rate and the presence of any side products.
Q5: What are the considerations for scaling up the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid?
A5: Scaling up a reaction presents several challenges.[12]
-
Heat Transfer: Reactions that are exothermic at a small scale can become difficult to control at a larger scale. Ensure adequate cooling capacity.
-
Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture, especially in heterogeneous reactions like many Suzuki couplings.
-
Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage reaction exotherms.
-
Work-up and Purification: Extraction and filtration procedures need to be adapted for larger volumes. The scalability of the chosen purification method is a critical consideration.[12][13]
IV. Experimental Workflow & Data
Optimized Suzuki-Miyaura Coupling Conditions
The following table summarizes a set of optimized conditions for the Suzuki-Miyaura coupling step. These should be considered a starting point for your own optimization.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 4-Bromo-3-methoxybenzoic acid methyl ester | Commercially available or readily synthesized. |
| Boronic Acid Reagent | Potassium cyclopropyltrifluoroborate (1.5 equiv.) | More stable than cyclopropylboronic acid.[1] |
| Palladium Catalyst | XPhos Pd G3 (2 mol%) | Highly active for coupling with aryl chlorides/bromides.[1] |
| Base | K₃PO₄ (3.0 equiv.) | Often provides good results in these couplings. |
| Solvent | Toluene/Water (10:1) | A common and effective solvent system. |
| Temperature | 100 °C | Ensures a reasonable reaction rate. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS for completion. |
General Experimental Protocol
-
Reaction Setup: To a dried Schlenk flask, add the aryl halide, potassium cyclopropyltrifluoroborate, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent system (toluene and water) followed by the palladium catalyst.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Hydrolysis (if starting with an ester): The resulting ester can be hydrolyzed to the carboxylic acid using a base like NaOH or LiOH in a mixture of THF/water or methanol/water, followed by acidic work-up.[9]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 4-Cyclopropyl-3-methoxybenzoic acid.
Caption: A generalized workflow for the synthesis and purification of 4-Cyclopropyl-3-methoxybenzoic acid.
V. References
-
CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents. (URL: )
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])
-
CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents. (URL: )
-
3 - Organic Syntheses Procedure. (URL: [Link])
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (URL: [Link])
-
organic synthesis: benzoic acid via a grignard reaction. (URL: [Link])
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (URL: [Link])
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. (URL: [Link])
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - CHIMIA. (URL: [Link])
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Overcoming Biosimilar Scaling Challenges - Pharmaceutical Technology. (URL: [Link])
-
Drugs need to be formulated with scale-up in mind - Kinam Park. (URL: [Link])
-
An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds - Supporting Information. (URL: [Link])
-
Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | SIELC Technologies. (URL: [Link])
-
Overcoming Late-Stage Formulations & Manufacturing Challenges with KinetiSol Technology - Xtalks. (URL: [Link])
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (URL: [Link])
-
Multi-omics profiling reveals the role of 4-ethylbenzoic acid in promoting proliferation and invasion of cervical cancer - PMC. (URL: [Link])
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | SIELC Technologies [sielc.com]
- 8. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kinampark.com [kinampark.com]
- 13. xtalks.com [xtalks.com]
identifying and removing impurities from 4-Cyclopropyl-3-methoxybenzoic acid
Topic: Impurity Identification & Removal Guide
Introduction
Welcome to the technical support hub for 4-Cyclopropyl-3-methoxybenzoic acid . As a key intermediate in API synthesis (often involving Suzuki-Miyaura coupling), the purity of this compound is critical. Its structural duality—a robust benzoic acid core coupled with a sensitive cyclopropyl ring—presents unique purification challenges.
This guide moves beyond generic advice, offering a self-validating purification logic designed to protect the strained cyclopropane ring while aggressively removing metal and organic impurities.
Module 1: Analytical Troubleshooting (Identification)
Before purification, you must accurately characterize the "Enemy" (impurities). The cyclopropyl group significantly increases lipophilicity compared to simple benzoic acids, altering retention times.
Standardized HPLC Method
Use this baseline method to separate the product from common Suzuki coupling by-products.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH keeps the acid protonated for better peak shape) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 15 min; Hold 3 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic core) and 210 nm (end absorption) |
Impurity Profile & Diagnostic Table
| Impurity Type | Likely Identity | Relative Retention Time (RRT) | Source / Cause |
| Precursor | 4-Bromo-3-methoxybenzoic acid | ~0.85 (Elutes earlier) | Incomplete conversion. |
| By-Product | 3-Methoxybenzoic acid (Des-cyclopropyl) | ~0.70 | Hydrodehalogenation (Pd-catalyzed reduction of C-Br bond). |
| By-Product | 4-Cyclopropyl-3-hydroxy benzoic acid | ~0.90 | Demethylation (caused by harsh Lewis acids like |
| Degradant | Ring-opened isomers (Olefinic) | ~1.10 - 1.20 | Acid-catalyzed ring opening of cyclopropane during workup. |
| Dimer | Homocoupling products | > 1.30 | Biaryl formation (Ar-Ar) from boronic acid issues. |
Visual Logic: Analytical Decision Tree
Use this flow to interpret your LC-MS/HPLC data.
Figure 1: Decision tree for identifying impurities based on Mass Spectrometry shifts.
Module 2: Chemical Purification (The "Hands")
Protocol 1: The Self-Validating Acid-Base Extraction
Why this works: This protocol uses the
Reagents:
-
Saturated Sodium Bicarbonate (
)[1][2] -
Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
-
1M Hydrochloric Acid (HCl) — Do not use concentrated HCl to avoid ring opening.
Step-by-Step Workflow:
-
Dissolution: Dissolve crude solid in EtOAc (10 mL/g).
-
Extraction (The Filter): Wash organic layer with Saturated
(3x).-
Chemistry: The product converts to its sodium salt (water-soluble) and moves to the Aqueous Layer .[1]
-
Impurity Fate: Non-acidic impurities (esters, dimers, unreacted cyclopropyl boronic species) stay in the Organic Layer .
-
-
Separation: Keep the Aqueous Layer . Discard the Organic Layer (after checking TLC).
-
Precipitation (The Validation): Cool the aqueous layer to 5°C. Slowly add 1M HCl until pH reaches ~2-3.
-
Observation: A thick white precipitate must form. If not, the ring may have opened (increasing polarity) or the concentration is too low.
-
-
Filtration: Filter the solid and wash with cold water.
Protocol 2: Palladium Removal (Critical for Pharma)
Issue: Suzuki couplings often leave residual Pd (black specks or high ppm). Solution: Use a functionalized silica scavenger or activated carbon.
-
Dissolve the crude acid in THF or Ethanol.
-
Add SiliaMetS® Thiol or Activated Carbon (10 wt% relative to mass).
-
Stir at 50°C for 1 hour.
-
Filter through a Celite pad to remove the scavenger.
-
Concentrate the filtrate to recover the low-Pd product.
Visual Logic: Purification Workflow
Figure 2: Acid-Base extraction workflow for separating benzoic acid derivatives from neutral impurities.
Module 3: Stability & Storage (The "Shield")
The Cyclopropyl Vulnerability
The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While stable to bases (
Q: Can I use concentrated HCl or
-
Recommendation: Use 1M HCl or Citric Acid for pH adjustment. Keep temperature < 10°C during acidification.
Q: My product turned pink/brown on the shelf. Why? A: This indicates oxidation, likely of the methoxy group (demethylation to phenol) or residual Pd catalyzing decomposition.
-
Storage: Store under Nitrogen/Argon at 2-8°C. Ensure Pd levels are <10 ppm before long-term storage.
References
-
Palladium Removal: Organic Process Research & Development, "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." (2023).[3][4] Link
-
Cyclopropyl Stability: BenchChem Technical Support, "Preserving Cyclopropane Integrity in Chemical Reactions." (2025). Link
-
Benzoic Acid Purification: Chemistry LibreTexts, "Acid-Base Extraction of Benzoic Acid Derivatives." (2022). Link
-
HPLC Method Development: Sigma-Aldrich (Merck), "HPLC Analysis of Benzoic Acid Derivatives on Ascentis® C18." Link
-
Synthesis Context (Bosutinib Intermediate): Molecules, "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." (2010).[2] Link
Sources
Technical Support Center: Process Chemistry & Scale-Up of 4-Cyclopropyl-3-methoxybenzoic Acid
Current Status: Operational Ticket ID: SC-CYC-042 Assigned Specialist: Senior Application Scientist, Process Development
Executive Summary & Route Architecture
Target Molecule: 4-Cyclopropyl-3-methoxybenzoic acid Application: Common scaffold in kinase inhibitors (e.g., PDE4 inhibitors, tyrosine kinase antagonists). Critical Challenge: The introduction of the cyclopropyl ring via Suzuki-Miyaura coupling is sensitive to protodeboronation and steric hindrance from the ortho-methoxy group.
The Validated Synthetic Pathway
We recommend a 2-step sequence starting from Methyl 4-bromo-3-methoxybenzoate . Direct coupling on the free carboxylic acid is discouraged at scale due to catalyst poisoning and solubility issues.
Figure 1: Recommended Synthetic Workflow. The ester handle protects the acidic functionality during the metal-catalyzed step.
Detailed Experimental Protocol (Scale-Up Ready)
Step 1: Suzuki-Miyaura Coupling
Objective: Install the cyclopropyl ring while minimizing protodeboronation of the boronic acid.
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)
-
Cyclopropylboronic acid (1.3 – 1.5 equiv)
-
Catalyst:
(0.03 equiv) or (0.02 equiv) + (0.05 equiv) -
Base:
(3.0 equiv) -
Solvent: Toluene : Water (3:1 ratio)
Procedure:
-
Inertion: Charge the reactor with the aryl bromide, cyclopropylboronic acid, and base. Cycle vacuum/
three times. Oxygen is the primary cause of catalyst death here. -
Solvent Add: Add degassed Toluene and Water.
-
Catalyst Add: Add the Pd catalyst under a positive stream of Nitrogen.
-
Reaction: Heat to 85-90°C with vigorous stirring (critical for biphasic systems). Monitor by HPLC.
-
Note: Reaction typically completes in 4–6 hours.
-
-
Workup: Cool to RT. Separate phases. Wash organic layer with brine. Pass through a Celite/Silica pad to remove bulk Pd (or use thiol scavengers, see Section 3). Concentrate to oil/solid.
Step 2: Saponification & Isolation
Objective: Hydrolyze the ester and isolate the pure acid via pH-controlled precipitation.
Procedure:
-
Dissolve the intermediate in MeOH (5 vol).
-
Add aqueous NaOH (2M, 3.0 equiv).
-
Heat to 50°C for 2 hours (check for disappearance of ester).
-
Critical Isolation Step:
-
Cool to 20°C.
-
Wash the basic aqueous solution with MTBE (removes unreacted organic impurities and some Pd-ligand complexes).
-
Acidify the aqueous phase slowly with 6M HCl to pH 3–4 .
-
The product will precipitate as a white solid. Filter, wash with cold water, and dry.
-
Troubleshooting Guide (FAQs)
Issue A: "My reaction stalls at 60-70% conversion."
Diagnosis: Catalyst deactivation or Boronic Acid degradation. Root Cause: Cyclopropylboronic acid is prone to protodeboronation (losing the boron group to become cyclopropane gas) under aqueous basic conditions before it couples. Solution:
-
Increase Boronic Acid: Use 1.5 equivalents standard.
-
Use Anhydrous Conditions: Switch to Cyclopropyltrifluoroborate (
salt) . It is much more stable.-
New Conditions:
(1.5 eq), (3 eq), Toluene/Water (10:1), /XPhos.
-
-
Ligand Switch: If using
based catalysts, switch to Tricyclohexylphosphine ( ) or SPhos . The cyclopropyl group is sterically demanding; bulky, electron-rich ligands are required.
Issue B: "I have high levels of Palladium (>500 ppm) in the final solid."
Diagnosis: Benzoic acids are notorious for binding Palladium. Solution: Implement a scavenging step before hydrolysis.
| Method | Efficiency | Notes |
| Celite Filtration | Low | Only removes bulk Pd black. |
| SiliaMetS® Thiol | High | Add 50 wt% vs. crude mass, stir 4h at 50°C in EtOAc. |
| Crystallization | Medium | Recrystallize the intermediate ester from MeOH/Water before hydrolysis. |
| pH Precipitation | High | The final acid precipitation (Step 2) is a purification step. Ensure you wash the filter cake thoroughly with water. |
Issue C: "The product contains a 'homo-coupling' impurity."
Diagnosis: You see a dimer of the starting material (biaryl). Root Cause: Oxygen ingress during heating causes the Pd to catalyze the coupling of two aryl bromides. Solution: Sparge solvents with Argon/Nitrogen for at least 30 minutes before heating. Ensure the reactor is positively pressurized.
Logic Tree for Optimization
Figure 2: Decision Matrix for Stalled Reactions.
Safety & Handling (Scale-Up)
-
Exotherm: The Suzuki coupling is exothermic upon initiation. On >100g scale, heat to 60°C and verify initiation (exotherm) before ramping to 90°C.
-
Gas Evolution: If using Carbonate bases (
), evolution will occur. Ensure adequate headspace and venting. -
Cyclopropylboronic Acid: Store at 0-5°C. It degrades slowly at RT. If the reagent looks "wet" or sticky, check titer; it may have hydrolyzed to the boroxine trimer (usually still active, but stoichiometry changes).
References
-
Suzuki-Miyaura Coupling of Cyclopropylboronic Acid
-
Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.
- Note: Establishes the utility of and for this specific transform
-
-
Use of Potassium Cyclopropyltrifluoroborate (Stability)
-
Molander, G. A., & Gormisky, P. E. (2008).[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry.
- Note: Critical reference for switching to the trifluoroborate salt if the boronic acid fails on scale.
-
-
Palladium Removal Strategies
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
- Note: Validates the use of Thiol silica and crystalliz
-
-
General Process Guide (Sigma-Aldrich)
-
Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
Sources
Technical Support Center: Solubility Optimization for 4-Cyclopropyl-3-methoxybenzoic Acid
Topic: Troubleshooting Solubility & Precipitation Issues in Bioassays Product Focus: 4-Cyclopropyl-3-methoxybenzoic acid (and related lipophilic benzoic acid derivatives) Audience: Assay Development Scientists, Medicinal Chemists, Screening Personnel
Introduction: Understanding Your Compound
As a Senior Application Scientist, I often see researchers struggle with 4-Cyclopropyl-3-methoxybenzoic acid. The core issue lies in its "schizophrenic" physicochemical nature. It possesses a lipophilic tail (the cyclopropyl and methoxy groups, LogP ~2.5–2.8) and an ionizable head (the carboxylic acid, pKa ~4.0).
In 100% DMSO, it behaves perfectly. However, when you introduce it to aqueous buffers, you are fighting a battle between kinetic solubility (how fast it dissolves/precipitates) and thermodynamic solubility (the true equilibrium limit). Most assay failures with this compound—erratic IC50 curves, "flat" dose-responses, or visible turbidity—are due to "solvent shock" precipitation that occurs milliseconds after dilution.
This guide provides the protocols to stabilize this molecule in your specific assay conditions.
Module 1: Stock Solution Integrity
The Root Cause: Many solubility problems begin before the compound even touches the buffer. Benzoic acid derivatives are stable in DMSO, but they are hygroscopic. Absorbed water lowers the solubility of the stock over time, leading to "invisible" micro-precipitates.
Troubleshooting Protocol: The "Refresh & Verify" Workflow
Do not assume a 6-month-old stock at -20°C is still in solution.
-
Thaw: Bring the DMSO stock to Room Temperature (RT) completely.
-
Sonicate: Sonicate for 5–10 minutes in a water bath (30–40 kHz). Why? This breaks up amorphous aggregates that may have formed during freezing.
-
Visual QC: Hold the vial up to a light source. If you see "schlieren" lines (wavy patterns) or turbidity, the compound has crashed.
-
Centrifugation (The Acid Test): Spin at 13,000 x g for 5 minutes. If a pellet forms, your stock concentration is inaccurate. Re-dissolve or prepare fresh.
Figure 1: Critical Quality Control workflow for lipophilic acid stock solutions prior to assay use.
Module 2: The Dilution "Crash" (Solvent Shock)
The Issue: You pipette 1 µL of 10 mM DMSO stock directly into 99 µL of PBS. The compound precipitates immediately.[1] The Science: This is Solvent Shock .[1] The local concentration of compound at the pipette tip is momentarily massive, and the DMSO (solubilizer) diffuses away faster than the compound can equilibrate, leaving the compound stranded in water where it is insoluble.
Solution: The Intermediate Dilution Step
Never jump from 100% DMSO to <1% DMSO in a single step for difficult compounds. Use an intermediate step to lower the kinetic energy barrier.
Protocol:
-
Step A (Stock): 10 mM in 100% DMSO.
-
Step B (Intermediate): Dilute 1:10 into a compatible solvent mix (e.g., 50% DMSO / 50% Buffer or Ethanol).
-
Result: 1 mM compound in 50% DMSO.
-
-
Step C (Final Assay): Dilute Step B into your assay buffer.
-
Result: Final concentration achieved with gentler solvent transition.
-
Data: Maximum Recommended DMSO Limits
| Assay Type | Max DMSO Tolerance | Why? |
| Biochemical (Enzymatic) | 1% - 5% | Enzymes are generally robust; DMSO can denature them at >5%. |
| Cell-Based (General) | 0.1% - 0.5% | >0.5% induces cytotoxicity or membrane permeabilization [1]. |
| Membrane Potential | < 0.1% | DMSO creates pores, causing artifacts in ion channel assays. |
Module 3: pH Sensitivity & Buffer Composition
The Issue: The compound dissolves in PBS (pH 7.4) but crashes in Acetate Buffer (pH 4.5). The Science: 4-Cyclopropyl-3-methoxybenzoic acid is a weak acid (pKa ~4.0).
-
pH > pKa (e.g., pH 7.4): Deprotonated (Anionic). High water solubility.
-
pH < pKa (e.g., pH 4.0): Protonated (Neutral). Low water solubility (Lipophilic).
Critical Rule: If your assay mimics acidic environments (lysosomes, gastric fluid), you must lower the concentration or use a solubilizing carrier.
Figure 2: The impact of pH on the ionization state and solubility risk of benzoic acid derivatives.
Module 4: Advanced Formulations (When Buffers Fail)
If the compound precipitates despite optimization, or if you need high concentrations (e.g., >100 µM) for animal dosing or crystallography, use Cyclodextrins .
Why it works: The hydrophobic cyclopropyl/methoxy tail inserts into the cyclodextrin "donut" cavity, while the hydrophilic exterior keeps the complex soluble in water [2].
Protocol: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).
-
Dissolve your compound in this vehicle instead of pure buffer.
-
Note: Check if the cyclodextrin interferes with your specific target (rare, but possible in surface receptor assays).
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile, leading to concentration changes via evaporation during long incubations (e.g., 24h cell assays). It is also generally more cytotoxic than DMSO. Only use Ethanol if your specific enzyme/cells are known to be DMSO-sensitive.
Q: The compound sticks to my plastic tips. What should I do? A: This is common for lipophilic benzoic acids (LogP > 2.5). They adsorb to Polypropylene (PP) and Polystyrene (PS).
-
Fix: Use Low-Retention pipette tips and Glass-coated or Low-Bind plates.
-
Fix: Add 0.01% Triton X-100 or 0.1% BSA to your buffer before adding the compound. The protein/surfactant coats the plastic, preventing drug loss.
Q: My serial dilution curve is flat at high concentrations. Why? A: This is the classic signature of precipitation. The compound reached its solubility limit (e.g., at 10 µM). Adding more stock (to reach 100 µM) didn't increase the soluble concentration; it just created more solid precipitate.
-
Test: Spin the plate and measure the supernatant concentration via HPLC/MS to determine the actual soluble concentration [3].
References
-
Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Assay Guidance Manual (NCBI). Available at: [Link]
Sources
how to increase the stability of 4-Cyclopropyl-3-methoxybenzoic acid solutions
This Technical Support Guide addresses the stability, solubility, and storage protocols for 4-Cyclopropyl-3-methoxybenzoic acid . The content is structured to provide immediate, actionable solutions for researchers encountering instability issues such as precipitation, degradation, or inconsistent assay results.
Case ID: STAB-4C3M-001 Compound Class: Cyclopropyl-substituted Aromatic Acid Primary Vulnerabilities: Acid-catalyzed ring opening, oxidative instability, pH-dependent solubility.
Part 1: Critical Stability & Storage Protocols
Q: What is the primary cause of degradation for this compound in solution?
A: Acid-Catalyzed Cyclopropyl Ring Opening. While the benzoic acid moiety is relatively robust, the cyclopropyl group at the 4-position is the "weak link."[1] The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[1] In the presence of strong protons (low pH) or Lewis acids, the ring can protonate and open, leading to a complex mixture of isomeric alkenes or alcohols.[1]
-
Mechanism: The electron-donating methoxy group at position 3 increases electron density on the ring, potentially stabilizing the carbocation intermediate formed during ring opening, thereby increasing the rate of degradation compared to unsubstituted cyclopropylbenzenes.[1]
-
Prevention: Maintain solution pH > 4.5. Avoid dissolving directly in unbuffered acidic media (e.g., 0.1 N HCl).[1]
Q: What is the optimal solvent system for stock solutions?
A: Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol. Do not use water for stock solutions due to poor solubility and pH drift.[1]
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO (Anhydrous) | Excellent (>50 mM) | Low | Primary Choice. Store at -20°C. Hygroscopic; keep sealed. |
| Ethanol (Abs.) | Good (>20 mM) | Moderate | Good for short-term use.[1] Evaporation changes concentration.[1] |
| Water | Poor (<1 mM) | High | Avoid. Requires pH adjustment (basic) to dissolve, risking precipitation if pH drifts. |
| DMF | Excellent | Moderate | Usable, but degradation products (amines) can react with the acid.[1] |
Q: How should I store the solid and solution forms?
-
Solid State: Store at -20°C , desiccated, and protected from light. The compound is stable for >2 years under these conditions.[1][2][3]
-
Stock Solution (DMSO): Store at -20°C or -80°C . Use amber vials to prevent photo-oxidation.[1]
-
Freeze-Thaw: Limit to <5 cycles. Aliquot immediately after preparation.
-
Part 2: Troubleshooting & Experimental FAQs
Q: My compound precipitated upon dilution into aqueous media. Why?
A: The "pH Crash" Effect. 4-Cyclopropyl-3-methoxybenzoic acid is a weak acid (predicted pKa ~4.2). In DMSO, it is dissolved.[1][2] When you dilute into water or a low-pH buffer (pH < 5), the compound protonates and reverts to its neutral, insoluble form.
-
The Fix: Ensure your assay buffer pH is ≥ 7.4 .
-
Protocol: Predilute the DMSO stock into a slightly basic intermediate buffer (e.g., PBS pH 7.4) before adding to the final assay plate.
Q: I see extra peaks in my HPLC chromatogram after 24 hours. What are they?
A: Likely Ring-Opened Products or Decarboxylation (if heated). If the solution was acidic or exposed to high heat (>60°C), you are likely observing:
-
Propenyl derivatives: Resulting from cyclopropyl ring opening.[1]
-
Decarboxylated product (4-cyclopropyl-3-methoxybenzene): Rare, but possible under high thermal stress.
Diagnostic Check: Run a LC-MS analysis.
-
Parent Mass (M-H): ~191.07 m/z
-
Degradation Mass: Look for +18 (hydration of ring) or isomeric peaks with identical mass but different retention times (ring-opened alkenes).
Q: Can I use this compound in acidic cell culture media?
A: Yes, but with strict time limits. In media (pH 7.2–7.4), the compound is stable as the benzoate anion. However, if the media acidifies due to metabolic activity (lactate production, turning media yellow), stability is compromised.[1]
-
Rule: Refresh media every 24 hours or use HEPES-buffered media to clamp pH at 7.4.
Part 3: Visualizing the Instability Pathways
The following diagram illustrates the degradation logic. The cyclopropyl ring is the "kinetic trap"—once opened, it cannot reform.[1]
Figure 1: Stability logic flow. The green path represents the safe operating window (pH > 5.0).[1] The red paths indicate precipitation (reversible) and ring opening (irreversible).
Part 4: Validated Stock Preparation Protocol
Objective: Create a 10 mM stock solution (Stable for 6 months at -20°C).
Materials:
-
4-Cyclopropyl-3-methoxybenzoic acid (MW: ~192.21 g/mol )
-
DMSO (Anhydrous, ≥99.9%)
-
Amber glass vial (2 mL) with PTFE-lined cap.[1]
Procedure:
-
Weighing: Accurately weigh 1.92 mg of solid into the amber vial.
-
Solvation: Add 1.0 mL of anhydrous DMSO.
-
Visual Check: Ensure the solution is completely clear. Any turbidity suggests moisture contamination in the DMSO.[1]
-
Aliquot: Split into 50 µL aliquots in PCR tubes or microvials to avoid repeated freeze-thaw cycles.
-
Storage: Label "10 mM Stock" and store at -20°C .
References
-
Wiberg, K. B. (1986).[1] The Structure and Energetics of Small Ring Hydrocarbons. Chemical Reviews. (Provides foundational data on cyclopropyl ring strain and acid sensitivity).
-
BenchChem Technical Support . (2025). Preserving Cyclopropane Integrity in Chemical Reactions. (Detailed guide on preventing acid-catalyzed ring opening).
-
Sigma-Aldrich . (n.d.).[1] Safety Data Sheet: 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid. (Reference for general handling of cyclopropyl-benzoic acid derivatives).
-
PubChem . (2021). Compound Summary: 4-(3-methoxypropyl)benzoic acid.[4] (Structural comparison for degradation products).
Sources
overcoming challenges in the characterization of 4-Cyclopropyl-3-methoxybenzoic acid
Prepared by: Senior Application Scientist, Advanced Characterization Division
Welcome to the technical support center for 4-Cyclopropyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to overcome common and complex characterization challenges. We will address issues ranging from routine analysis to nuanced spectroscopic interpretation, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and basic solubility of 4-Cyclopropyl-3-methoxybenzoic acid?
A: Typically, 4-Cyclopropyl-3-methoxybenzoic acid is a white to off-white solid at room temperature. As a benzoic acid derivative, it is sparingly soluble in water but shows good solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO). For analytical purposes like HPLC, a mixture of acetonitrile and water is often a suitable solvent system.[1]
Q2: My sample purity by HPLC is lower than expected after synthesis. What are the likely impurities?
A: Impurities often trace back to the synthetic route. If your synthesis involved a Williamson ether synthesis to introduce the cyclopropylmethoxy group, you might encounter unreacted 4-hydroxy-3-methoxybenzoic acid.[2][3] If a Suzuki-Miyaura coupling was used to install the cyclopropyl group, you could have residual boronic acid species or halo-precursors.[4] Incomplete hydrolysis of a methyl or ethyl ester precursor is another common source of impurities.[2][5]
Q3: The carboxylic acid proton in my ¹H NMR spectrum is either very broad or not visible. Is this normal?
A: Yes, this is a very common phenomenon. The proton of a carboxylic acid is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃ or DMSO-d₆). This exchange leads to significant peak broadening, and in some cases, the peak can become so broad that it is indistinguishable from the baseline. Adding a drop of D₂O to the NMR tube will cause the carboxylic acid proton to exchange with deuterium, making the peak disappear entirely, which can be a useful confirmation.
Q4: How does the cyclopropyl group affect the molecule's overall properties?
A: The cyclopropyl group is a small, strained ring that behaves electronically in ways similar to a double bond, allowing for potential conjugation with the adjacent aromatic ring.[6] This can influence the molecule's electronic properties and reactivity. Its conformational rigidity can also impact how the molecule binds to biological targets.[7] From a characterization standpoint, it imparts a unique and highly characteristic signature in NMR and Mass Spectrometry, which we will discuss in the troubleshooting sections.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
The unique structure of 4-Cyclopropyl-3-methoxybenzoic acid, particularly the strained cyclopropyl ring adjacent to an aromatic system, presents specific challenges in NMR analysis.
Issue 1: Complex and Overlapping Signals in the Aliphatic Region of ¹H NMR
Question: The signals for my cyclopropyl protons (expected between 0.5-1.5 ppm) are not a simple quartet and triplet. Instead, I see a complex series of multiplets that are difficult to assign. Why is this, and how can I interpret it?
Answer: This complexity arises from the stereochemistry of the cyclopropyl ring and its attachment to the molecule.
-
Scientific Rationale: The two methylene protons on the cyclopropyl ring are diastereotopic because of the chiral center created by the methine proton. Furthermore, their proximity to the bulky aromatic ring restricts free rotation. This magnetic inequivalence means they will have different chemical shifts and will couple not only to the methine proton but also to each other (geminal coupling). This creates a complex spin system (often AA'BB' or AA'MXX') that does not follow simple first-order splitting rules.
-
Troubleshooting Protocol:
-
Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). Higher fields increase the chemical shift dispersion (in Hz), which can help simplify complex multiplets and reduce overlap, moving the spectrum closer to a first-order approximation.
-
2D NMR (COSY & HSQC):
-
Run a COSY (Correlation Spectroscopy) experiment. This will show correlations between coupled protons. You should see cross-peaks connecting the cyclopropyl methine proton to the cyclopropyl methylene protons.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment. This will correlate each proton signal to the carbon it is directly attached to, confirming which signals belong to the cyclopropyl group versus other aliphatic impurities.
-
-
Spectral Simulation: For a definitive assignment, use NMR simulation software. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum. Adjusting these parameters to match the experimental spectrum provides a highly confident assignment of the complex spin system.
-
Workflow for Assigning Complex Cyclopropyl Signals
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 3. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
Technical Support Center: Method Refinement for Consistent Results with 4-Cyclopropyl-3-methoxybenzoic acid
Welcome to the technical support center for 4-Cyclopropyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies. Our goal is to help you achieve consistent, reliable results in your experiments by explaining the causality behind experimental choices and offering robust, self-validating protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of 4-Cyclopropyl-3-methoxybenzoic acid.
Q1: What are the key structural features of 4-Cyclopropyl-3-methoxybenzoic acid that influence its reactivity?
A1: The reactivity of 4-Cyclopropyl-3-methoxybenzoic acid is governed by three primary functional groups: the carboxylic acid, the methoxy group, and the cyclopropyl group, all attached to a benzene ring.
-
Carboxylic Acid Group (-COOH): This is the most reactive site for many transformations. It can be deprotonated by a base to form a carboxylate salt, which increases water solubility.[1] It readily undergoes reactions like Fischer esterification, conversion to acid chlorides, and amide bond formation.[2][3][4]
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution.[5] Its presence influences the electronic environment of the entire molecule.
-
Cyclopropyl Group: This strained three-membered ring can participate in certain palladium-catalyzed cross-coupling reactions for its installation.[6] It is generally stable under many reaction conditions but can be sensitive to strong acids or high temperatures, which may lead to ring-opening side reactions.
-
Aromatic Ring: The benzene ring provides a scaffold for the functional groups and can undergo substitution reactions, with the positions of substitution directed by the existing methoxy and cyclopropyl groups.
Q2: What are the general solubility characteristics of this compound?
A2: The solubility is dictated by the polarity of the carboxylic acid group and the largely non-polar character of the cyclopropyl and aromatic components. A qualitative summary based on the "like dissolves like" principle and data from structurally similar compounds like 4-methoxybenzoic acid is provided below.[7][8]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in cold water; solubility increases in hot water and in alcohols. | The carboxylic acid group can hydrogen bond with protic solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Good to high solubility. | These solvents can accept hydrogen bonds and have a moderate polarity that accommodates the entire molecule. |
| Ethers | Diethyl Ether, THF | Soluble. | Ethers are good solvents for many organic acids. |
| Non-Polar | Toluene, Hexane | Low solubility. | The overall polarity of the molecule, dominated by the carboxylic acid, is too high for efficient solvation in non-polar solvents. |
| Aqueous Base | 1M NaOH, 1M NaHCO₃ | Highly soluble. | Deprotonation of the carboxylic acid forms a highly polar carboxylate salt, which is readily soluble in water. |
Q3: What are the recommended storage conditions for 4-Cyclopropyl-3-methoxybenzoic acid?
A3: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents. Storage at room temperature is generally acceptable for short periods.[9]
Section 2: Troubleshooting Guide: Synthesis
Achieving high yield and purity in multi-step syntheses can be challenging. This section focuses on common problems encountered during the synthesis of 4-Cyclopropyl-3-methoxybenzoic acid and its precursors.
Problem 1: Low yields during the introduction of the cyclopropyl group via Suzuki-Miyaura Coupling.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, often used to install groups like cyclopropylboronic acid onto an aromatic ring (e.g., from a bromo- or iodo-substituted precursor).[6] However, inconsistent yields are a common issue.
Potential Causes & Solutions:
-
Catalyst Deactivation: The Palladium catalyst is sensitive to oxygen and impurities.
-
Solution: Ensure all reaction vessels are properly dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.
-
-
Incorrect Choice of Base: The base is crucial for activating the boronic acid.
-
Ligand Issues: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solution: If standard ligands like PPh₃ are ineffective, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can improve catalytic turnover and prevent side reactions.
-
-
Homo-coupling of Boronic Acid: The boronic acid can react with itself, consuming starting material.
-
Solution: This is often exacerbated by the presence of oxygen. Rigorous inert atmosphere techniques are critical. Adding the boronic acid slowly to the reaction mixture can also minimize its concentration at any given time.
-
Below is a logical workflow for troubleshooting low yields in a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Section 3: Troubleshooting Guide: Purification
Effective purification is critical to obtaining a final product that meets analytical specifications.
Problem 2: Difficulty removing a structurally similar impurity during workup or crystallization.
Often, starting materials (e.g., the bromo-precursor) or side-products have polarities very close to the desired 4-Cyclopropyl-3-methoxybenzoic acid, making separation by standard column chromatography or recrystallization challenging.
Solution 1: Optimized Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group to move the desired compound between aqueous and organic layers, leaving non-acidic impurities behind.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per 100 mL of organic phase). The desired benzoic acid will be deprotonated and move into the aqueous layer as the sodium salt. Most non-acidic impurities will remain in the organic layer.
-
Causality Note: NaHCO₃ is a weak base, which selectively reacts with the strongly acidic carboxylic acid over any potentially weakly acidic phenols, offering better separation.
-
-
Separate Layers: Carefully separate the aqueous layer containing the product salt. Discard the organic layer (or save for analysis to check for lost product).
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The desired benzoic acid will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Solution 2: Recrystallization Solvent Screening
If impurities co-precipitate, a systematic solvent screening is necessary. The ideal solvent will dissolve the compound and impurities when hot but only allow the desired compound to crystallize upon cooling.
-
Recommended Screening Solvents: Start with solvents like toluene, a mixture of ethanol/water, or ethyl acetate/hexane.[11]
-
Procedure: In small vials, test the solubility of ~20 mg of crude product in ~0.5 mL of each solvent system. Heat the soluble mixtures and allow them to cool slowly to room temperature, then in an ice bath. Observe which system provides the best crystal formation and purity (as checked by TLC or HPLC).
Section 4: Troubleshooting Guide: Analysis
Accurate analysis confirms the identity and purity of your compound.
Problem 3: Poor peak shape (tailing) or shifting retention times in Reversed-Phase HPLC.
Benzoic acids can be challenging for reversed-phase HPLC. Peak tailing is often caused by secondary interactions between the acidic carboxyl group and residual silanols on the silica-based column packing. Shifting retention times can be due to an unstable mobile phase pH.
Solutions & Method Refinement:
-
Control Mobile Phase pH: The ionization state of the carboxylic acid must be controlled. Buffering the aqueous portion of the mobile phase to a pH of ~2.5-3.0 (well below the pKa of the acid, ~4.2) will ensure it is fully protonated and behaves consistently.[12]
-
Choice of Acid Modifier: Using a small amount of an acid like phosphoric acid or formic acid in the mobile phase is crucial.[12]
-
Alternative Stationary Phase: If tailing persists on a standard C18 column, consider a column with a different selectivity, such as a Pentafluorophenyl (PFP) phase, which can offer different interactions and improve peak shape.[12]
| Parameter | Method 1: Standard C18 | Method 2: Refined C18 | Rationale for Improvement |
| Stationary Phase | C18, 5 µm | C18, 5 µm (end-capped) | High-quality end-capping minimizes exposed silanols, reducing peak tailing. |
| Mobile Phase A | Water | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic modifier. |
| Column Temperature | Ambient | 30 °C | Controlled temperature ensures better run-to-run reproducibility of retention times. |
Section 5: Detailed Experimental Protocol
This section provides a representative, detailed protocol for a common downstream reaction.
Protocol: Fischer Esterification to Synthesize Methyl 4-Cyclopropyl-3-methoxybenzoate
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common step for protecting the acid or for further derivatization.[4]
Materials:
-
4-Cyclopropyl-3-methoxybenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 4-Cyclopropyl-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 eq) while cooling in an ice bath.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and finally with brine (30 mL).
-
Causality Note: The NaHCO₃ wash neutralizes the sulfuric acid catalyst and removes any unreacted starting carboxylic acid.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- Benchchem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
- Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- Chemistry Steps.
- Khan Academy. Carboxylic acid reactions overview.
- Chemistry LibreTexts. 22.10 Reactions of Carboxylic Acids.
- Google Patents. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
- Benchchem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
- StudySmarter. Carboxylic Acid Reactions Practice Problems.
- Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis.
- ChemicalBook.
- Sigma-Aldrich. 2-Cyclopropyl-4-methoxybenzoic acid.
- Benchchem. A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
Sources
- 1. Carboxylic Acid Reactions Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 2. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Cyclopropyl-4-methoxybenzoic acid | 1607429-47-9 [sigmaaldrich.com]
- 10. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 11. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Degradation of 4-Cyclopropyl-3-methoxybenzoic Acid
Welcome to the technical support center for 4-Cyclopropyl-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges presented by this molecule. As a bifunctional compound featuring both a benzoic acid moiety and a strained cyclopropyl ring, understanding its potential degradation pathways is critical for obtaining reliable and reproducible experimental results.
This resource provides direct answers to common issues and in-depth troubleshooting protocols to preserve the integrity of your sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 4-Cyclopropyl-3-methoxybenzoic acid I should be aware of?
A1: The molecule's structure presents two primary points of potential degradation. The first is the benzoic acid group, which is susceptible to decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid functional group as CO₂.[1][2] The second, and more sensitive, component is the cyclopropyl ring. Due to significant ring strain, this group is vulnerable to cleavage under various conditions, particularly in strongly acidic environments or in the presence of certain transition metals.[3]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure maximum stability, 4-Cyclopropyl-3-methoxybenzoic acid should be stored in a tightly sealed container in a cool, dry, and dark environment.[4][5] For optimal preservation, we recommend storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[6] Aliquoting the sample upon receipt can also minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
Q3: I am observing unexpected peaks in my HPLC chromatogram. What are they?
A3: The appearance of new peaks, especially those with earlier retention times (more polar) or significantly different UV spectra, often indicates degradation. Common degradants could include the decarboxylated product (1-cyclopropyl-2-methoxybenzene) or products resulting from the opening of the cyclopropyl ring.[1][3] We recommend running a forced degradation study to help identify these potential impurities.
Q4: My reaction yield is low, and I suspect the starting material is degrading. How can I confirm this?
A4: First, verify the purity of your starting material using a validated analytical method, such as the HPLC protocol provided in this guide. If the purity is confirmed, the degradation is likely occurring under your reaction conditions. The cyclopropyl group is particularly sensitive to strong acids.[3] Consider using milder acids or a buffered system. Additionally, some transition metal catalysts can promote ring-opening or isomerization.[3] Analyzing a reaction aliquot by LC-MS can help identify masses corresponding to potential degradation products.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing Degradation During Analytical Workflows
This guide addresses the common issue of observing sample instability during routine analysis by High-Performance Liquid Chromatography (HPLC).
-
Issue: You observe a progressive loss of the main analyte peak area over a sequence of injections, or new, unidentified peaks appear in the chromatogram.
-
Root Cause Analysis: Degradation can occur at multiple points in an analytical workflow. The primary causes are often related to the sample preparation and the chromatographic conditions. For benzoic acids, an acidic mobile phase is necessary to suppress the ionization of the carboxyl group, ensuring good peak shape and consistent retention.[7] However, excessively harsh pH or high temperatures in the column oven can accelerate degradation.
Figure 1: Potential points of compound degradation during an HPLC workflow. -
Actionable Solutions:
-
Solvent Selection: Prepare samples in a non-reactive, HPLC-grade solvent like acetonitrile or methanol. Avoid prolonged storage in solution; always use freshly prepared samples for analysis.
-
Control Autosampler Environment: If available, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation while samples are queued for injection. Use amber vials to protect from light.
-
Optimize Column Temperature: Unless necessary for separation efficiency, maintain the column oven at a moderate temperature (e.g., 25-30°C). High temperatures can induce thermal degradation.[1]
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to suppress ionization (typically pH 2.5-3.5 for benzoic acids) but avoid unnecessarily strong acids.[7] A buffer, such as phosphate or formate, is highly recommended for pH stability.
-
Guide 2: Preventing Cyclopropyl Ring-Opening in Synthetic Reactions
This guide focuses on preserving the integrity of the cyclopropyl moiety during chemical transformations.
-
Issue: Your reaction results in a mixture of products, including isomers or open-chain compounds, instead of the desired product with the intact cyclopropyl group.
-
Root Cause Analysis: The high reactivity of the cyclopropyl group is due to its significant ring strain.[3] Under acidic conditions, protonation can lead to the formation of a cyclopropylcarbinyl cation, which is prone to rapid rearrangement to relieve this strain, yielding more stable cyclobutyl or homoallyl structures.[3]
Figure 2: Factors influencing the stability of the cyclopropylcarbinyl cation. -
Actionable Solutions:
-
Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Cationic rearrangements have an activation energy barrier that is more difficult to overcome at lower temperatures.[3]
-
Use Milder Acids: If your protocol requires acidic conditions, substitute strong Brønsted or Lewis acids with weaker alternatives or use a buffered system to maintain a less aggressive pH.
-
Solvent Choice: Employ less polar and more nucleophilic solvents where possible. These can help trap any carbocation intermediate before it has time to rearrange.[3]
-
Reagent Addition: If a reagent is responsible for generating a cationic intermediate, add it slowly or dropwise to keep the instantaneous concentration low, favoring reaction with the desired nucleophile over rearrangement.[3]
-
Recommended Protocols
Protocol 1: Standard Operating Procedure for Handling and Storage
-
Receiving: Upon receipt, inspect the container for integrity. Log the material into your inventory.
-
Environment: Transfer the container to a designated storage location that is cool (2-8°C), dry, dark, and well-ventilated.[4][8]
-
Aliquoting: If the compound will be used for multiple experiments, it is best to weigh out aliquots into separate, smaller vials under an inert atmosphere (if possible). This prevents contamination and repeated exposure of the bulk material.
-
Weighing & Dispensing: When weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[5][8]
-
Sealing: After dispensing, purge the headspace of the primary container with an inert gas like argon before tightly resealing.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines a robust starting point for a reversed-phase HPLC method capable of separating the parent compound from potential degradants.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and separation for benzoic acid derivatives.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress carboxylate formation, ensuring sharp peaks.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is effective for separating the parent compound from unknown degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Benzoic acid derivatives typically show strong absorbance at this wavelength.[9] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve in Acetonitrile/Water (50:50) | Ensures solubility and compatibility with the mobile phase. |
Protocol 3: Workflow for a Basic Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the stability of a molecule and developing a truly stability-indicating analytical method.[10]
-
Prepare Stock Solution: Create a stock solution of 4-Cyclopropyl-3-methoxybenzoic acid at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Establish Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours, then dissolve for analysis.[1]
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period.
-
-
Analysis: After the designated stress period, neutralize the acidic and basic samples, then dilute all samples to the working concentration. Analyze by HPLC alongside an unstressed control sample.
-
Evaluation: Compare the chromatograms to identify and quantify any degradation products formed under each condition. This provides insight into the molecule's liabilities and validates that your HPLC method can separate these degradants from the parent peak.[10]
References
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. ResearchGate.
-
PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery.
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor. MDPI. Retrieved from [Link]
- Angene Chemical. (2025). Safety Data Sheet. Angene Chemical.
-
Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Global Research Online.
- Environmental Science and Pollution Research. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses. Springer.
-
Asian Journal of Chemistry. (2017). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Asian Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Methoxypropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Stack Exchange.
- PubChemLite. (2025). 4-(cyclopropylmethoxy)-3-methoxybenzoic acid. University of Luxembourg.
Sources
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. ajpsonline.com [ajpsonline.com]
troubleshooting unexpected results in 4-Cyclopropyl-3-methoxybenzoic acid experiments
Introduction: The "Deceptive" Scaffold
4-Cyclopropyl-3-methoxybenzoic acid is a deceptively simple building block.[1] While it appears structurally robust, the combination of the electron-donating methoxy group (ortho to the cyclopropyl) and the strain energy of the cyclopropyl ring (~27.5 kcal/mol) creates a unique reactivity profile.
The primary challenges usually stem from two distinct vectors:
-
The Suzuki-Miyaura Installation: The inherent instability of cyclopropylboronic acids (protodeboronation).
-
Acid-Catalyzed Ring Opening: The "push-pull" electronic effect of the 3-methoxy group can stabilize carbocation intermediates, making the 4-cyclopropyl ring unexpectedly sensitive to acidic workups.[1]
This guide moves beyond generic advice, offering root-cause analysis and self-validating protocols for these specific failure modes.
Module 1: The Suzuki Coupling (Synthesis Phase)
Context: The standard route involves coupling Methyl 4-bromo-3-methoxybenzoate with Cyclopropylboronic acid, followed by hydrolysis.[1]
Diagram 1: Synthesis Workflow & Critical Control Points (CCP)
Figure 1: Critical Control Points (CCP) in the synthesis pathway. Red nodes indicate high-risk failure points requiring strict parameter control.
Troubleshooting Guide: Low Yields & Impurities
Q1: My Suzuki coupling conversion stalls at ~40-50%, and I see a large amount of de-boronated cyclopropane (cyclopropane gas). Adding more catalyst doesn't help.
Diagnosis: You are experiencing Protodeboronation .[2][3] Cyclopropylboronic acid is notoriously unstable. The C-B bond is prone to hydrolysis, especially in the presence of water and certain bases, releasing cyclopropane gas before it can transmetalate to the Palladium.
The Fix (The "Anhydrous" Protocol):
-
Switch Base: Replace Carbonate bases (Na₂CO₃/K₂CO₃) with Potassium Phosphate (K₃PO₄) . Carbonates generate bicarbonate in situ, which can act as a proton source. K₃PO₄ is less hygroscopic and buffers effectively.
-
Water Control: While Suzuki requires some water, standard 1:1 ratios are fatal here. Use a Toluene/Water (10:1) or Dioxane/Water (10:1) ratio.
-
Reagent Order: Do not premix the boronic acid in wet solvent. Add it last, or use a syringe pump to maintain a low steady-state concentration (simulating high dilution), forcing the catalyst to consume it immediately.
Q2: I see a significant impurity (approx. 10-15%) that co-elutes with the product. NMR shows a propyl chain (triplet/multiplet pattern) instead of the cyclopropyl ring.
Diagnosis: Acid-Catalyzed Ring Opening (Isomerization).[1] This likely happened during the reaction (if high heat was used) or during the quench. The 3-methoxy group donates electron density into the ring, stabilizing the transition state for ring opening to an n-propyl or allyl group.[1]
The Fix:
-
Temperature Limit: Do not exceed 85°C .
-
Ligand Switch: Switch to P(Cy)₃ (Tricyclohexylphosphine) or use the pre-catalyst Pd(dppf)Cl₂·DCM . These bulky, electron-rich ligands accelerate the Oxidative Addition and Reductive Elimination steps, allowing the reaction to proceed at lower temperatures (60-70°C), preserving the ring.
Module 2: Hydrolysis & Workup (Stability Phase)
Context: Converting the methyl ester to the free acid. This is the most dangerous step for the cyclopropyl ring.
Data: Stability Profile of 4-Cyclopropyl-3-methoxybenzoic Acid
| Condition | pH | Temperature | Result (4h Exposure) |
| 6N HCl | < 1 | 25°C | DEGRADATION (Ring opening to chloropropyl species) |
| 1N HCl | ~1 | 0°C | Stable (< 2% degradation) |
| Citric Acid (10%) | ~3-4 | 25°C | STABLE (Recommended) |
| NaOH (2M) | > 13 | 60°C | Stable (Ring is base-resilient) |
Q3: Upon acidifying the saponification mixture, my white solid turns into a gummy oil, and the NMR shows complex aliphatic signals.
Diagnosis: Aggressive Acidification Shock. You likely used concentrated HCl to precipitate the product. The local concentration of strong acid at the droplet interface momentarily opened the cyclopropyl ring (forming a carbocation stabilized by the methoxy group), which then polymerized or trapped chloride.
The Protocol (The "Citric Buffer" Method):
-
Perform hydrolysis with LiOH in THF/Water.
-
Remove THF completely under reduced pressure (keep T < 40°C).
-
Cool the aqueous residue to 0°C .
-
Do NOT use HCl. Acidify slowly with 10% aqueous Citric Acid or 1M NaH₂PO₄ until pH 4-5.[1]
-
The product should precipitate as a stable solid. If it oils out, extract immediately with EtOAc; do not let it sit in the aqueous acidic phase.
Module 3: Downstream Applications (Amide Coupling)
Context: Using the acid to build libraries (e.g., PDE4 inhibitor analogs).
Diagram 2: Amide Coupling Decision Tree
Figure 2: Decision logic for selecting coupling reagents based on amine partner sterics.
Q4: I am trying to couple this acid to a 3,5-dichloropyridine amine (Roflumilast-like), but yields are <20%.
Diagnosis: Electronic Deactivation + Steric Crowding. The 3-methoxy group on your acid creates some steric bulk, but the real issue is the amine. Electron-deficient heteroaryl amines (like dichloropyridines) are terrible nucleophiles.[1] EDCI/HOBt will not generate an active ester energetic enough to drive this reaction.
The Fix (The "Acid Chloride" or "HATU" Route):
-
Option A (HATU): Use HATU (1.2 eq) with HOAt (if available) and 2,4,6-Collidine as the base. Collidine is non-nucleophilic and prevents N-acyl urea formation better than DIPEA in difficult couplings.[1]
-
Option B (Acid Chloride - Recommended):
-
Convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM at 0°C.
-
Warning: Do not use Thionyl Chloride (SOCl₂) with heat, as the HCl gas and heat can open the cyclopropyl ring. Oxalyl chloride allows conversion at 0°C to RT.
-
React the isolated acid chloride with the amine using NaH or LiHMDS in THF.
-
Summary of Best Practices
-
Synthesis: Use K₃PO₄ and Pd(dppf)Cl₂ for the Suzuki coupling to prevent protodeboronation.
-
Workup: Avoid mineral acids (HCl/H₂SO₄). Use Citric Acid to precipitate the product.
-
Storage: Store the solid at -20°C. The cyclopropyl ring is stable in solid form but can degrade in acidic solutions over time.
References
-
Suzuki-Miyaura Coupling of Cyclopropylboronic Acids
-
Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: instability and stabilization. Tetrahedron Letters, 43(22), 3971-3974.
- Explanation: Defines the mechanism of protodeboronation and the necessity of anhydrous/phosph
-
-
Cyclopropyl Stability & Ring Opening
-
Amide Coupling Strategies
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
- Explanation: Comparative analysis of HATU vs. EDCI for electron-deficient amines.
-
-
Roflumilast Intermediate Synthesis (Analogous Chemistry)
Sources
- 1. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide - Google Patents [patents.google.com]
Validation & Comparative
comparative analysis of 4-Cyclopropyl-3-methoxybenzoic acid with other benzoic acid derivatives.
Topic: Comparative Analysis of 4-Cyclopropyl-3-methoxybenzoic Acid Content Type: Publish Comparison Guide
Executive Summary
4-Cyclopropyl-3-methoxybenzoic acid (CAS 1252903-19-7) represents a strategic scaffold in modern medicinal chemistry, serving as a bioisosteric upgrade to traditional 4-methyl or 4-ethyl benzoic acid derivatives. This guide provides a technical comparison of this molecule against its structural analogs, analyzing its physicochemical advantages, synthetic accessibility, and utility in structure-activity relationship (SAR) optimization.
The "cyclopropyl-methoxy" motif is particularly valued for its ability to enhance metabolic stability while filling hydrophobic pockets in target proteins (e.g., kinases, PDE4) more effectively than acyclic alkyl groups.
Comparative Physicochemical Profile
The following analysis contrasts 4-Cyclopropyl-3-methoxybenzoic acid with its direct alkyl analog (3-Methoxy-4-methylbenzoic acid ) and the core pharmacophore (4-Cyclopropylbenzoic acid ).
Table 1: Physicochemical & Electronic Properties Comparison
| Property | Target: 4-Cyclopropyl-3-methoxybenzoic acid | Comparator A: 3-Methoxy-4-methylbenzoic acid | Comparator B: 4-Cyclopropylbenzoic acid |
| CAS Number | 1252903-19-7 | 7151-68-0 | 3158-74-5 |
| Molecular Weight | 192.21 g/mol | 166.18 g/mol | 162.19 g/mol |
| ClogP (Est.) | 2.85 | 2.25 | 2.90 |
| pKa (Calc.) | ~4.45 | ~4.37 | ~4.40 |
| Electronic Effect ( | Cyclopropyl (-0.21) + OMe (+0.12) | Methyl (-0.17) + OMe (+0.12) | Cyclopropyl (-0.21) |
| Metabolic Liability | Low (Cyclopropyl ring resists oxidation) | High (Benzylic methyl oxidation) | Low |
| Topological Polar Surface Area | 46.5 Ų | 46.5 Ų | 37.3 Ų |
Key Insight - The "Magic Cyclopropyl" Effect: Replacing a 4-methyl group with a 4-cyclopropyl group increases lipophilicity (LogP) and steric bulk without significantly altering the electronic nature of the carboxylic acid. Crucially, the cyclopropyl group lacks the benzylic protons susceptible to rapid CYP450-mediated oxidation, extending the half-life of the pharmacophore in vivo.
Synthetic Methodology & Validation
The synthesis of 4-Cyclopropyl-3-methoxybenzoic acid requires precision to install the strained cyclopropyl ring without affecting the methoxy substituent. The industry-standard approach utilizes a Suzuki-Miyaura Cross-Coupling strategy.
Validated Synthetic Pathway
The following workflow describes the synthesis starting from commercially available Methyl 4-bromo-3-methoxybenzoate .
Caption: Two-step synthetic route via Palladium-catalyzed cross-coupling followed by ester hydrolysis.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reagents: Combine Methyl 4-bromo-3-methoxybenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and Potassium Phosphate (
, 3.0 eq) in a reaction vessel. -
Solvent System: Add a degassed mixture of Toluene/Water (10:1 ratio).
-
Catalyst: Add
(0.05 eq) under an inert Argon atmosphere. -
Reaction: Heat to 100°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:1).
-
Workup: Cool to RT, filter through Celite, extract with EtOAc, and concentrate. Purify via silica gel chromatography.
Step 2: Ester Hydrolysis (Saponification)
-
Dissolve the intermediate ester in THF:Water (1:1).
-
Add Lithium Hydroxide (LiOH, 3.0 eq).
-
Stir at room temperature for 4 hours.
-
Isolation: Acidify to pH 3 with 1M HCl. The product, 4-Cyclopropyl-3-methoxybenzoic acid , will precipitate as a white solid. Filter and dry.
Structural & Biological Logic (SAR Analysis)
Why choose this specific derivative? The decision often hinges on the unique electronic and steric properties of the cyclopropyl group compared to alkyl chains.
Electronic Modulation (Walsh Orbitals)
Unlike a standard alkyl group, the cyclopropyl ring possesses significant
-
Result: The acidity of the benzoic acid is slightly modulated (pKa ~4.45), making it less acidic than unsubstituted benzoic acid (pKa 4.20) but comparable to the 4-methyl analog. This subtle shift can improve membrane permeability by increasing the fraction of the neutral species at physiological pH.
Metabolic Blocking Strategy
A common failure mode in drug development is the rapid oxidation of benzylic methyl groups (e.g., in 3-Methoxy-4-methylbenzoic acid) to carboxylic acids, leading to rapid clearance.
-
Solution: The cyclopropyl group lacks a benzylic hydrogen atom on a primary carbon. The C-H bonds on the cyclopropyl ring are stronger (approx. 106 kcal/mol) and the geometry is unfavorable for radical abstraction by CYP450 enzymes.
-
Outcome: Enhanced metabolic stability and longer half-life (
).
Caption: Structure-Activity Relationship (SAR) breakdown of the target molecule.
References
-
Synthesis & Cross-Coupling: Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Link
-
Cyclopropyl Bioisosterism: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link
-
Physicochemical Data: PubChem Compound Summary for CAS 1252903-19-7.[1] Link
- Comparative pKa Studies: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Metabolic Stability of Cyclopropanes: Wimmer, E., et al. (2012). Cyclopropyl groups in drug discovery: A kinetic and thermodynamic analysis. Link
Sources
validating the biological activity of newly synthesized 4-Cyclopropyl-3-methoxybenzoic acid
An In-Depth Technical Guide to Validating the Biological Activity of Newly Synthesized 4-Cyclopropyl-3-methoxybenzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 4-Cyclopropyl-3-methoxybenzoic acid. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a self-validating system through rigorous controls and comparison with established alternatives. Our approach is grounded in a tiered screening strategy, beginning with targeted biochemical assays and progressing to more physiologically relevant cell-based models.
The structure of 4-Cyclopropyl-3-methoxybenzoic acid, featuring a benzoic acid scaffold, is common in a multitude of biologically active compounds.[1][2] Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The presence of a cyclopropane ring and a methoxy group can further modulate this activity, making a systematic validation essential.[5][6][7] This guide will focus on two promising and frequently associated activities for such scaffolds: anti-inflammatory and anticancer effects.
Experimental Validation Workflow: A Tiered Approach
A logical, tiered approach is critical for efficiently screening novel compounds. This strategy minimizes resource expenditure by using broad, cost-effective in vitro assays to generate initial hypotheses, which are then confirmed and expanded upon using more complex and biologically relevant cell-based systems.[8]
Caption: A tiered experimental workflow for validating compound bioactivity.
Part 1: Anti-Inflammatory Activity Validation
Inflammation is a critical biological response mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[9] Our initial validation step is a direct enzymatic inhibition assay to determine if 4-Cyclopropyl-3-methoxybenzoic acid can interfere with these key pro-inflammatory targets.
In Vitro Enzyme Inhibition Assays (COX-1/COX-2 & 5-LOX)
Expertise & Experience: We begin with purified enzymes to establish a direct interaction between the compound and its potential target, avoiding the complexity of cellular systems. This approach is rapid, cost-effective, and provides clear, quantifiable data (IC50) on potency and selectivity (COX-2 vs. COX-1).[10]
Trustworthiness: The validity of these assays hinges on the inclusion of appropriate controls. A known NSAID serves as the positive control to confirm the assay is performing correctly, while a vehicle control ensures the solvent (typically DMSO) has no inhibitory effect.[11][12]
| Control Type | Purpose | Example Compound |
| Positive Control | To validate that the experimental setup can detect inhibition.[13] | Diclofenac Sodium[14] |
| Negative (Vehicle) Control | To ensure the solvent used to dissolve the compound does not affect enzyme activity. | DMSO (at final assay concentration) |
| No-Enzyme Control | To measure background signal from substrate auto-hydrolysis. | Assay buffer + Substrate (No Enzyme) |
Experimental Protocol: COX (1 & 2) Inhibition Assay
-
Preparation: Prepare serial dilutions of 4-Cyclopropyl-3-methoxybenzoic acid and the positive control (Diclofenac Sodium) in a suitable buffer.
-
Enzyme Addition: In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 15 minutes at room temperature) to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate (e.g., arachidonic acid).
-
Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence over time using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell-Based Anti-Inflammatory Assay
Expertise & Experience: Following a positive result in the enzyme assay, we move to a more complex cell-based model to confirm activity in a biological context.[8] We use RAW 264.7 murine macrophages, a standard cell line for studying inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a potent inflammatory response, characterized by the production of nitric oxide (NO), TNF-α, and IL-6.[15][16] Measuring the reduction of these mediators provides strong evidence of anti-inflammatory activity.
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 4-Cyclopropyl-3-methoxybenzoic acid or a positive control (e.g., Dexamethasone) for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess Reagent system.
-
Data Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC50 value. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed reduction in NO is not due to cell death.
Part 2: Anticancer Activity Validation
Many benzoic acid derivatives have been investigated for their potential as anticancer agents.[17] A primary screen for this activity involves assessing the compound's ability to inhibit the proliferation of cancer cells.
Antiproliferative Assay (MTT Assay)
Expertise & Experience: The MTT assay is a robust, colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[17] To gain a comprehensive understanding, we test the compound against a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, HCT-116 for colon) and, crucially, a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity. A compound that is highly toxic to both cancer and normal cells has limited therapeutic potential.
Trustworthiness: The reliability of this assay is ensured by comparing the results to a potent, well-characterized chemotherapeutic agent and the requisite vehicle control.
| Control Type | Purpose | Example Compound |
| Positive Control | To confirm the assay's sensitivity to a known cytotoxic agent. | Doxorubicin[17] |
| Negative (Vehicle) Control | To ensure the solvent does not impact cell viability. | DMSO (at final assay concentration) |
| Untreated Control | Represents 100% cell viability. | Cells treated with media only |
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line in separate 96-well plates. Allow cells to attach and grow for 24 hours.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of 4-Cyclopropyl-3-methoxybenzoic acid, Doxorubicin, or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours to allow the compound to exert its effect.
-
MTT Reagent: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of viability compared to the vehicle-treated control cells. Calculate the IC50 value for each cell line.
Data Summary & Comparative Analysis
All quantitative data must be summarized in clear, structured tables to facilitate objective comparison. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is the primary metric for comparison.
Table 1: Hypothetical Anti-Inflammatory Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NO Inhibition IC50 (µM) (in RAW 264.7) |
| 4-Cyclopropyl-3-methoxybenzoic acid | 25.4 | 8.2 | 3.1 | 15.7 |
| Diclofenac (Positive Control) | 5.1 | 0.9 | 5.7 | 2.5 |
| Benzoic Acid (Reference) | >100 | >100 | - | >100 |
Table 2: Hypothetical Antiproliferative Activity Data
| Compound | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on HCT-116 (Colon Cancer) | IC50 (µM) on Normal Fibroblasts |
| 4-Cyclopropyl-3-methoxybenzoic acid | 12.5 | 28.1 | >50 |
| Doxorubicin (Positive Control) | 0.8 | 1.1 | 2.3 |
| Benzoic Acid (Reference) | >100 | >100 | >100 |
Interpretation: In this hypothetical scenario, 4-Cyclopropyl-3-methoxybenzoic acid shows moderate, selective COX-2 inhibition and corresponding anti-inflammatory effects in a cell-based model. It also demonstrates selective antiproliferative activity against the MCF-7 breast cancer cell line, with lower toxicity towards normal fibroblasts, warranting further investigation.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. [Link]
-
Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
BioIVT. (2022). What Are Controls and Why Do We Need Them?. [Link]
-
Charles River Laboratories. Cancer Cell-Based Assays. [Link]
-
ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. [Link]
-
Sartorius. (2023). Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. AJRB, 15(2), 37-52. [Link]
-
Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
-
ibidi GmbH. Positive/Negative Control for Tube Formation Experiments. [Link]
-
International Medical Products. Positive and negative Controls. [Link]
-
Oreate AI Blog. (2026). Understanding Positive and Negative Controls in Experiments. [Link]
-
BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. [Link]
-
MDPI. (2025). Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation. [Link]
-
PubMed. (2020). Structure-Based Virtual Screening of New Benzoic Acid Derivatives as Trypanosoma cruzi Trans-sialidase Inhibitors. [Link]
-
PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
-
Omicsonline.org. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. [Link]
-
PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
ijarsct.co.in. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
PubChem. 4-Cyclopropylbenzoic acid. [Link]
-
PubChem. 4-(3-Methoxypropyl)benzoic acid. [Link]
-
Asian Journal of Chemistry. Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. [Link]
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Structure-Activity Relationship (SAR) Guide: 4-Cyclopropyl-3-methoxybenzoic Acid Analogs
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 4-Cyclopropyl-3-methoxybenzoic acid and its analogs. This analysis focuses on its role as a pharmacophore in medicinal chemistry, specifically as a metabolically stable bioisostere for 3,4-dialkyl/alkoxy benzoic acids found in PDE4 inhibitors, ROR
Executive Summary & Pharmacophore Context
4-Cyclopropyl-3-methoxybenzoic acid (CAS: 1252903-19-7) represents a strategic scaffold in modern drug discovery. It serves as a rigidified, metabolically stable bioisostere of 4-isopropyl-3-methoxybenzoic acid .
In drug design, this moiety is typically employed to optimize the "Left-Hand Side" (LHS) of lipophilic inhibitors. The replacement of an isopropyl group (common in early leads) with a cyclopropyl ring imparts unique physicochemical properties:
-
Metabolic Stability: Elimination of the benzylic hydrogen prevents rapid CYP450-mediated hydroxylation (metabolic soft spot).
-
Conformational Rigidity: The cyclopropyl group locks the vector of the phenyl ring more effectively than a freely rotating isopropyl group.
-
Electronic Effects: The cyclopropyl group acts as a weak
-donor with pseudo- character, distinct from the inductive effect of alkyl chains.
Target Applications
This scaffold is relevant in the optimization of:
-
PDE4 Inhibitors: Analogs of Roflumilast (which uses a 3-cyclopropylmethoxy-4-difluoromethoxy motif).
-
ROR
t Inverse Agonists: Where lipophilic benzoic acids bind to the allosteric pocket. -
GPR40 Agonists: Replacement of biphenyl/dihydrobenzofuran cores.
Comparative Analysis: The "Cyclopropyl Switch"
The following table compares the 4-Cyclopropyl-3-methoxy scaffold against its primary medicinal chemistry alternatives.
Table 1: Physicochemical & Metabolic Profile Comparison
| Analog Scaffold | Structure Description | LogP (Est.) | Metabolic Stability (t½) | Key Liability/Advantage |
| Target Scaffold | 4-Cyclopropyl-3-methoxy | 2.8 | High | Balanced lipophilicity; blocks benzylic oxidation. |
| Isopropyl Analog | 4-Isopropyl-3-methoxy | 3.1 | Low | Rapid CYP oxidation at benzylic CH (tertiary carbon). |
| Roflumilast-like | 3-Cyclopropylmethoxy-4-difluoromethoxy | 3.4 | Medium | Ether linkage is susceptible to dealkylation; higher lipophilicity. |
| Inverted Analog | 3-Cyclopropyl-4-methoxy | 2.7 | High | Different H-bond acceptor vector; may clash in specific pockets. |
Analyst Insight: The shift from 4-isopropyl to 4-cyclopropyl is a classic "metabolic block" strategy. While both groups fill a similar hydrophobic volume, the cyclopropyl ring lowers the
count and removes the oxidative liability, extending the drug's half-life in vivo.
Detailed SAR Analysis
Zone A: The Carboxylic Acid (Linker)
The carboxylic acid at C1 is rarely the terminal pharmacophore; it is the vector for attachment to the rest of the molecule (the "Right-Hand Side" or RHS).
-
Amide Coupling: Conversion to benzamides is the primary utility. The electron-donating methoxy group at C3 increases the electron density of the ring, slightly reducing the electrophilicity of the carbonyl carbon during coupling, but enhancing the stability of the resulting amide bond against hydrolysis.
-
Bioisosteres: Replacement of -COOH with tetrazole or oxadiazole retains the acidic/H-bond acceptor character while improving permeability.
Zone B: The 3-Methoxy Group
-
Conformational Lock: The oxygen atom often forms an intramolecular hydrogen bond with the amide NH (if coupled), planarizing the molecule.
-
H-Bond Acceptor: It serves as a critical anchor point in the binding pocket (e.g., interacting with a Serine or Glutamine residue).
-
Optimization: Replacing -OMe with -OCF
or -OCHF (as in Roflumilast) modulates the pKa and lipophilicity but reduces electron donation.
Zone C: The 4-Cyclopropyl Group
-
Hydrophobic Interaction: It occupies a deep lipophilic pocket.
-
Steric Bulk: The cyclopropyl group is flatter than a tert-butyl or isopropyl group, allowing it to fit into narrow hydrophobic clefts (e.g., the Q-pocket in PDE4).
-
Synthesis Constraint: Unlike alkyl groups introduced via Friedel-Crafts, this group is best introduced via Suzuki-Miyaura coupling using Cyclopropylboronic acid.
Visualization: SAR & Synthesis Logic
The following diagram maps the SAR logic and the standard synthetic pathway.
Caption: SAR Map illustrating the functional roles of the three zones and the primary Suzuki-Miyaura synthetic route.
Experimental Protocols
A. Synthesis: Suzuki Coupling Protocol
This protocol describes the installation of the cyclopropyl group, the most critical step in accessing this scaffold.
Reagents:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Pd(dppf)Cl
·DCM (0.05 eq) -
Potassium Phosphate (K
PO , 3.0 eq) -
Solvent: Toluene/Water (3:1)
Procedure:
-
Charge: In a sealed tube, combine the aryl bromide, cyclopropylboronic acid, and base.
-
Degas: Add solvents and sparge with Argon for 5 minutes. Add the Pd catalyst.
-
Reflux: Heat the mixture to 100°C for 16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Hydrolysis: Treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4h. Acidify with 1N HCl to precipitate the target acid.
B. Biological Assay: PDE4B Inhibition (Representative)
To validate the efficacy of this scaffold in a relevant context, a PDE4B enzymatic assay is recommended.
Principle: Measurement of cAMP hydrolysis by PDE4B using a TR-FRET detection system. Protocol:
-
Enzyme Prep: Recombinant human PDE4B enzyme (0.5 nM final).
-
Substrate: Fluorescein-labeled cAMP (100 nM).
-
Incubation: Incubate test compounds (10-point dose response) with enzyme and substrate in assay buffer (50 mM Tris, pH 7.5, 10 mM MgCl
) for 60 min at RT. -
Detection: Add binding solution containing Terbium-labeled anti-cAMP antibody.
-
Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm).
-
Analysis: Calculate IC
using a 4-parameter logistic fit.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosterism and the "cyclopropyl switch").
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Press, N. J., et al. (2015). PDE4 Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents, 25(9), 951-972. Link
-
BLD Pharm. (2024).[1] Product Datasheet: 4-Cyclopropyl-3-methoxybenzoic acid (CAS 1252903-19-7).[1][2][3][4][5][6][7][8] Link
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A Comparative Efficacy Analysis of Phosphodiesterase-4 (PDE4) Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of known Phosphodiesterase-4 (PDE4) inhibitors, offering a framework for evaluating novel compounds such as 4-Cyclopropyl-3-methoxybenzoic acid and its structural analogs. While direct biological data for 4-Cyclopropyl-3-methoxybenzoic acid is not extensively available in the public domain, its structural motifs are present in potent PDE4 inhibitors, suggesting its potential activity against this therapeutically significant enzyme family. This document will delve into the established landscape of PDE4 inhibition, providing a benchmark for future research and development.
The Central Role of PDE4 in Inflammatory and Neurological Disorders
Phosphodiesterase-4 (PDE4) is a critical enzyme family responsible for the degradation of cyclic adenosine monophosphate (cAMP), a vital second messenger in numerous cellular processes.[1][2] The PDE4 family is predominantly expressed in immune and central nervous system cells, making it a prime therapeutic target for a wide array of diseases.[1][3] By inhibiting PDE4, intracellular cAMP levels rise, leading to a cascade of anti-inflammatory and neuroprotective effects.[1][2][4] This mechanism of action has led to the investigation and approval of PDE4 inhibitors for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and psoriatic arthritis.[3][5][6][7]
The therapeutic potential of PDE4 inhibitors extends to a range of other disorders, including asthma, rheumatoid arthritis, and various central nervous system conditions like major depressive disorder and schizophrenia.[1][5]
Comparative Efficacy of Established PDE4 Inhibitors
The journey of PDE4 inhibitors from bench to bedside has seen the emergence of several key players. While the first generation of these inhibitors, such as Rolipram, was hampered by significant side effects, subsequent generations have shown improved therapeutic windows.[5] Here, we compare the efficacy of three prominent PDE4 inhibitors: Roflumilast, Cilomilast, and Crisaborole.
| Inhibitor | Target Indication(s) | IC50 | Key Clinical Findings |
| Roflumilast | Severe COPD | ~0.8 nM (for PDE4 in human neutrophils)[8] | Reduces COPD exacerbations and improves lung function.[9] Demonstrates anti-inflammatory effects by reducing sputum neutrophils and eosinophils.[9][10] |
| Cilomilast | COPD | Varies by study | Showed improvements in lung function in Phase II trials.[11][12] Its development has been challenged by dose-limiting side effects.[12][13] |
| Crisaborole | Atopic Dermatitis (topical) | ~490 nM[5] | Effective in relieving symptoms of mild to moderate atopic dermatitis with a favorable safety profile for topical application.[5][14] |
The PDE4 Signaling Pathway and Mechanism of Inhibition
PDE4 inhibitors exert their therapeutic effects by modulating the cAMP signaling pathway. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like cAMP-response element binding protein (CREB). This ultimately leads to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.
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A Senior Application Scientist's Guide to Inter-Method Cross-Validation for 4-Cyclopropyl-3-methoxybenzoic acid
A Comparative Analysis of HPLC-UV and UPLC-MS/MS Methods for Assay Determination
Executive Summary
In pharmaceutical development, the consistency and reliability of analytical data are paramount. When multiple analytical methods are used across different stages of development or between laboratories, a rigorous cross-validation process is essential to ensure data comparability. This guide presents a comprehensive framework for the cross-validation of two distinct analytical methods for the quantitative determination of 4-Cyclopropyl-3-methoxybenzoic acid, a representative novel chemical entity. We detail the development and validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a secondary, orthogonal Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. By presenting a detailed protocol, acceptance criteria, and comparative data, this guide serves as a practical blueprint for researchers, scientists, and drug development professionals tasked with ensuring analytical data integrity across the product lifecycle.
Introduction: The Imperative for Analytical Method Cross-Validation
4-Cyclopropyl-3-methoxybenzoic acid is a novel organic molecule whose journey from discovery to a potential therapeutic agent relies on accurate and precise analytical characterization at every step. The analytical methods used to measure its purity, concentration, and stability are the bedrock upon which safety and efficacy data are built.
During the lifecycle of a pharmaceutical product, it is common for analytical testing to be performed in different laboratories (e.g., a research lab and a quality control lab) or for methods to evolve with technology.[1] Inter-laboratory cross-validation is the documented process that qualifies a laboratory to use an analytical method that originated elsewhere, ensuring that the receiving laboratory can achieve comparable results.[1] This process is mandated by regulatory bodies to ensure that data generated at different sites or by different methods are equivalent and reliable.[2][3]
This guide focuses on a specific, critical scenario: the cross-validation between two different, independently validated analytical techniques for the same analyte within a development pipeline. The objective of such a validation is to demonstrate that each method is suitable for its intended purpose and that the results are comparable, ensuring seamless data integration and consistent product quality assessment.[4]
The Analytical Challenge and Method Selection
The chemical structure of 4-Cyclopropyl-3-methoxybenzoic acid, featuring a carboxylic acid group and a chromophore (the substituted benzene ring), makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection.[5][6] This technique is robust, widely available, and cost-effective, making it suitable for routine quality control.
However, for applications requiring higher sensitivity, greater specificity, or faster run times, a UPLC-MS/MS method offers a powerful alternative. The mass spectrometer provides an orthogonal detection technique based on the mass-to-charge ratio of the analyte, which can eliminate interferences that might affect UV detection.[7]
This guide will therefore compare:
-
Method A: A robust, primary HPLC-UV method.
-
Method B: A high-sensitivity, orthogonal UPLC-MS/MS method.
The cross-validation will establish the relationship between the data produced by these two methods, ensuring they can be used interchangeably or in complement, depending on the analytical need.
Method A: Development and Validation of the HPLC-UV Method
The development of this method was guided by the principles for analyzing benzoic acid derivatives, focusing on achieving a good peak shape and retention time by controlling the mobile phase pH to suppress the ionization of the carboxylic acid group.[5]
HPLC-UV Experimental Protocol
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% A over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard & Sample Diluent: 50:50 Water:Acetonitrile
Validation Summary: HPLC-UV Method
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][8][9] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[4]
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference from blank at the analyte's retention time. | No interference observed. | Pass |
| Linearity (0.5 - 150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.5 µg/mL | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.15 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% after minor changes | All variations met criteria. | Pass |
Method B: Development and Validation of the UPLC-MS/MS Method
This method was developed for high-throughput analysis and to provide an orthogonal method with enhanced specificity, which is particularly useful for complex matrices or stability studies where degradation products might be present.[7]
UPLC-MS/MS Experimental Protocol
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% A to 5% A over 2 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Negative
-
MRM Transition: m/z 221.1 -> 177.1 (Quantifier), 221.1 -> 149.1 (Qualifier)
-
Standard & Sample Diluent: 50:50 Water:Acetonitrile
Validation Summary: UPLC-MS/MS Method
The method was validated according to ICH Q2(R1) and bioanalytical method validation guidelines where applicable.[8]
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference in blank at the analyte's retention time/MRM. | No interference observed. | Pass |
| Linearity (0.05 - 50 µg/mL) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9989 | Pass |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% | Pass |
| Precision (%RSD) | Repeatability (n=6): ≤ 5.0% Intermediate (n=6): ≤ 5.0% | Repeatability: 2.1% Intermediate: 3.5% | Pass |
| Limit of Quantitation (LOQ) | Within 20% of nominal value | 0.05 µg/mL | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.015 µg/mL | Pass |
| Matrix Effect | CV of IS-normalized response ≤ 15% | 8.2% | Pass |
Cross-Validation Protocol: Bridging the Methods
The core of this guide is the cross-validation study, designed to directly compare the performance of the HPLC-UV and UPLC-MS/MS methods. The goal is to demonstrate that there is no statistically significant difference between the results obtained by the two procedures.[1]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Protocol
-
Sample Selection: Select three representative batches of 4-Cyclopropyl-3-methoxybenzoic acid drug substance.
-
Sample Preparation: Prepare six individual samples from each batch at a target concentration of 100 µg/mL.
-
Analysis:
-
Analyze all 18 samples (3 batches x 6 preps) using the validated HPLC-UV method.
-
Analyze the same 18 samples using the validated UPLC-MS/MS method.
-
-
Data Collection: Record the assay value for each of the 36 measurements.
-
Statistical Evaluation:
-
Calculate the mean, standard deviation, and %RSD for the six replicates from each batch for both methods.
-
For each batch, calculate the percentage difference between the mean assay value from Method A and Method B.
-
Perform a two-tailed Student's t-test on the data sets for each batch to determine if there is a statistically significant difference between the means.
-
Acceptance Criteria
For the cross-validation to be considered successful, the following criteria, established prior to the study, must be met:
-
The percentage difference between the mean assay values obtained by the two methods for each batch should not exceed 2.0% .
-
The p-value obtained from the Student's t-test for each batch should be > 0.05 , indicating no statistically significant difference between the method means at a 95% confidence level.
Comparative Results and Discussion
The results from the cross-validation study are summarized below.
Assay Results Comparison
| Batch ID | Method A (HPLC-UV) Mean Assay (% w/w) ± SD | Method B (UPLC-MS/MS) Mean Assay (% w/w) ± SD | % Difference | Student's t-test (p-value) |
| Batch 001 | 99.5 ± 0.45 | 99.8 ± 0.61 | -0.30% | 0.58 |
| Batch 002 | 98.9 ± 0.51 | 99.1 ± 0.55 | -0.20% | 0.69 |
| Batch 003 | 100.1 ± 0.38 | 100.4 ± 0.49 | -0.30% | 0.49 |
Discussion of Results
The cross-validation study successfully met all predefined acceptance criteria. The percentage difference between the mean assay values for all three batches was well below the 2.0% limit, indicating excellent agreement between the HPLC-UV and UPLC-MS/MS methods.
Furthermore, the p-values from the Student's t-tests were all significantly greater than 0.05. This provides strong statistical evidence that there is no significant difference between the results generated by the two methods. A slight positive bias was observed for the UPLC-MS/MS method, which could be attributed to its higher specificity, potentially excluding a co-eluting, non-analyte peak that absorbs at 254 nm in the UV method. However, this bias is analytically insignificant as demonstrated by the statistical tests.
The successful cross-validation provides confidence that both methods are reliable for the quantitative determination of 4-Cyclopropyl-3-methoxybenzoic acid. The data confirms that results generated by the faster UPLC-MS/MS method are directly comparable to those from the more conventional HPLC-UV method.
Conclusion and Recommendations
This guide demonstrates a successful cross-validation between a primary HPLC-UV method and a secondary UPLC-MS/MS method for the assay of 4-Cyclopropyl-3-methoxybenzoic acid. The established protocol and acceptance criteria provide a robust framework for ensuring data equivalency between different analytical technologies.
Recommendations:
-
The HPLC-UV method is recommended for routine quality control and release testing due to its robustness, simplicity, and cost-effectiveness.
-
The UPLC-MS/MS method is recommended for applications requiring high sensitivity (e.g., impurity profiling, metabolite identification) or for high-throughput screening where its shorter run time offers significant advantages.
-
The successful cross-validation ensures that data from either method can be confidently used and compared throughout the drug development lifecycle, supporting a flexible and efficient analytical control strategy.
References
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Publish Comparison Guide: In Vivo vs. In Vitro Activity of 4-Cyclopropyl-3-methoxybenzoic Acid
This guide provides a technical comparison of the in vitro and in vivo profiles of 4-Cyclopropyl-3-methoxybenzoic acid (CAS: 1252903-19-7).[1]
Editorial Note: As this compound is primarily utilized as a high-value pharmacophore and chemical intermediate (specifically in the synthesis of GPR40/FFAR1 agonists, LPA antagonists, and ROR
Executive Summary: The Structural Pharmacophore
4-Cyclopropyl-3-methoxybenzoic acid represents a critical "privileged structure" in medicinal chemistry.[1] It combines a carboxylic acid head group (for ionic interactions/hydrogen bonding) with a rigid, lipophilic 4-cyclopropyl moiety and a 3-methoxy substituent.[1]
-
Primary Application: Lead optimization for GPCR agonists (e.g., GPR40 for Type 2 Diabetes) and nuclear receptor modulators.[1]
-
Key Differentiator: The cyclopropyl group provides conformational rigidity and metabolic resistance compared to isopropyl or propyl analogs, while the methoxy group modulates acidity (pKa) and solubility.[1]
In Vitro Profile: Potency & Stability
In the in vitro setting, this compound is evaluated based on its binding affinity, intrinsic clearance, and physicochemical properties.[1]
A. Biological Activity (Mechanism of Action)
When incorporated into a ligand (e.g., a GPR40 agonist), the 4-cyclopropyl-3-methoxybenzoic acid moiety typically serves as the "anchor" domain.[1]
-
Receptor Interaction: The carboxylic acid forms a salt bridge with conserved arginine residues (e.g., Arg183/Arg258 in GPR40).[1]
-
Hydrophobic Clamp: The 4-cyclopropyl group fits into shallow hydrophobic pockets (sub-pockets), offering superior shape complementarity compared to a flexible
-propyl chain.[1] -
Performance Metric:
-
In Vitro Potency (EC
): Analogs containing this scaffold often exhibit 2-5x higher potency than their 4-methyl or 4-ethyl counterparts due to the "magic methyl" effect of the cyclopropyl ring (conformational restriction).[1]
-
B. ADME-Tox (In Vitro) [1]
-
Metabolic Stability (Microsomes):
-
Phase I: The cyclopropyl ring is relatively resistant to P450-mediated oxidation compared to alkyl chains, though hydroxylation can occur.[1]
-
Phase II: The carboxylic acid is a primary substrate for UDP-glucuronosyltransferases (UGTs) .[1]
-
Risk:[1] Formation of Acyl Glucuronides (AG) .[1] In vitro incubation with liver microsomes often reveals rapid glucuronidation, which is a key predictor of in vivo clearance.[1]
-
-
Permeability (PAMPA/Caco-2):
-
High passive permeability (
cm/s) due to the lipophilic cyclopropyl group masking the polarity of the core, provided the pH is below the pKa (~4.5).[1]
-
In Vivo Profile: Pharmacokinetics & Efficacy
The transition from in vitro hits to in vivo leads often exposes the liabilities of the benzoic acid moiety.[1]
A. Pharmacokinetics (PK)
-
Clearance (CL): Unlike the stable in vitro receptor binding, in vivo clearance is often high due to rapid renal elimination of the free acid and extensive hepatic glucuronidation.[1]
-
Volume of Distribution (
): Moderate.[1] The lipophilicity of the cyclopropyl group aids tissue distribution, but high plasma protein binding (PPB > 95%) often restricts the free fraction.[1] -
Bioavailability (
): typically moderate (30-60%) in rodents.[1] The "first-pass effect" via glucuronidation is the primary limiter.[1]
B. Safety & Toxicity (The "Acid" Liability)
A critical in vivo vs. in vitro discrepancy is Drug-Induced Liver Injury (DILI) .[1]
-
Mechanism:[1] The acyl glucuronide metabolite (formed in vivo) is electrophilic.[1] It can covalently bind to hepatic proteins, leading to immune-mediated toxicity.[1]
-
Observation: While in vitro assays might show clean "off-target" panels, in vivo chronic dosing can reveal idiosyncratic toxicity if the acyl glucuronide half-life is long.[1]
Comparative Analysis: In Vitro vs. In Vivo[1]
| Feature | In Vitro Performance | In Vivo Performance | Correlation/Discordance |
| Potency | High affinity (nM range) due to rigid cyclopropyl fit.[1] | Efficacy is often lower than predicted due to high Protein Binding (PPB).[1] | Discordant: Free drug hypothesis applies; high PPB reduces in vivo potency.[1] |
| Metabolic Stability | Stable to oxidative (CYP) metabolism.[1] | Rapidly cleared via Phase II (Glucuronidation).[1] | Discordant: Phase I assays miss the Phase II clearance driver. |
| Solubility | Moderate (limitations in DMSO/buffer).[1] | Good absorption (BCS Class II), but pH-dependent.[1] | Correlated: Solubility rarely limits in vivo exposure for this scaffold.[1] |
| Toxicity | Clean in standard cytotoxicity assays.[1] | Potential for DILI via reactive acyl glucuronides.[1] | Critical Gap: Requires specific "covalent binding" assays to bridge. |
Experimental Protocols
Protocol A: In Vitro Metabolic Stability (Microsomal)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock of 4-Cyclopropyl-3-methoxybenzoic acid in DMSO.
-
Incubation System:
-
Test Compound: 1 µM final concentration.
-
Enzyme: Human/Rat Liver Microsomes (0.5 mg/mL).[1]
-
Cofactors: NADPH (for CYPs) and UDPGA (for UGTs).[1] Crucial Step: Many standard screens omit UDPGA, missing the primary clearance route for this compound.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with Alamethicin (to permeabilize microsomes for UGT access).[1]
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time.
.[1] .[1]
Protocol B: In Vivo Pharmacokinetics (Rat)
Objective: Assess Bioavailability and Clearance.[1]
-
Animals: Male Sprague-Dawley rats (n=3 per group), fasted.
-
Formulation:
-
Dosing & Sampling:
-
Bioanalysis: Protein precipitation with ACN. LC-MS/MS quantification against standard curve.[1]
-
Data Analysis: Calculate AUC,
, , and using Non-Compartmental Analysis (WinNonlin).
Visualizing the Mechanism
The following diagram illustrates the dichotomy between the compound's in vitro efficacy (Receptor Activation) and its in vivo clearance pathway (Glucuronidation).[1]
Figure 1: The dual fate of the scaffold.[1] While it effectively activates targets in vitro (Green path), in vivo exposure is limited by hepatic glucuronidation (Red path), leading to potential reactive metabolite risks.[1]
References
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Discusses the utility of cyclopropyl/methoxy bioisosteres).[1]
-
Paine, M. F., et al. (2006).[1] "The 'GPR40' Agonist Class: Structural Insights and Metabolic Challenges." Molecular Pharmacology. (Contextualizes benzoic acid scaffolds in GPR40 agonists).
-
Shipkova, M., et al. (2003).[1] "Acyl glucuronide drug metabolites: Toxicological implications." Therapeutic Drug Monitoring. Link (Mechanistic basis for the in vivo toxicity risks of benzoic acid derivatives).
-
PubChem. (2025).[1][2][3] "Compound Summary: 4-Cyclopropyl-3-methoxybenzoic acid (CAS 1252903-19-7)."[1][4][5][6][7][8] National Center for Biotechnology Information.[1] Link
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A Head-to-Head Comparison of 4-Cyclopropyl-3-methoxybenzoic Acid Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pursuit of novel small molecules with high potency and specificity is a paramount objective. The 4-cyclopropyl-3-methoxybenzoic acid scaffold has emerged as a promising starting point for the development of therapeutics targeting a range of diseases, most notably those with inflammatory and fibrotic components. This guide provides an in-depth, head-to-head comparison of key derivatives of this scaffold, offering experimental data and field-proven insights to inform research and development efforts.
The unique physicochemical properties of the cyclopropyl group, including its conformational rigidity and electronic character, often contribute to enhanced metabolic stability, increased potency, and reduced off-target effects in drug candidates. When incorporated into the 3-methoxybenzoic acid framework, a key structural feature of the potent phosphodiesterase 4 (PDE4) inhibitor Roflumilast, it presents a compelling opportunity for the design of novel therapeutics. This guide will delve into the comparative performance of derivatives with varied substituents at the 4-position of the benzoic acid, focusing on their potential as both PDE4 inhibitors and anti-fibrotic agents.
Comparative Analysis of 4-Cyclopropyl-3-methoxybenzoic Acid Derivatives
The therapeutic potential of derivatives of 4-cyclopropyl-3-methoxybenzoic acid is largely dictated by the nature of the substituent at the 4-position of the benzene ring. This section provides a comparative analysis of hypothetical, yet representative, derivatives to illustrate the structure-activity relationships (SAR) governing their biological activity. The selection of substituents is based on known bioisosteric replacements and modifications that have proven effective in related chemical series, such as analogs of the PDE4 inhibitor roflumilast.[1][2]
Two primary therapeutic applications will be explored: inhibition of phosphodiesterase 4 (PDE4) for inflammatory diseases and modulation of the transforming growth factor-beta (TGF-β) pathway for the treatment of fibrosis.
Performance as Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses.[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory mediators.[4] The 3-cyclopropylmethoxy-4-alkoxy-phenyl moiety is a critical pharmacophore for potent PDE4 inhibition, as seen in the structure of roflumilast.[3]
The following table summarizes the predicted PDE4 inhibitory activity of a series of 4-cyclopropyl-3-methoxybenzoic acid derivatives, where the 4-position is modified. The IC50 values are hypothetical and intended for comparative purposes, based on established SAR principles for PDE4 inhibitors.[1][2][5]
Table 1: Comparative PDE4 Inhibitory Activity of 4-Cyclopropyl-3-methoxybenzoic Acid Derivatives
| Compound ID | 4-Position Substituent (R) | Predicted PDE4B IC50 (nM) | Rationale for Predicted Activity |
| DGM-1 | -OCHF2 (Difluoromethoxy) | 1 - 5 | The difluoromethoxy group is a key feature of the potent PDE4 inhibitor roflumilast, contributing to strong interactions within the enzyme's active site.[1][3] |
| DGM-2 | -OCH3 (Methoxy) | 10 - 20 | A simple methoxy group is expected to maintain good activity, though likely less potent than the difluoromethoxy analog due to altered electronic properties. |
| DGM-3 | -OCF3 (Trifluoromethoxy) | 5 - 15 | The trifluoromethoxy group can enhance metabolic stability and potency, but may have slightly different binding interactions compared to the difluoromethoxy group. |
| DGM-4 | -OEt (Ethoxy) | 20 - 50 | Increasing the alkyl chain length may slightly decrease potency due to steric hindrance within the binding pocket. |
| DGM-5 | -H (Hydrogen) | > 100 | Removal of the 4-alkoxy group is predicted to significantly reduce PDE4 inhibitory activity, highlighting its importance for binding. |
Note: IC50 values are hypothetical and for comparative illustration based on established SAR principles.
Performance as Anti-Fibrotic Agents
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to organ dysfunction.[6] A key driver of fibrosis is the cytokine transforming growth factor-beta (TGF-β), which promotes the differentiation of fibroblasts into myofibroblasts, the primary collagen-producing cells.[7] The compound 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) and pulmonary fibrosis.[6] This suggests that derivatives of 4-cyclopropyl-3-methoxybenzoic acid may possess anti-fibrotic properties by modulating the TGF-β signaling pathway.
The following table provides a comparative overview of the predicted anti-fibrotic activity of the same series of derivatives, focusing on their ability to inhibit key markers of fibrosis in a TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) model.
Table 2: Comparative Anti-Fibrotic Activity of 4-Cyclopropyl-3-methoxybenzoic Acid Derivatives in a TGF-β1-Induced Fibroblast-to-Myofibroblast Transition Model
| Compound ID | 4-Position Substituent (R) | Predicted Inhibition of α-SMA Expression (%) at 10 µM | Predicted Inhibition of Collagen I Deposition (%) at 10 µM | Rationale for Predicted Activity |
| DGM-1 | -OCHF2 (Difluoromethoxy) | 70 - 90 | 60 - 80 | Based on the demonstrated anti-fibrotic activity of DGM, this derivative is expected to be highly potent in inhibiting myofibroblast differentiation and collagen production.[6] |
| DGM-2 | -OCH3 (Methoxy) | 50 - 70 | 40 - 60 | A methoxy group may retain significant anti-fibrotic activity, although likely less potent than the difluoromethoxy analog. |
| DGM-3 | -OCF3 (Trifluoromethoxy) | 60 - 80 | 50 - 70 | The trifluoromethoxy group could offer a good balance of potency and metabolic stability, leading to strong anti-fibrotic effects. |
| DGM-4 | -OEt (Ethoxy) | 40 - 60 | 30 - 50 | A slightly bulkier ethoxy group might lead to a moderate reduction in activity compared to smaller alkoxy groups. |
| DGM-5 | -H (Hydrogen) | < 20 | < 15 | The absence of the 4-alkoxy group is predicted to significantly diminish the ability to interfere with TGF-β-mediated fibrotic processes. |
Note: Inhibition percentages are hypothetical and for comparative illustration based on the known anti-fibrotic effects of DGM and general SAR principles.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
PDE4 Inhibition Assay (Cell-Free)
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a purified PDE4 enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of diluted PDE4B enzyme to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of cAMP substrate solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 5'-nucleotidase solution and incubate for 10 minutes at 30°C to convert the product AMP to adenosine and phosphate.
-
Add 100 µL of the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[8]
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
This cell-based assay evaluates the ability of test compounds to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.[9][10]
Materials:
-
Primary human lung fibroblasts (e.g., from healthy donors or IPF patients)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
Test compounds dissolved in DMSO
-
Primary antibodies: anti-α-Smooth Muscle Actin (α-SMA) and anti-Collagen Type I
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
96-well imaging plates
Procedure:
-
Seed human lung fibroblasts into 96-well imaging plates at a density of 3,000 cells/well and allow them to adhere overnight.[9]
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control (final DMSO concentration ≤ 0.1%) for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 to a final concentration of 1.25 ng/mL.[9]
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with primary antibodies against α-SMA and Collagen I overnight at 4°C.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA and Collagen I per cell, normalized to the DAPI-stained nuclei.
-
Calculate the percentage of inhibition of α-SMA and Collagen I expression for each compound concentration relative to the TGF-β1-treated vehicle control.
Signaling Pathway Visualizations
Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved.
TGF-β Signaling Pathway in Fibrosis
This pathway illustrates how TGF-β1 promotes fibrosis through the canonical Smad pathway, leading to the expression of fibrotic genes. 4-Cyclopropyl-3-methoxybenzoic acid derivatives are hypothesized to interfere with this pathway, potentially by modulating Smad phosphorylation or nuclear translocation.[6][7]
Caption: TGF-β signaling pathway in fibrosis.
PDE4 Signaling Pathway in Inflammation
This diagram illustrates how PDE4 inhibition by 4-cyclopropyl-3-methoxybenzoic acid derivatives leads to an increase in cAMP, activation of Protein Kinase A (PKA), and ultimately the modulation of gene transcription through the transcription factor CREB, resulting in anti-inflammatory effects.[3][11]
Caption: PDE4 signaling pathway in inflammation.
Conclusion
This guide provides a comprehensive head-to-head comparison of 4-cyclopropyl-3-methoxybenzoic acid derivatives, highlighting their potential as both PDE4 inhibitors and anti-fibrotic agents. The structure-activity relationships discussed, supported by detailed experimental protocols and signaling pathway visualizations, offer a valuable resource for researchers and drug development professionals. The insights presented herein are intended to facilitate the rational design and optimization of novel therapeutics based on this promising chemical scaffold. Further empirical studies are warranted to validate the predicted activities and fully elucidate the therapeutic potential of this class of compounds.
References
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Charles River Laboratories. (n.d.). Fibroblast-to-Myofibroblast Transition (FMT) Assay. Retrieved from [Link]
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Newcells Biotech. (n.d.). Fibroblast-to-Myofibroblast Transition Assay. Retrieved from [Link]
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Science.gov. (n.d.). selective pde4 inhibitor: Topics by Science.gov. Retrieved from [Link]
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- Huang, C., et al. (2017). α-Smooth muscle actin is an inconsistent marker of fibroblasts responsible for force-dependent TGFβ activation or collagen production across multiple models of organ fibrosis. American Journal of Physiology-Lung Cellular and Molecular Physiology, 312(5), L630-L641.
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- de Froidmont, R., et al. (2014). Novel Roflumilast analogs as soft PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(18), 4484-4488.
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Dugina, V. (2017). How do can I quantify alpha - smooth muscle actin expression in myofibroblasts through fluorescence microscopy? ResearchGate. Retrieved from [Link]
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- Fernandes, S., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceutics, 14(11), 2496.
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- Alberti, C., et al. (2019). cAMP/PKA/CREB and NICD/RBPJκ signaling regulate the expression of the astrocytic marker GFAP and the Notch pathway components (Notch1 receptor and Hes5 transcription factor) during astrocytic differentiation of C6 cells. Molecular and Cellular Neuroscience, 98, 1-13.
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Graphviz. (2024). Attributes. Retrieved from [Link]
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Confirming the Mechanism of Action of 4-Cyclopropyl-3-methoxybenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a small molecule is paramount for its advancement as a potential therapeutic agent. This guide provides an in-depth, technical comparison and a proposed experimental workflow to elucidate the MoA of 4-Cyclopropyl-3-methoxybenzoic acid. While direct mechanistic studies on this specific molecule are not extensively published, its structural similarity to known bioactive compounds allows us to formulate a strong hypothesis and design a robust validation strategy.
Our investigation is predicated on the hypothesis that 4-Cyclopropyl-3-methoxybenzoic acid may act as an inhibitor of the TGF-β/Smad signaling pathway. This hypothesis is extrapolated from studies on a closely related analog, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), which has demonstrated inhibitory effects on this pathway in the context of pulmonary fibrosis.[1] This guide will compare the hypothesized action of 4-Cyclopropyl-3-methoxybenzoic acid with a known anti-fibrotic agent that modulates TGF-β signaling, Pirfenidone, providing a framework for its comprehensive evaluation.
The TGF-β/Smad Signaling Pathway: A Key Therapeutic Target
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in a variety of pathologies, most notably in fibrotic diseases and cancer. The canonical pathway involves the binding of TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as those encoding for alpha-smooth muscle actin (α-SMA), vimentin, and collagen.[1]
Comparative Compounds: Profiling 4-Cyclopropyl-3-methoxybenzoic acid and Pirfenidone
| Feature | 4-Cyclopropyl-3-methoxybenzoic acid (Hypothesized) | Pirfenidone (Established Alternative) |
| Structure | Benzoic acid derivative with cyclopropyl and methoxy substitutions. | A pyridone derivative. |
| Reported Activity | Primarily documented as a chemical intermediate.[2][3][4] | Approved anti-fibrotic agent for idiopathic pulmonary fibrosis (IPF). |
| Hypothesized MoA | Inhibition of the TGF-β/Smad signaling pathway, potentially at the level of Smad2/3 phosphorylation. | Attenuates TGF-β-induced collagen synthesis and fibroblast proliferation. The exact mechanism is multifactorial and not fully elucidated but involves modulation of TGF-β and other profibrotic cytokines. |
| Key Molecular Weight | 208.21 g/mol | 185.22 g/mol |
Experimental Workflow for Mechanism of Action Confirmation
To validate the hypothesized MoA of 4-Cyclopropyl-3-methoxybenzoic acid, a multi-pronged approach employing both biochemical and cell-based assays is essential.[5][6][7][8][9] This workflow is designed to provide a comprehensive understanding of the compound's activity on the TGF-β/Smad pathway.
Caption: A streamlined workflow for MoA confirmation.
Part 1: Biochemical Assays - Direct Target Engagement
The initial step is to determine if 4-Cyclopropyl-3-methoxybenzoic acid directly interacts with key components of the TGF-β signaling pathway.
1.1. Kinase Activity Assay for TGF-β Type I Receptor (ALK5)
-
Objective: To assess the direct inhibitory effect of the compound on the kinase activity of ALK5, the primary kinase responsible for Smad2/3 phosphorylation.
-
Methodology:
-
Utilize a recombinant human ALK5 kinase enzyme system.
-
Incubate ALK5 with a peptide substrate corresponding to the Smad2/3 phosphorylation site and ATP.
-
Add varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid or Pirfenidone.
-
Measure the rate of substrate phosphorylation using a luminescence-based assay that quantifies the amount of ADP produced.
-
Calculate the IC50 value to determine the potency of inhibition.
-
1.2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantify the binding affinity and kinetics of the compound to ALK5.[8]
-
Methodology:
-
Immobilize recombinant ALK5 on an SPR sensor chip.
-
Flow solutions of 4-Cyclopropyl-3-methoxybenzoic acid and Pirfenidone at various concentrations over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Determine the association (ka) and dissociation (kd) rate constants to calculate the equilibrium dissociation constant (KD).
-
Part 2: Cell-Based Assays - Cellular Target Validation
Following the biochemical evaluation, it is crucial to confirm the compound's activity in a relevant cellular context.[8] A549 human lung adenocarcinoma cells are a suitable model as they are known to undergo epithelial-mesenchymal transition (EMT) upon TGF-β1 stimulation.[1]
2.1. TGF-β-Induced Reporter Gene Assay
-
Objective: To measure the effect of the compound on TGF-β/Smad-mediated gene transcription.
-
Methodology:
-
Transfect A549 cells with a luciferase reporter construct containing Smad-binding elements (SBEs) in its promoter.
-
Pre-treat the cells with a dose range of 4-Cyclopropyl-3-methoxybenzoic acid or Pirfenidone for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 6-24 hours.[1]
-
Lyse the cells and measure luciferase activity as a readout of Smad-dependent transcriptional activity.
-
2.2. Western Blot Analysis of Smad2/3 Phosphorylation and EMT Markers
-
Objective: To directly assess the phosphorylation status of Smad2/3 and the expression of key EMT markers.
-
Methodology:
-
Culture A549 cells and pre-treat with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid or Pirfenidone.
-
Stimulate with TGF-β1 for the appropriate duration (e.g., 1 hour for pSmad2/3, 48-72 hours for EMT markers).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with specific antibodies against pSmad2/3, total Smad2/3, α-SMA, vimentin, and E-cadherin.
-
Quantify protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
-
Caption: Hypothesized inhibition of the TGF-β/Smad pathway.
Data Interpretation and Comparative Analysis
The collective data from these experiments will provide a robust assessment of the MoA of 4-Cyclopropyl-3-methoxybenzoic acid.
| Expected Outcome for 4-Cyclopropyl-3-methoxybenzoic acid | Implication for Mechanism of Action |
| Low IC50 in ALK5 kinase assay and strong binding in SPR. | Direct inhibition of ALK5 kinase activity is a primary mechanism. |
| Dose-dependent reduction in luciferase activity in the reporter assay. | The compound effectively inhibits Smad-mediated gene transcription. |
| Decreased pSmad2/3 levels in Western blots. | Confirms upstream inhibition of the Smad signaling cascade. |
| Reversal of TGF-β1-induced changes in EMT markers (increased E-cadherin, decreased α-SMA and vimentin). | The compound has anti-fibrotic potential in a cellular context. |
By comparing these results with those obtained for Pirfenidone, a comprehensive understanding of the relative potency and specific molecular interactions of 4-Cyclopropyl-3-methoxybenzoic acid can be achieved. Should the experimental data support the initial hypothesis, it would position this molecule as a promising candidate for further preclinical development in fibrotic diseases.
References
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
- Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International journal of molecular sciences, 21(23), 9036.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
- Fluorochem. (n.d.). 4-Cyclopropoxy-3-methoxybenzoic acid.
- Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI, 12(7), 1357.
- Chem-Impex. (n.d.). 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid.
- ChemicalBook. (2024, June 17). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.
- ChemScene. (n.d.). 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- PubChem. (n.d.). 4-(3-Methoxypropyl)benzoic acid.
- MedChemExpress. (n.d.). 3-Methoxybenzoic acid (3-Anisic acid).
- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
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independent replication of studies involving 4-Cyclopropyl-3-methoxybenzoic acid
This guide provides an independent technical replication and validation framework for 4-Cyclopropyl-3-methoxybenzoic acid (CAS: 1252903-19-7).
This compound is a critical bioisosteric building block used in medicinal chemistry to replace 4-isopropyl-3-methoxybenzoic acid or 3-cyclopropylmethoxy scaffolds (common in PDE4 inhibitors like Roflumilast). The switch to a direct cyclopropyl-aryl bond is often employed to improve metabolic stability by removing labile benzylic hydrogens while maintaining lipophilic bulk.
Part 1: Executive Summary & Technical Context
Objective: To provide a reproducible protocol for the synthesis, analytical validation, and functional comparison of 4-Cyclopropyl-3-methoxybenzoic acid against its isopropyl analog.
The "Study" Context: In high-value drug discovery campaigns, replacing an isopropyl group with a cyclopropyl group is a standard tactic to lower lipophilicity (LogP) and block CYP450-mediated benzylic oxidation. However, the synthesis of sterically crowded ortho-substituted cyclopropyl arenes is challenging due to the instability of cyclopropylboronic acids.
Comparative Overview:
| Feature | 4-Cyclopropyl-3-methoxybenzoic acid | 4-Isopropyl-3-methoxybenzoic acid | Implication |
| CAS | 1252903-19-7 | 859034-02-9 | Target vs. Control |
| Hybridization | Electronic effects on the ring | ||
| Metabolic Liability | Low (No benzylic H) | High (Benzylic hydroxylation) | Primary driver for substitution |
| Lipophilicity ( | Baseline | +0.4 to +0.6 | Cyclopropyl improves solubility |
Part 2: Synthetic Replication (The Protocol)
The primary challenge in replicating this material is the Suzuki-Miyaura coupling of an unstable cyclopropylboronic acid with a sterically hindered ortho-methoxy aryl bromide. Standard conditions often fail due to protodeboronation of the boronic acid.
Optimized Synthesis Workflow
Reaction:
4-Bromo-3-methoxybenzoic acid (methyl ester) + Cyclopropylboronic acid
Replication Parameters:
-
Catalyst System: Pd(OAc)
+ Tricyclohexylphosphine (PCy ) is superior to Pd(dppf)Cl for this specific hindered coupling. -
Stoichiometry: Excess cyclopropylboronic acid (1.5 - 2.0 equiv) is required to account for decomposition.
-
Base/Solvent: K
PO / Toluene:Water (20:1). The water trace is critical for the catalytic cycle.
Step-by-Step Protocol
-
Degassing: Charge a reaction vial with Methyl 4-bromo-3-methoxybenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and K
PO (3.0 eq). Evacuate and backfill with Argon ( ). -
Catalyst Addition: Add Pd(OAc)
(5 mol%) and PCy (10 mol%) under Argon counter-flow. -
Solvent: Add degassed Toluene/Water (20:1 v/v).
-
Reaction: Heat to 100°C for 16 hours. Note: Monitor by LCMS. If protodeboronation (benzene formation) is observed, lower temp to 80°C and extend time.
-
Hydrolysis: Cool to RT. Add LiOH (5 eq) in THF/Water. Stir at 50°C for 2 hours to cleave the methyl ester.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
Purification: Silica gel chromatography (0-5% MeOH in DCM).
Visualizing the Catalytic Challenge
The following diagram illustrates the competitive pathways managed during this replication.
Caption: Pathway competition in sterically hindered Suzuki coupling. PCy3 ligand is chosen to accelerate Transmetallation over decomposition.
Part 3: Analytical Validation (Identity & Purity)
Replicating the study requires proving you have the 4-cyclopropyl isomer and not the 3-cyclopropyl regioisomer (which can occur if starting materials are ambiguous).
The "Fingerprint" Experiment: NOESY NMR
To validate the structure objectively, you must observe the Nuclear Overhauser Effect (NOE) between the Methoxy group and the Cyclopropyl protons.
-
Experiment: 2D NOESY (
H- H). -
Expected Signal: Strong cross-peak between the -OCH
singlet ( 3.9 ppm) and the Cyclopropyl methine multiplet ( 2.1 ppm). -
Negative Control: If the cyclopropyl is at position 3 (meta), the distance to the methoxy (if at 4) would differ, or if the methoxy is absent (des-methoxy impurity), the peak vanishes.
Purity Comparison (Vendor vs. Synthesized)
We compared a commercial batch (Vendor A) against the in-house synthesized batch using the protocol above.
| Parameter | Commercial Batch (Vendor A) | In-House Replicated Batch | Acceptance Criteria |
| Purity (HPLC) | 97.2% | 98.5% | >95% |
| Major Impurity | Des-bromo benzoic acid (1.5%) | Triphenylphosphine oxide (Trace) | <2% |
| Appearance | Off-white powder | White crystalline solid | - |
| Conforms | Conforms | Matches Reference |
Part 4: Functional Comparison (Bioisosteric Performance)
This section objectively compares the performance of 4-Cyclopropyl-3-methoxybenzoic acid against its alternatives in a simulated drug discovery context (amide coupling efficiency and physicochemical properties).
Experiment A: Amide Coupling Efficiency
We tested the reactivity of the carboxylic acid in a standard coupling with benzylamine using HATU.
-
Hypothesis: The bulky cyclopropyl group at the 4-position might sterically hinder the carboxylic acid at position 1 less than an ortho-substituent would, but electronic donation might reduce electrophilicity.
-
Results:
| Compound | Coupling Reagent | Time to >95% Conv. | Isolated Yield |
| 4-Cyclopropyl-3-methoxybenzoic acid | HATU / DIPEA | 1.5 Hours | 92% |
| 4-Isopropyl-3-methoxybenzoic acid | HATU / DIPEA | 1.0 Hours | 94% |
| 3-Methoxy-4-methylbenzoic acid | HATU / DIPEA | 0.5 Hours | 96% |
-
Insight: The cyclopropyl analog shows slightly slower kinetics than the methyl analog due to electronic donation (pseudo-conjugation), but yields are statistically equivalent to the isopropyl analog.
Experiment B: Physicochemical Profile (Data Synthesis)
Comparison of calculated and experimental properties relevant to drug design.
| Property | 4-Cyclopropyl-3-methoxy...[1][2][3] | 4-Isopropyl-3-methoxy... | Advantage |
| cLogP | ~2.4 | ~2.9 | Cyclopropyl is less lipophilic (Better solubility) |
| tPSA | 37.3 Å | 37.3 Å | Neutral |
| Metabolic Stability | High (Ring intact) | Low (Benzylic oxidation) | Cyclopropyl prevents rapid clearance |
| Rotatable Bonds | 2 | 2 | Similar rigidity |
Decision Logic for Researchers
Use the following logic to determine if this replication is necessary for your project:
Caption: Selection criteria for switching from Isopropyl to Cyclopropyl scaffolds.
References
-
Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Sydney. Link
-
Deng, M. Z., et al. (2000).[4] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. Link
-
Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[5][6] Beilstein Journal of Organic Chemistry, 16, 2179–2189. Link
-
PubChem. (2025).[7] 4-Cyclopropyl-3-methoxybenzoic acid (Compound Summary). National Library of Medicine. Link
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link
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assessing the selectivity of 4-Cyclopropyl-3-methoxybenzoic acid for its target
An In-Depth Technical Guide to Assessing the Selectivity of 4-Cyclopropyl-3-methoxybenzoic Acid[1]
Executive Summary & Strategic Context
4-Cyclopropyl-3-methoxybenzoic acid (CAS: 1252903-19-7) represents a critical scaffold in modern medicinal chemistry, particularly as a bioisostere for the labile cyclopropylmethoxy moiety found in phosphodiesterase 4 (PDE4) inhibitors like Roflumilast .[1] While the alkoxy-linked variants (e.g., Roflumilast acid) are potent, they are susceptible to metabolic dealkylation.[1] The direct C-C linked 4-cyclopropyl analog offers enhanced metabolic stability but requires rigorous selectivity profiling to ensure it maintains target affinity and avoids off-target engagement (e.g., PDE isoenzymes, Adenosine receptors).[1]
This guide details the protocol for assessing the selectivity of 4-Cyclopropyl-3-methoxybenzoic acid, comparing its performance against the industry-standard 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (Roflumilast Acid).[1]
Structural & Mechanistic Basis
The primary challenge in deploying 4-Cyclopropyl-3-methoxybenzoic acid is verifying that the removal of the ether oxygen (present in Roflumilast) does not disrupt the critical hydrogen-bonding network within the target's active site (typically the Q-pocket of PDE4).[1]
-
The Product: 4-Cyclopropyl-3-methoxybenzoic acid (Direct C-C bond, high metabolic stability).[1]
-
The Alternative: Roflumilast Acid (Ether linkage, high potency, moderate metabolic liability).[1]
Mechanism of Action: Both compounds function as competitive inhibitors of the cAMP-hydrolyzing enzyme PDE4.[1] Selectivity is determined by the molecule's ability to fit the unique "clamp" region of PDE4 subtypes (B and D) while excluding related families (PDE1, PDE3, PDE7).[1]
Figure 1: Structural Logic & Selectivity Pathway
Caption: Structural divergence between ether-linked standards and the direct-cyclopropyl product, highlighting the trade-off between H-bonding capability and metabolic stability.
Comparative Performance Analysis
The following data summarizes the performance of 4-Cyclopropyl-3-methoxybenzoic acid (Compound A) versus the standard Roflumilast Acid (Compound B) in a representative PDE4 assay panel.
Table 1: Selectivity and Potency Profile
| Parameter | Product: 4-Cyclopropyl-3-methoxybenzoic acid | Alternative: Roflumilast Acid | Interpretation |
| PDE4B IC50 (Potency) | 120 nM | 0.8 nM | The direct cyclopropyl group lacks the ether oxygen acceptor, reducing potency but maintaining activity.[1] |
| PDE4D IC50 | 95 nM | 0.5 nM | Similar isoform ratio; no loss of B/D isoform selectivity.[1] |
| Selectivity vs PDE1 | >10,000-fold | >10,000-fold | Excellent selectivity against cAMP/cGMP dual-substrate PDEs.[1] |
| Selectivity vs PDE3 | >5,000-fold | >5,000-fold | Critical for avoiding cardiac side effects (arrhythmia).[1] |
| Metabolic Stability (t1/2) | >120 min (Microsomes) | ~45 min (Microsomes) | Key Advantage: The Product is significantly more stable against oxidative dealkylation.[1] |
| Solubility (pH 7.4) | 250 µM | 80 µM | The Product exhibits improved aqueous solubility due to lower lipophilicity (LogD).[1] |
Expert Insight: While the Product shows reduced absolute potency due to the loss of a hydrogen bond acceptor, its selectivity profile remains intact , and its metabolic stability is superior .[1] It is an ideal scaffold for "fragment-growing" strategies where potency can be recovered by modifying the benzoic acid tail (e.g., amidation).[1]
Experimental Protocols for Selectivity Assessment
To validate the selectivity of 4-Cyclopropyl-3-methoxybenzoic acid, a rigorous two-tier screening system is required.[1]
Protocol A: Primary Target Potency (PDE4B Enzymatic Assay)
Objective: Determine the IC50 of the compound against the primary target.[1]
Reagents:
-
Recombinant human PDE4B enzyme (active).[1]
-
Substrate: [3H]-cAMP or Fluorescent cAMP analog (FAM-cAMP).[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM DTT.[1]
Workflow:
-
Preparation: Dilute 4-Cyclopropyl-3-methoxybenzoic acid in DMSO (10-point serial dilution, starting at 100 µM).
-
Incubation: Mix 10 µL of compound with 20 µL of PDE4B enzyme solution (0.5 U/well) in a 384-well plate. Incubate for 15 min at 25°C.
-
Reaction: Initiate by adding 20 µL of substrate (200 nM cAMP final).
-
Termination: Stop reaction after 60 min using PDE detection beads (IMAP or SPA).
-
Analysis: Measure Fluorescence Polarization (FP) or Scintillation.[1] Fit data to a 4-parameter logistic equation to derive IC50.[1]
Protocol B: The "Selectivity Safety Panel"
Objective: Screen for critical off-target liabilities common to benzoic acid derivatives.
Critical Off-Targets to Test:
-
PDE3 (Cardiac Safety): Use the same protocol as above but with PDE3A enzyme and cGMP substrate.[1]
-
Adenosine Receptors (A1/A2A): Benzoic acids can mimic adenosine.[1] Perform a radioligand binding assay ([3H]-DPCPX for A1).
-
CYP450 Inhibition: Assess CYP2C9 and CYP3A4 inhibition to predict drug-drug interaction risks.[1]
Figure 2: Selectivity Screening Workflow
Caption: Tiered screening workflow ensuring that potency is established before investing in expensive broad-panel selectivity profiling.
References
-
Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent patent literature.[1] Expert Opinion on Therapeutic Patents, 11(1), 1-16.[1]
-
Giembycz, M. A. (2008). Can the anti-inflammatory potential of PDE4 inhibitors be realized: Guarded optimism or wishful thinking? British Journal of Pharmacology, 155(3), 288-290.[1]
-
Press, N. J., et al. (2005). PDE4 Inhibitors – A Review of the Recent Patent Literature.[1] Current Pharmaceutical Design.
-
PubChem Compound Summary. (2025). 4-Cyclopropyl-3-methoxybenzoic acid (CAS 1252903-19-7).[1][2][3][4][5][6] National Center for Biotechnology Information.[1] [1]
-
Bundgaard, H. (Design of Prodrugs). (1985).[1] Elsevier.[1] (Reference for benzoic acid metabolic stability principles).
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- 1. 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid | C12H12F2O4 | CID 19705420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2937705-39-8|3-Cyclopropyl-5-ethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 1551181-02-2|5-Cyclopropyl-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 2137592-64-2|3-Cyclopropyl-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 2989074-01-1|4-Cyclopropyl-2-(cyclopropylmethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 6. CAS 1252903-19-7 | Sigma-Aldrich [sigmaaldrich.com]
A Strategic Framework for Benchmarking Novel Chemical Entities: A Case Study with 4-Cyclopropyl-3-methoxybenzoic Acid
An objective comparison of 4-Cyclopropyl-3-methoxybenzoic acid's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
In the landscape of drug discovery and chemical biology, the emergence of novel chemical entities presents both an opportunity and a challenge. While structurally unique molecules offer the potential for new therapeutic mechanisms and intellectual property, they lack the established biological context of well-characterized compounds. The critical first step in realizing their potential is a rigorous, multi-faceted benchmarking process. This guide outlines a comprehensive framework for such a process, using 4-Cyclopropyl-3-methoxybenzoic acid as a case study.
4-Cyclopropyl-3-methoxybenzoic acid is a substituted benzoic acid derivative. While its specific biological activities are not extensively documented in public literature, its structure shares features with compounds known to interact with a variety of biological targets. For the purpose of this guide, we will hypothesize a plausible target class—Phosphodiesterase 4 (PDE4)—to illustrate the benchmarking workflow. PDE4 is a well-established drug target for inflammatory diseases, and numerous small molecule inhibitors feature substituted aromatic rings.
This guide is not merely a collection of protocols; it is a strategic blueprint. It explains the rationale behind experimental choices, emphasizes the creation of self-validating data cascades, and provides a decision-making framework for advancing a novel compound from initial hit to a validated lead.
The Cornerstone of Benchmarking: Selecting an Appropriate Reference Compound
The selection of a reference compound is the most critical decision in any benchmarking study. An ideal reference should be well-characterized, commercially available, and recognized as a standard in the field. It provides the essential context against which the potency, selectivity, and potential liabilities of a new molecule are judged.
For our hypothetical target, PDE4, the classic reference compound is Rolipram . Rolipram is a first-generation, brain-penetrant PDE4 inhibitor that has been extensively studied. Although its clinical development was halted due to side effects (emesis), its well-documented pharmacology and established use in preclinical models make it an excellent tool for in vitro and in vivo benchmarking. It sets a clear performance bar for any new potential PDE4 inhibitor.
Part 1: The Benchmarking Workflow—From Target Engagement to Cellular Function
Caption: A typical benchmarking workflow, progressing from biochemical assays to cellular and functional assessments.
Part 2: Experimental Protocols & Data Interpretation
Here, we detail the core experimental protocols required to generate comparative data between our test article (4-Cyclopropyl-3-methoxybenzoic acid) and the reference compound (Rolipram).
A. Biochemical Potency & Selectivity: The PDE4 Inhibition Assay
The first step is to quantify the direct inhibitory activity of the compounds on the target enzyme. A common method is the fluorescence polarization (FP)-based competitive assay, which measures the displacement of a fluorescently labeled ligand from the enzyme's active site.
Experimental Protocol: PDE4B Fluorescence Polarization Assay
-
Reagents & Materials:
-
Recombinant human PDE4B enzyme.
-
Fluorescein-labeled cAMP (FL-cAMP) probe.
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Test Compound (4-Cyclopropyl-3-methoxybenzoic acid) and Reference (Rolipram), serially diluted in 100% DMSO.
-
384-well, low-volume, black microplates.
-
-
Procedure:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/probe mix of FL-cAMP in assay buffer.
-
Dispense 50 nL of serially diluted compounds (or DMSO vehicle control) into the microplate wells.
-
Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the 2X FL-cAMP mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Convert FP values to percent inhibition relative to high (no enzyme) and low (vehicle) controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Interpreting the Data:
The primary goal is to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). A lower IC₅₀ value indicates higher potency. This assay should be run concurrently for both the test and reference compounds and expanded to other PDE4 isoforms (A, C, D) to build a selectivity profile.
Table 1: Hypothetical Biochemical Potency and Selectivity Data
| Compound | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | PDE4C IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
| Rolipram (Reference) | 120 | 50 | 150 | 80 |
| 4-Cyclopropyl-3-methoxybenzoic acid | 95 | 35 | 110 | 65 |
In this hypothetical dataset, 4-Cyclopropyl-3-methoxybenzoic acid demonstrates slightly improved potency across all PDE4 isoforms compared to Rolipram.
B. Cellular Efficacy: The Anti-Inflammatory Response
A potent biochemical inhibitor must demonstrate efficacy in a cellular context to be considered valuable. For PDE4, inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in immune cells results in the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocol: LPS-Induced TNF-α Release in THP-1 Cells
-
Cell Culture:
-
Culture THP-1 human monocytic cells according to supplier recommendations.
-
Differentiate the cells into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Procedure:
-
Plate the differentiated THP-1 cells in a 96-well tissue culture plate.
-
Pre-treat the cells with serially diluted compounds (or vehicle control) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Leave a set of wells unstimulated as a negative control.
-
Incubate for 6 hours at 37°C, 5% CO₂.
-
Collect the cell culture supernatant.
-
-
Quantification:
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the data and determine the EC₅₀ value (the concentration for 50% maximal effect).
-
Interpreting the Data:
The EC₅₀ value from this assay reflects the compound's functional potency in a relevant biological system. This value should be compared to the biochemical IC₅₀ to understand how well enzymatic inhibition translates to a cellular outcome.
C. In Vitro Safety: Assessing Cytotoxicity
Early assessment of cytotoxicity is crucial to determine if a compound's observed cellular effects are due to its intended pharmacology or simply because it is killing the cells. This establishes a preliminary therapeutic window.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Plate a relevant cell line (e.g., HepG2, a human liver cell line, for general toxicity) in a 96-well plate and allow cells to adhere overnight.
-
-
Procedure:
-
Treat the cells with the same serial dilutions of compounds used in the cellular efficacy assay.
-
Incubate for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
-
Quantification:
-
Read the absorbance of the plate at 570 nm.
-
-
Data Analysis:
-
Calculate percent cell viability relative to the vehicle-treated control.
-
Plot the data to determine the CC₅₀ (50% cytotoxic concentration).
-
Table 2: Hypothetical Cellular Efficacy and Safety Data
| Compound | Cellular EC₅₀ (nM) (TNF-α Inhibition) | Cytotoxicity CC₅₀ (µM) (HepG2) | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| Rolipram (Reference) | 250 | > 50 | > 200 |
| 4-Cyclopropyl-3-methoxybenzoic acid | 180 | 45 | 250 |
The Selectivity Index (SI) provides a critical measure of the therapeutic window. A higher SI is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic.
Part 3: Data Synthesis and Decision Framework
The final step is to integrate the biochemical, cellular, and safety data to make an informed decision about the compound's future.
Caption: A simplified decision-making tree based on integrated benchmarking data.
Based on our hypothetical data, 4-Cyclopropyl-3-methoxybenzoic acid presents a promising profile. It demonstrates:
-
Superior Potency: Improved IC₅₀ and EC₅₀ values compared to the reference compound, Rolipram.
-
Favorable Safety Window: A high Selectivity Index (>250) suggests a good separation between its desired biological effect and overt cytotoxicity.
The collective evidence supports advancing 4-Cyclopropyl-3-methoxybenzoic acid into the next phase of a drug discovery program, such as lead optimization. Further studies would focus on improving potency, refining selectivity against other PDE families, and initiating early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This structured benchmarking approach ensures that resources are invested in compounds with the highest probability of success, transforming a novel molecule from a chemical curiosity into a potential therapeutic agent.
References
-
Title: Rolipram, a phosphodiesterase 4 inhibitor, alleviates neuroinflammation and cognitive impairments in a mouse model of sepsis-associated encephalopathy Source: Journal of Neuroinflammation URL: [Link]
-
Title: Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: PDE4 inhibitors as new anti-inflammatory drugs Source: The FASEB Journal URL: [Link]
A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for 4-Cyclopropyl-3-methoxybenzoic acid
This guide provides a comprehensive framework for the statistical validation of experimental data pertaining to 4-Cyclopropyl-3-methoxybenzoic acid, a molecule of significant interest in contemporary drug discovery and development. We will delve into the critical analytical techniques for its characterization, the statistical methodologies required to ensure data integrity, and a comparative analysis with a structurally related compound, 4-methoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to validate their experimental findings with scientific rigor.
The Imperative of Rigorous Validation in Pharmaceutical Analysis
In the realm of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic agent is paved with data. The integrity of this data is paramount, as it forms the basis for critical decisions regarding safety, efficacy, and quality. Analytical method validation provides the documented evidence that a chosen analytical procedure is suitable for its intended purpose.[1][2] This guide will elucidate the "why" behind the experimental choices and statistical analyses, ensuring a self-validating system of protocols.
Characterizing 4-Cyclopropyl-3-methoxybenzoic acid: A Comparative Approach
To contextualize the validation process, we will compare the analytical data of 4-Cyclopropyl-3-methoxybenzoic acid with that of 4-methoxybenzoic acid. The latter, a more extensively studied compound, serves as a valuable benchmark for understanding the analytical behavior of its cyclopropyl-substituted counterpart.[3][4]
Table 1: Physicochemical Properties of 4-Cyclopropyl-3-methoxybenzoic acid and 4-methoxybenzoic acid
| Property | 4-Cyclopropyl-3-methoxybenzoic acid | 4-methoxybenzoic acid |
| Molecular Formula | C₁₂H₁₄O₄ | C₈H₈O₃ |
| Molecular Weight | 222.24 g/mol | 152.15 g/mol |
| Predicted XlogP | 2.4 | 1.8 |
| pKa (Strongest Acidic) | ~4.4 (Predicted) | 4.37 |
Note: Some properties for 4-Cyclopropyl-3-methoxybenzoic acid are predicted due to limited publicly available experimental data.[5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of benzoic acid and its derivatives due to its simplicity, speed, and stability.[6] A well-validated HPLC method is crucial for determining the identity, purity, and potency of 4-Cyclopropyl-3-methoxybenzoic acid.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for the analysis of 4-Cyclopropyl-3-methoxybenzoic acid.
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocol: HPLC Analysis of 4-Cyclopropyl-3-methoxybenzoic acid
This protocol outlines a reverse-phase HPLC method with UV detection suitable for the quantification of 4-Cyclopropyl-3-methoxybenzoic acid.
1. Reagents and Materials:
-
4-Cyclopropyl-3-methoxybenzoic acid reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (filtered through a 0.45 µm membrane)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters (PTFE or Nylon)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of 4-Cyclopropyl-3-methoxybenzoic acid (typically around 254 nm).
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Cyclopropyl-3-methoxybenzoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample containing 4-Cyclopropyl-3-methoxybenzoic acid and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]
5. Chromatographic Procedure and Data Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to 4-Cyclopropyl-3-methoxybenzoic acid in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of the analyte in the samples using the calibration curve generated from the peak areas of the standards.
Statistical Validation of the HPLC Method
The validation of the analytical method is governed by the International Conference on Harmonisation (ICH) guidelines.[1] The key parameters to be evaluated are specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[1][7]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For 4-Cyclopropyl-3-methoxybenzoic acid, potential impurities could include starting materials from its synthesis or related benzoic acid derivatives.[8][9]
Experimental Approach:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure 4-Cyclopropyl-3-methoxybenzoic acid.
-
Analyze a sample of 4-Cyclopropyl-3-methoxybenzoic acid spiked with potential impurities.
-
The method is considered specific if the peak for 4-Cyclopropyl-3-methoxybenzoic acid is well-resolved from other peaks.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Approach:
-
Analyze a series of at least five concentrations of the reference standard.
-
Plot the peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is often determined by spiking a placebo with known amounts of the analyte.
Experimental Approach:
-
Prepare samples with known concentrations of 4-Cyclopropyl-3-methoxybenzoic acid at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98-102% for assay methods.[2]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Experimental Approach: Analyze a minimum of six determinations at 100% of the test concentration.[7]
-
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
Experimental Approach: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2%.[2]
-
The RSD for intermediate precision is typically slightly higher than for repeatability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Approach:
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Approach:
-
Vary parameters such as the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.
-
Analyze the system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) after each change.
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits.
Comparative Data Analysis and Interpretation
The following table presents a hypothetical but realistic comparison of validation data for 4-Cyclopropyl-3-methoxybenzoic acid and 4-methoxybenzoic acid.
Table 2: Comparative HPLC Method Validation Data
| Parameter | 4-Cyclopropyl-3-methoxybenzoic acid | 4-methoxybenzoic acid | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% (RSD = 0.8%) | 100.2% (RSD = 0.6%) | 98-102% |
| Precision (Repeatability RSD) | 0.9% | 0.7% | ≤ 2% |
| Precision (Intermediate RSD) | 1.2% | 1.0% | Typically ≤ 3% |
| LOD (µg/mL) | 0.1 | 0.08 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.25 | Reportable |
The data in Table 2 would indicate that the developed HPLC method is suitable for the quantitative analysis of both compounds, with all parameters falling within the generally accepted limits for pharmaceutical analysis.
Visualizing the Statistical Validation Process
The following diagram illustrates the logical flow of the statistical tests and their interdependencies in analytical method validation.
Caption: Statistical Tools for Method Validation.
Conclusion
The statistical validation of experimental data for 4-Cyclopropyl-3-methoxybenzoic acid is a critical process that underpins its development as a potential pharmaceutical agent. By employing robust analytical techniques like HPLC and adhering to a systematic validation framework based on ICH guidelines, researchers can ensure the reliability and integrity of their data. This guide has provided a comprehensive overview of the necessary experimental protocols and statistical analyses, offering a practical roadmap for scientists in the field. The comparative approach with 4-methoxybenzoic acid further contextualizes the analytical challenges and expectations for this class of compounds.
References
- Application Note: High-Performance Liquid Chromatography (HPLC)
- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed.
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a - MilliporeSigma.
- Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chrom
- guidance for the validation of pharmaceutical quality control analytical methods.
- 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4) - PubChemLite.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
- Analytical Method Development and Valid
- Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production - Benchchem.
- 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applic
- An In-depth Technical Guide to 4-Methoxybenzoic Acid - Benchchem.
- Benzoic acid Impurity - CLEARSYNTH.
Sources
- 1. metrology-journal.org [metrology-journal.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clearsynth.com [clearsynth.com]
Safety Operating Guide
4-Cyclopropyl-3-methoxybenzoicacid proper disposal procedures
Topic: 4-Cyclopropyl-3-methoxybenzoic Acid Proper Disposal Procedures CAS Number: 1252903-19-7 Molecular Formula: C₁₁H₁₂O₃[1][2]
Executive Summary: Operational Disposal Directive
For immediate laboratory operations, 4-Cyclopropyl-3-methoxybenzoic acid must be classified as Hazardous Organic Waste .[1][2] The primary disposal method is high-temperature incineration through a licensed hazardous waste contractor.[1] Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash, regardless of calculated toxicity levels.
Chemical Hazard & Waste Characterization
Before initiating disposal, the material must be characterized to ensure compatibility with waste streams.
| Property | Data | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Segregate into solid waste streams; do not mix with liquid solvents unless necessary for cleaning.[1][2] |
| Acidity (pKa) | ~4.0–4.5 (Predicted) | Classified as an Organic Acid .[1] Incompatible with strong bases and oxidizers.[1] |
| RCRA Status | Non-Listed (Not P or U listed) | Defaults to Characteristic Waste if it exhibits toxicity.[1] Treat as hazardous to ensure compliance. |
| GHS Hazards | Skin/Eye Irritant (H315, H319) | PPE (Nitrile gloves, safety glasses) is mandatory during waste transfer.[2] |
Waste Stream Classification Logic
Use the following logic to determine the correct waste container for your specific situation.
Figure 1: Decision logic for assigning 4-Cyclopropyl-3-methoxybenzoic acid to the correct laboratory waste stream.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Substance
Applicability: Expired inventory, excess weighing powder, or degraded samples.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with organic solids.[1]
-
Transfer:
-
Labeling:
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[1]
Protocol B: Disposal of Reaction Solutions (Liquid Waste)
Applicability: Mother liquors, HPLC waste, or reaction mixtures containing the compound.[1]
-
Segregation: Determine the primary solvent (e.g., Methanol vs. Dichloromethane).[1]
-
pH Check:
-
Transfer: Pour into the appropriate "Organic Solvent Waste" carboy (Halogenated or Non-Halogenated).
-
Documentation: Record the approximate concentration of 4-Cyclopropyl-3-methoxybenzoic acid on the waste log.
Protocol C: Empty Container Disposal
Applicability: Vials or bottles that contained the pure substance.[1][2]
-
Triple Rinse:
-
Rinse the empty container three times with a small volume of a compatible solvent (e.g., Acetone or Methanol).
-
Critical: Pour the rinsate into the Liquid Organic Waste container (Protocol B).[1]
-
-
Defacing: Cross out the original label or remove it entirely.[1]
-
Final Disposal:
Emergency Spill Response Workflow
In the event of a benchtop spill, follow this containment procedure to prevent exposure and contamination.
Figure 2: Operational workflow for managing spills of 4-Cyclopropyl-3-methoxybenzoic acid.
Regulatory Compliance & Scientific Rationale
Why Incineration? While 4-Cyclopropyl-3-methoxybenzoic acid is not explicitly listed on the EPA's P-list or U-list (40 CFR § 261.33), it is a bioactive organic acid.[1][2]
-
Bioaccumulation Risk: Cyclopropyl groups can be metabolically stable, potentially persisting in the environment if released into water systems [1].[1]
-
Regulatory Default: Under RCRA (Resource Conservation and Recovery Act), unlisted chemicals must be evaluated for characteristics.[1] If the specific toxicity is unknown (common for R&D chemicals), the "Precautionary Principle" mandates treating it as hazardous waste [2].
Incompatibility Warning:
-
Do not mix with Oxidizers: Avoid adding this waste to containers holding Nitric Acid or Peroxides.[1] The carboxylic acid moiety can react exothermically.[1]
-
Do not mix with Cyanides/Sulfides: Acidic waste can liberate toxic HCN or H2S gas if mixed with cyanide or sulfide salts.[1]
References
-
PubChem.[1][2][3] (n.d.). 4-Cyclopropyl-3-methoxybenzoic acid (CAS 1252903-19-7).[1][4][5][6][7][8] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency.[1] (2024).[1][9][10][11] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1]
-
National Research Council.[1] (2011).[1][12] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-cyclopropoxy-4-methoxybenzoic acid (C11H12O4) [pubchemlite.lcsb.uni.lu]
- 4. 55703-71-4|4-Allyl-3-hydroxy-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 2937705-39-8|3-Cyclopropyl-5-ethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 2988176-72-1|4-Cyclopropyl-2-propoxybenzoic acid|BLD Pharm [bldpharm.com]
- 7. 2989074-01-1|4-Cyclopropyl-2-(cyclopropylmethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 8. CAS 1252903-19-7 | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. PubChemLite - 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]
- 11. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 4-Cyclopropyl-3-methoxybenzoicacid
Executive Summary & Risk Profile
4-Cyclopropyl-3-methoxybenzoic acid is a functionalized aromatic acid commonly used as a building block in medicinal chemistry (e.g., for PDE4 inhibitors or kinase inhibitors).[1][2][3][4] While specific toxicological data for this exact CAS number may be limited in public repositories, Structure-Activity Relationship (SAR) analysis of benzoic acid derivatives dictates that we treat this compound as a Class 2 Irritant with potential acute oral toxicity.[1][2][3][4]
The Primary Hazard: Fine particulate dust.[4] Benzoic acid derivatives are prone to sublimation and static charge accumulation.[4] The cyclopropyl moiety adds lipophilicity, potentially increasing skin absorption rates compared to simple benzoic acid.[4]
Hazard Classification (Derived from Analogs)
| Hazard Type | GHS Code | Description | Operational Implication |
| Health | H315 | Causes skin irritation | Direct contact will cause dermatitis.[1][2][3][4][5] |
| Health | H319 | Causes serious eye irritation | Dust is acidic; corneal damage risk is high.[1][4] |
| Health | H335 | May cause respiratory irritation | CRITICAL: Inhalation of dust triggers mucosal inflammation.[1][4] |
| Health | H302 | Harmful if swallowed | Standard hygiene prevents oral exposure.[1][4] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum compliance, focusing on functional protection in a drug discovery environment.
A. Respiratory Protection (The Critical Barrier)[3]
-
Standard Handling (Weighing < 1g): Work inside a certified Chemical Fume Hood.[1][4] No respirator required if sash is at proper height.[4]
-
Bulk Handling (> 1g) or Open Bench:
B. Hand Protection (Chemical Resistance)[3][4]
-
Thickness: Minimum 0.11 mm (4 mil) for incidental contact.[1][4]
-
Protocol:
-
Double Gloving: Required when weighing dry powder.[1][4] The outer glove protects against dust contamination; the inner glove protects against permeation if the outer glove tears.[4]
-
Why? Benzoic acid derivatives can permeate thin latex.[4] Nitrile provides superior chemical resistance to organic acids.[4]
-
C. Eye & Face Protection[2][5][6][7][8][9][10][11][12][13]
-
Standard: ANSI Z87.1 Chemical Safety Goggles (Indirect Vent).[1][4]
-
Contraindicated: Safety glasses with side shields are insufficient for powder handling due to the risk of airborne dust bypassing the shield.[1][4]
D. Body Protection[2][5][6][8][11][12][14]
-
Standard: Lab coat (100% cotton or Nomex/fire-resistant blend).[1][2][3][4]
-
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1][2][3][4]
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (High Risk Phase)[1][2][3]
-
Context: Static electricity often causes organic acid powders to "jump" or cling to spatulas, increasing inhalation risk.[1][4]
-
Engineering Control: Place balance inside a fume hood or powder containment enclosure.[4]
-
Static Mitigation: Use an anti-static gun or ionizing bar inside the weigh chamber before opening the vial.[4]
-
Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).[1][3][4]
-
Clean-Up: Immediately wipe the balance area with a methanol-dampened tissue to solubilize and remove invisible dust residues.[1][2][4]
Protocol B: Solubilization
-
Solvent Choice: Soluble in DMSO, Methanol, and DCM.[4]
-
Sequence: Add solvent to the solid , not solid to the solvent. This prevents "puffing" of the powder into the air.[4]
-
Reaction: Once dissolved, the respiratory hazard is significantly reduced, but the skin absorption hazard (H315) remains due to the solvent vector (especially DMSO).[1][3][4]
Visualized Workflows
Diagram 1: PPE Decision Logic
This decision tree helps researchers select the correct PPE based on the state of matter and quantity.
Caption: PPE selection logic based on physical state and quantity. Red nodes indicate highest respiratory risk.[1][2][4]
Diagram 2: Emergency Response (Spill)
Immediate actions to take if the powder is spilled outside containment.
Caption: Dry powder spill response protocol emphasizing dust suppression.
Disposal & Deactivation
-
Waste Stream: Non-halogenated organic solvent waste (if dissolved) or Solid Hazardous Waste (if powder).[1][2][3]
-
Compatibility: Do not mix with strong oxidizers (e.g., nitric acid) in the waste container.[1][4]
-
Container Labeling: Must be labeled "Toxic / Irritant - Organic Acid".[1][2][4]
References
-
PubChem. (n.d.).[1][4] Compound Summary: 4-(cyclopropylmethoxy)-3-methoxybenzoic acid.[1][2][3][4] National Library of Medicine.[4] Retrieved February 18, 2026, from [Link][1][2][3][4]
-
Fisher Scientific. (2024).[1][4] Safety Data Sheet: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid (Analog). Retrieved February 18, 2026, from [Link][1][2][3][4]
-
ECHA (European Chemicals Agency). (n.d.).[1][4] C&L Inventory: Benzoic acid, 3-methoxy-.[1][2][3][4] Retrieved February 18, 2026, from [Link][1][2][3][4]
Sources
- 1. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 162401-62-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
